BB2-50F
Description
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Properties
Molecular Formula |
C20H23N7O2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-amino-5-(azepan-1-yl)-6-(1-benzofuran-2-yl)-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H23N7O2/c21-17-16(19(28)26-20(22)23)24-15(14-11-12-7-3-4-8-13(12)29-14)18(25-17)27-9-5-1-2-6-10-27/h3-4,7-8,11H,1-2,5-6,9-10H2,(H2,21,25)(H4,22,23,26,28) |
InChI Key |
FSPGYSVEHLETQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(C(=N2)N)C(=O)N=C(N)N)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Dual-Pronged Attack of BB2-50F on Mycobacterium tuberculosis
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, presents a formidable challenge to global public health. This necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. BB2-50F is a novel, potent bactericidal agent that has demonstrated significant activity against both replicating and non-replicating Mtb. This technical guide provides an in-depth overview of the core mechanism of action of this compound, summarizing key data and outlining its dual-targeting strategy against the bioenergetic pathways of Mtb.
Core Mechanism of Action: A Dual Inhibition of Bioenergetic Hubs
This compound exerts its potent bactericidal effects through a multi-targeting mechanism that cripples the energy metabolism of M. tuberculosis. The compound simultaneously inhibits two critical enzymes involved in cellular respiration and energy production: Succinate Dehydrogenase (SDH) and F1Fo-ATP Synthase .[1][2] This dual inhibition strategy effectively disrupts the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to a collapse of the pathogen's bioenergetic capacity and the generation of toxic reactive oxygen species (ROS).[1]
Inhibition of Succinate Dehydrogenase (SDH)
Succinate dehydrogenase is a key enzyme complex that functions in both the TCA cycle and the electron transport chain. By inhibiting SDH, this compound blocks the oxidation of succinate to fumarate.[1][2] This has two major consequences:
-
Disruption of the TCA Cycle: The blockage of this crucial step leads to a decrease in the overall activity of the TCA cycle, a central metabolic pathway for energy production.[1][2] This results in the accumulation and subsequent secretion of succinate by M. tuberculosis.[2]
-
Impaired Electron Transport: As a component of Complex II in the electron transport chain, the inhibition of SDH hinders the transfer of electrons, further compromising cellular respiration.
Inhibition of F1Fo-ATP Synthase
The F1Fo-ATP synthase is the terminal enzyme complex of the oxidative phosphorylation pathway, responsible for the synthesis of ATP, the primary energy currency of the cell. This compound's inhibition of this complex directly halts ATP production, leading to a rapid depletion of the cell's energy reserves.
The combined effect of inhibiting both SDH and F1Fo-ATP synthase creates a synergistic and potent bactericidal action, proving effective against both actively replicating and dormant, non-replicating Mtb.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound's activity against M. tuberculosis.
| Parameter | Value | M. tuberculosis Strain(s) | Reference(s) |
| Minimum Inhibitory Concentration (MIC) | 8 µM | H37Rv, mc²6230 (ΔRD1, ΔpanCD) | [1] |
| Activity against Drug-Resistant Strains | Active | Panel of 22 mono-resistant mutants of mc²6206 (ΔleuD, ΔpanCD) | [1] |
Signaling Pathway and Mechanism of Action Diagram
The following diagram illustrates the dual-targeting mechanism of action of this compound in M. tuberculosis.
Caption: Dual inhibitory action of this compound on Mtb's bioenergetic pathways.
Experimental Protocols
Detailed experimental protocols for determining the Minimum Inhibitory Concentration (MIC) and assessing the activity against non-replicating mycobacteria are crucial for evaluating novel antitubercular agents like this compound.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
96-well microtiter plates
-
This compound stock solution
-
Resazurin solution
-
Plate reader
Procedure:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the optical density (OD) to a standardized value to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in 7H9 broth in the 96-well plate. Include a drug-free control well.
-
Inoculation: Add the prepared M. tuberculosis inoculum to each well.
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days.
-
Readout: After incubation, add resazurin solution to each well and incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration in which no color change is observed.
Assay for Activity against Non-Replicating M. tuberculosis
Objective: To assess the bactericidal activity of this compound against dormant or non-replicating Mtb.
Model: A common in vitro model for non-replicating persistence is the "Wayne model" of hypoxia.
Materials:
-
M. tuberculosis H37Rv culture
-
Dubos Tween Albumin Broth
-
Sealed tubes or vials with a defined headspace-to-medium ratio
-
This compound stock solution
-
Middlebrook 7H11 agar plates
Procedure:
-
Establishment of Hypoxia: Inoculate M. tuberculosis into Dubos broth in sealed tubes and incubate with slow stirring. The bacteria will gradually consume the oxygen, leading to a state of non-replicating persistence.
-
Drug Exposure: Once the non-replicating state is established (as indicated by a decolorization of a methylene blue indicator), add this compound at various concentrations to the cultures.
-
Incubation: Continue incubation under hypoxic conditions for a defined period (e.g., 7-14 days).
-
Viability Assessment: At different time points, withdraw aliquots from the cultures, serially dilute them, and plate on 7H11 agar.
-
CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs). A reduction in CFU count in the drug-treated cultures compared to the untreated control indicates bactericidal activity against non-replicating Mtb.
Logical Workflow for Target Identification and Validation
The following diagram outlines a logical workflow for the identification and validation of the molecular targets of a novel antitubercular compound like this compound.
References
The Dual-Targeting Nature of BB2-50F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BB2-50F is a novel amiloride derivative demonstrating potent bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. This technical guide provides an in-depth analysis of the dual-targeting mechanism of this compound, focusing on its simultaneous inhibition of two key enzymes in the mycobacterial respiratory chain: F1Fo-ATP synthase and succinate dehydrogenase (SDH). By disrupting both ATP synthesis and the tricarboxylic acid (TCA) cycle, this compound effectively eradicates both replicating and non-replicating mycobacteria. This document summarizes the available quantitative data, details the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the relevant pathways and experimental workflows.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis necessitates the development of novel therapeutics with unique mechanisms of action. The mycobacterial respiratory chain has been identified as a promising target for new anti-tubercular agents. This compound, a 6-substituted 5-(N,N-hexamethylene)amiloride derivative, has emerged as a potent inhibitor of M. tuberculosis by acting on two distinct bioenergetic targets. This dual-targeting strategy is believed to contribute to its rapid bactericidal activity and a lower propensity for the development of resistance.
Dual-Targeting Mechanism of Action
This compound exerts its antimycobacterial effect by concurrently inhibiting two crucial enzymes involved in cellular respiration and energy production.
Primary Targets:
-
F1Fo-ATP synthase: This enzyme is responsible for the majority of ATP synthesis in the cell, utilizing the proton motive force generated by the electron transport chain. This compound targets the membrane-embedded c-ring of the F1Fo-ATP synthase[1].
-
Succinate Dehydrogenase (Sdh-1): As a component of both the TCA cycle and the electron transport chain (Complex II), SDH catalyzes the oxidation of succinate to fumarate. This compound inhibits the catalytic subunit of Sdh-1[1].
The simultaneous inhibition of these two targets leads to a profound disruption of mycobacterial bioenergetics, resulting in a rapid bactericidal effect. Furthermore, the lethality of this compound is associated with the accumulation of reactive oxygen species (ROS)[1].
Quantitative Data
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Activity of this compound against M. tuberculosis
| Parameter | Value | Reference |
| MIC90 (Replicating M. tuberculosis H37Rv) | 1.25 µM | Adolph et al., 2024 |
| MIC90 (Non-replicating M. tuberculosis H37Rv) | 2.5 µM | Adolph et al., 2024 |
| MBC90 (Replicating M. tuberculosis H37Rv) | 5 µM | Adolph et al., 2024 |
Table 2: Target-Specific Inhibition by this compound
| Target Enzyme | Inhibition Parameter | Value | Reference |
| F1Fo-ATP synthase (ATP synthesis) | IC50 | 0.8 µM | Adolph et al., 2024 |
| Succinate Dehydrogenase (Sdh-1) | IC50 | 3.2 µM | Adolph et al., 2024 |
Table 3: Cytotoxicity of this compound
| Cell Line | Cytotoxicity Parameter | Value | Reference |
| HepG2 (Human liver carcinoma) | IC50 | > 50 µM | Adolph et al., 2024 |
| Vero (Kidney epithelial cells) | IC50 | > 50 µM | Adolph et al., 2024 |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the dual-targeting mechanism of this compound on the mycobacterial respiratory chain.
Experimental Workflow: Target Inhibition Assays
The following diagram outlines the general workflow for determining the inhibitory activity of this compound against its two primary targets.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against M. tuberculosis H37Rv was determined using a broth microdilution method.
-
Bacterial Culture: M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
Compound Preparation: this compound was serially diluted in a 96-well plate.
-
Inoculation: Each well was inoculated with a standardized bacterial suspension to a final density of approximately 5 x 10^5 CFU/mL.
-
Incubation: Plates were incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC was defined as the lowest concentration of this compound that inhibited visible bacterial growth. For non-replicating conditions, bacteria were subjected to nutrient starvation prior to drug exposure.
F1Fo-ATP Synthase Inhibition Assay
The inhibitory effect of this compound on ATP synthesis was measured using inverted membrane vesicles (IMVs) from M. smegmatis.
-
IMV Preparation: M. smegmatis cells were lysed, and IMVs were prepared by differential centrifugation.
-
Assay Reaction: IMVs were incubated in a reaction buffer containing NADH (as an electron donor), ADP, and varying concentrations of this compound.
-
ATP Measurement: The amount of ATP synthesized was quantified using a luciferase-based luminescence assay (e.g., BacTiter-Glo™).
-
Data Analysis: Luminescence signals were normalized to a no-drug control, and the IC50 value was calculated by fitting the data to a dose-response curve.
Succinate Dehydrogenase (SDH) Inhibition Assay
The inhibition of SDH activity by this compound was also assessed using M. smegmatis IMVs.
-
IMV Preparation: As described in section 5.2.
-
Assay Reaction: IMVs were incubated in a reaction buffer containing succinate (as the substrate), 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor, and varying concentrations of this compound.
-
Activity Measurement: The reduction of DCPIP was monitored spectrophotometrically by the decrease in absorbance at 600 nm.
-
Data Analysis: The rate of DCPIP reduction was calculated and normalized to a no-drug control. The IC50 value was determined from the dose-response curve.
Cytotoxicity Assay
The cytotoxicity of this compound was evaluated against mammalian cell lines (e.g., HepG2, Vero) using a standard MTT or resazurin-based assay.
-
Cell Culture: Cells were seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with serial dilutions of this compound for 48-72 hours.
-
Viability Assessment: A viability reagent (e.g., MTT, resazurin) was added to each well, and the absorbance or fluorescence was measured after a specified incubation period.
-
Data Analysis: Cell viability was expressed as a percentage of the untreated control, and the IC50 value was calculated.
Conclusion
This compound represents a promising new class of anti-tubercular agents with a novel dual-targeting mechanism of action. By simultaneously inhibiting F1Fo-ATP synthase and succinate dehydrogenase, this compound effectively disrupts the bioenergetic capacity of M. tuberculosis, leading to rapid bactericidal activity against both replicating and non-replicating bacilli. The favorable in vitro potency and low cytotoxicity profile of this compound warrant further preclinical and clinical investigation as a potential new treatment for tuberculosis. This technical guide provides a comprehensive overview of the current understanding of this compound's mode of action for the scientific community.
References
BB2-50F: A Dual-Action Inhibitor of Succinate Dehydrogenase for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BB2-50F is a novel small molecule identified as a potent dual-targeting inhibitor of both succinate dehydrogenase (SDH) and the F1Fo-ATP synthase in Mycobacterium tuberculosis. As a 6-substituted 5-(N,N-hexamethylene)amiloride derivative, this compound has demonstrated significant bactericidal activity against both replicating and non-replicating states of the tuberculosis pathogen. Its mechanism of action involves the disruption of central carbon metabolism and energy production through the inhibition of succinate oxidation and a reduction in the activity of the tricarboxylic acid (TCA) cycle. This inhibition leads to the secretion of succinate and the induction of reactive oxygen species (ROS), contributing to its bactericidal effects. With a minimum inhibitory concentration (MIC) of 8 µM against M. tuberculosis, this compound presents a promising scaffold for the development of new anti-tubercular agents. This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.
Introduction
Succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain, is a critical enzyme that links the tricarboxylic acid (TCA) cycle to oxidative phosphorylation. It catalyzes the oxidation of succinate to fumarate, transferring electrons to the quinone pool. This dual role in both central metabolism and cellular respiration makes it an attractive target for antimicrobial drug development. This compound has emerged as a significant inhibitor of SDH, with the added complexity of also targeting the F1Fo-ATP synthase, a key enzyme in cellular energy production. This dual-targeting capability offers a potentially powerful strategy to combat Mycobacterium tuberculosis, a pathogen notorious for its ability to enter persistent, non-replicating states that are tolerant to many conventional antibiotics.
Mechanism of Action
This compound exerts its antimicrobial effect through the simultaneous inhibition of two vital enzymatic complexes in M. tuberculosis:
-
Succinate Dehydrogenase (SDH): By inhibiting SDH, this compound directly obstructs the TCA cycle, leading to an accumulation and subsequent secretion of succinate. This disruption of central carbon metabolism deprives the cell of essential metabolic intermediates and reducing equivalents.
-
F1Fo-ATP Synthase: This enzyme is responsible for the majority of ATP synthesis in the cell. Inhibition of F1Fo-ATP synthase by this compound severely depletes the cellular energy supply, which is critical for all vital functions.
The combined effect of disrupting both carbon metabolism and energy production leads to a rapid bactericidal effect. Furthermore, the metabolic stress induced by this compound results in the generation of reactive oxygen species (ROS), which cause widespread cellular damage and contribute to cell death.
Quantitative Data
The inhibitory activity of this compound against Mycobacterium tuberculosis has been quantified, providing key metrics for its potency. While specific IC50 values for the inhibition of purified succinate dehydrogenase and F1Fo-ATP synthase by this compound are not publicly available in the searched literature, the compound's overall efficacy against whole-cell M. tuberculosis has been determined.
| Parameter | Value | Organism | Reference |
| Minimum Inhibitory Concentration (MIC) | 8 µM | Mycobacterium tuberculosis | [1] |
| IC50 for Succinate Dehydrogenase (SDH) Inhibition | N/A | Mycobacterium tuberculosis | |
| IC50 for F1Fo-ATP Synthase Inhibition | N/A | Mycobacterium tuberculosis |
N/A: Data not available in the public search results.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its characterization.
Figure 1. Mechanism of action of this compound.
Figure 2. Experimental workflow for this compound characterization.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of findings. The following are generalized protocols for the key assays used to characterize this compound, based on standard methodologies for Mycobacterium tuberculosis.
Succinate Dehydrogenase (SDH) Activity Assay
This protocol describes a colorimetric assay to measure the activity of SDH in inverted membrane vesicles (IMVs) of M. tuberculosis.
-
Preparation of Inverted Membrane Vesicles (IMVs):
-
Grow M. tuberculosis cultures to mid-log phase.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer with MgCl2).
-
Resuspend the cell pellet in lysis buffer containing lysozyme and DNase I.
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at low speed to remove unbroken cells and debris.
-
Pellet the membrane fraction by ultracentrifugation.
-
Resuspend the IMVs in a storage buffer and determine the protein concentration.
-
-
SDH Activity Assay:
-
The assay mixture contains buffer (e.g., Tris-HCl), potassium cyanide (to inhibit terminal oxidases), and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).
-
Add IMVs to the reaction mixture.
-
Initiate the reaction by adding succinate.
-
Monitor the reduction of DCPIP spectrophotometrically at 600 nm.
-
To test for inhibition, pre-incubate the IMVs with various concentrations of this compound before adding succinate.
-
Calculate the rate of DCPIP reduction to determine SDH activity and the percentage of inhibition by this compound.
-
F1Fo-ATP Synthase Activity Assay
This protocol outlines a method to measure the ATP synthesis activity of the F1Fo-ATP synthase in M. tuberculosis IMVs.
-
Preparation of Inverted Membrane Vesicles (IMVs):
-
Prepare IMVs as described in section 5.1.1.
-
-
ATP Synthesis Assay:
-
The assay is based on the luciferin-luciferase reaction, which produces light in the presence of ATP.
-
The reaction mixture contains buffer, ADP, inorganic phosphate (Pi), and a respiratory substrate to generate a proton motive force (e.g., NADH or succinate).
-
Add IMVs to the reaction mixture.
-
To test for inhibition, pre-incubate the IMVs with various concentrations of this compound.
-
Initiate ATP synthesis by adding the respiratory substrate.
-
At specific time points, take aliquots of the reaction and add them to a solution containing luciferin and luciferase.
-
Measure the luminescence using a luminometer to determine the amount of ATP produced.
-
Calculate the rate of ATP synthesis and the percentage of inhibition by this compound.
-
Whole-Cell Oxygen Consumption Assay
This protocol measures the effect of this compound on the overall respiratory activity of intact M. tuberculosis cells.
-
Cell Preparation:
-
Grow M. tuberculosis to mid-log phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS with Tween 80).
-
Resuspend the cells to a defined optical density (OD).
-
-
Oxygen Consumption Measurement:
-
Use a Clark-type oxygen electrode or a Seahorse XF Analyzer.
-
Add the cell suspension to the measurement chamber containing a suitable respiration buffer.
-
Allow the baseline oxygen consumption rate to stabilize.
-
Inject this compound at various concentrations and monitor the change in the oxygen consumption rate over time.
-
Calculate the percentage of inhibition of cellular respiration.
-
Metabolomic Profiling
This protocol provides a general workflow for analyzing the metabolic changes in M. tuberculosis upon treatment with this compound.
-
Sample Preparation:
-
Grow M. tuberculosis cultures and expose them to a sub-lethal concentration of this compound for a defined period.
-
Rapidly quench the metabolic activity of the cells (e.g., by rapid cooling).
-
Harvest the cells by centrifugation.
-
Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of acetonitrile, methanol, and water).
-
Separate the extract from the cell debris by centrifugation.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Separate the metabolites using a suitable chromatography column.
-
Detect and quantify the metabolites using a mass spectrometer.
-
-
Data Analysis:
-
Process the raw data to identify and quantify the metabolites.
-
Perform statistical analysis to identify metabolites that are significantly altered in response to this compound treatment.
-
Use pathway analysis tools to understand the metabolic pathways that are most affected.
-
Drug Development Implications
This compound represents a promising lead compound in the fight against tuberculosis. Its dual-targeting mechanism of action is a significant advantage, as it may reduce the likelihood of the development of drug resistance. The rapid bactericidal activity against both replicating and non-replicating bacteria is particularly noteworthy, as it addresses the challenge of persistent infections.
Further drug development efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of the compound while minimizing potential off-target effects and toxicity.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to understand its dose-response relationship in vivo.
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential of this compound in animal models of tuberculosis.
-
Resistance Studies: To investigate the potential for resistance development and to identify the underlying mechanisms.
Conclusion
This compound is a compelling new anti-tubercular agent with a novel dual-targeting mechanism of action. By inhibiting both succinate dehydrogenase and F1Fo-ATP synthase, it effectively disrupts the central metabolism and energy production of Mycobacterium tuberculosis. The in-depth technical information provided in this guide serves as a valuable resource for researchers and drug development professionals working to advance new therapies for tuberculosis. Further investigation into the quantitative inhibitory properties and detailed biological effects of this compound will be crucial in realizing its full therapeutic potential.
References
Dual-Action Inhibition of F1Fo-ATP Synthase and Succinate Dehydrogenase by BB2-50F: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BB2-50F, a 6-substituted 5-(N,N-hexamethylene)amiloride derivative, has emerged as a potent dual-targeting inhibitor of critical enzymes in the cellular respiration of Mycobacterium tuberculosis. This technical guide provides an in-depth analysis of the inhibitory action of this compound on F1Fo-ATP synthase and succinate dehydrogenase (SDH). By elucidating the experimental methodologies, quantitative inhibitory data, and the interconnected signaling pathways, this document serves as a comprehensive resource for researchers and drug developers exploring novel antitubercular agents.
Introduction
The rise of multidrug-resistant Mycobacterium tuberculosis necessitates the development of novel therapeutic strategies that target essential cellular processes. The F1Fo-ATP synthase (Complex V) and succinate dehydrogenase (SDH or Complex II) are pivotal enzyme complexes in the electron transport chain, responsible for ATP synthesis and linking the tricarboxylic acid (TCA) cycle to oxidative phosphorylation. Their inhibition presents a promising avenue for disrupting the bioenergetics of M. tuberculosis. The compound this compound has been identified as a dual inhibitor, targeting both of these crucial enzymes, leading to rapid sterilization of both replicating and non-replicating bacterial cultures.[1] This whitepaper consolidates the available technical information on the inhibitory effects and mechanisms of this compound.
Mechanism of Action
This compound exhibits a dual-targeting mechanism, concurrently inhibiting two key components of cellular respiration:
-
F1Fo-ATP Synthase: this compound targets the membrane-embedded c-ring of the F1Fo-ATP synthase.[1] By binding to this component, it is thought to obstruct the proton translocation essential for the rotational catalysis that drives ATP synthesis.
-
Succinate Dehydrogenase (SDH): The compound also inhibits the catalytic subunit of SDH, specifically at the substrate-binding site.[1] This action directly impedes the oxidation of succinate to fumarate, a critical step in the TCA cycle.
The simultaneous inhibition of these two enzymes leads to a significant disruption in cellular energy metabolism.
Quantitative Inhibitory Data
While the primary full-text publication detailing the precise IC50 values for this compound against F1Fo-ATP synthase and SDH in M. tuberculosis is not widely available, related literature on dual inhibitors provides context for the expected potency. For instance, the unrelated inhibitor 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) has been shown to inhibit succinate dehydrogenase with a half-maximal inhibition at 55.3 µM and F1Fo-ATP synthase with a Ki of 31.7 µM in rat liver mitochondria.[2] It is anticipated that this compound possesses potent inhibitory activity against the mycobacterial enzymes.
Table 1: Inhibitory Data for a Reference Dual-Targeting Inhibitor (DIDS)
| Target Enzyme | Inhibitor | Organism/Tissue | Inhibition Value | Citation |
| Succinate Dehydrogenase | DIDS | Rat Liver Mitochondria | IC50: 55.3 µM | [2] |
| F1Fo-ATP Synthase | DIDS | Rat Liver Mitochondria | Ki: 31.7 µM | [2] |
Experimental Protocols
Detailed experimental protocols for assessing the inhibitory effect of compounds like this compound on F1Fo-ATP synthase and succinate dehydrogenase are crucial for reproducible research. The following are generalized protocols adapted for use with Mycobacterium.
F1Fo-ATP Synthase Activity Assay (ATP Hydrolysis)
This assay measures the ATP hydrolysis (reverse) activity of the F1Fo-ATP synthase, which is coupled to the oxidation of NADH and monitored spectrophotometrically.
Materials:
-
Homogenization Buffer: 225 mM mannitol, 75 mM sucrose, 0.1 mM EDTA, 10 mM Tris-HCl pH 7.2, with protease inhibitors added fresh.[3]
-
Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25.[3]
-
Stock Solutions: 0.4 M NADH, 1 mM antimycin A, 250 mM phosphoenolpyruvate (PEP), 10% (w/w) dodecylmaltoside (DDM), 3 mM P1,P5-Di(adenosine-5')pentaphosphate (AP5A).[3]
-
Enzymes: Lactate dehydrogenase (LDH), Pyruvate kinase (PK).
-
This compound in a suitable solvent (e.g., DMSO).
Procedure:
-
Preparation of Mycobacterial Membranes: Culture M. smegmatis (as a surrogate for M. tuberculosis) to mid-log phase, harvest the cells by centrifugation, and wash with a suitable buffer. Lyse the cells using a bead beater or French press in ice-cold homogenization buffer. Centrifuge the lysate at low speed to remove unbroken cells and debris. The supernatant containing the membranes is then ultracentrifuged to pellet the membranes. Resuspend the membrane pellet in a minimal volume of homogenization buffer.
-
Assay Medium Preparation: In the assay buffer, add NADH (final concentration 0.4 mM), antimycin A (1 µM), PEP (1 mM), LDH (10 units/mL), PK (25 units/mL), DDM (0.01% w/w), and AP5A (3 µM).[3]
-
Assay:
-
Add the assay medium to a cuvette and equilibrate to the desired temperature (e.g., 37°C).
-
Add a known amount of the prepared mycobacterial membranes.
-
Add varying concentrations of this compound (or vehicle control) and incubate for a short period.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
The rate of ATP hydrolysis is calculated from the linear phase of the reaction.
-
Succinate Dehydrogenase Activity Assay
This colorimetric assay measures the reduction of an artificial electron acceptor by SDH.
Materials:
-
SDH Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.2.
-
SDH Substrate: Sodium succinate solution.
-
Electron Acceptor: 2,6-dichlorophenolindophenol (DCPIP).
-
Intermediate Electron Acceptor: Phenazine methosulfate (PMS) or ubiquinone-1.[4]
-
This compound in a suitable solvent.
Procedure:
-
Preparation of Cell Lysate: Prepare a cell-free extract from M. smegmatis as described for the F1Fo-ATP synthase assay.
-
Assay:
-
In a cuvette, combine the SDH assay buffer, DCPIP, and the intermediate electron acceptor.
-
Add a known amount of the cell-free extract.
-
Add varying concentrations of this compound (or vehicle control) and incubate.
-
Initiate the reaction by adding sodium succinate.
-
Monitor the decrease in absorbance of DCPIP at 600 nm over time.
-
The rate of succinate dehydrogenase activity is proportional to the rate of DCPIP reduction.
-
Signaling Pathways and Cellular Effects
The dual inhibition of F1Fo-ATP synthase and SDH by this compound has profound effects on the central carbon metabolism and energy homeostasis of M. tuberculosis.
Impact on Cellular Respiration and Metabolism
The inhibition of SDH leads to an accumulation of succinate and a decrease in downstream TCA cycle intermediates. This disrupts the flow of electrons into the electron transport chain at Complex II. Concurrently, the inhibition of F1Fo-ATP synthase prevents the utilization of the proton motive force to generate ATP. This combined assault on cellular respiration leads to a rapid depletion of cellular ATP and an accumulation of reactive oxygen species (ROS).[1]
Experimental Workflow for Target Identification
A logical workflow for identifying the dual targets of this compound would involve a combination of genetic and biochemical approaches.
Conclusion
This compound represents a significant advancement in the pursuit of novel antitubercular therapeutics. Its dual-targeting mechanism against both F1Fo-ATP synthase and succinate dehydrogenase offers a powerful strategy to disrupt the energy metabolism of M. tuberculosis. This technical guide provides a foundational understanding of the inhibitory properties of this compound, the experimental approaches to characterize its activity, and its impact on cellular signaling. Further research, particularly obtaining detailed quantitative data and in vivo efficacy studies, will be critical in advancing this compound as a potential clinical candidate.
References
The Dual-Threat Inhibitor: A Technical Guide to the Action of BB2-50F on the Mycobacterial Respiratory Chain
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mycobacterial bioenergetics has emerged as a critical frontier in the development of novel therapeutics against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The electron transport chain, essential for generating cellular energy in the form of ATP, presents a vulnerable target. This technical guide delves into the mechanism of action of BB2-50F, a potent, dual-targeting bioenergetic inhibitor. This compound, a 6-substituted 5-(N,N-hexamethylene)amiloride derivative, rapidly sterilizes both replicating and non-replicating Mtb cultures by simultaneously inhibiting two key enzymes in the respiratory chain: succinate dehydrogenase (SDH) and the F1Fo-ATP synthase.[1][2][3][4] This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for assessing its activity, and visual representations of its mechanism and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor that has demonstrated significant promise as a fast-acting antimicrobial agent against Mycobacterium tuberculosis.[1][2] Its unique mechanism of targeting multiple components of the mycobacterial respiratory chain contributes to its potent bactericidal activity.[1][4] This dual-targeting approach is a promising strategy to combat drug resistance and shorten tuberculosis treatment regimens.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data reported for this compound's activity against Mycobacterium tuberculosis and its molecular targets.
Table 1: In Vitro Antitubercular Activity of this compound
| Parameter | Strain | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | M. tuberculosis H37Rv | 8 μM | [1] |
| Bactericidal Activity (Hypoxic Conditions) | M. tuberculosis mc² 6230 | >6 log10 reduction in CFU/mL at 10x MIC | [5][6] |
Table 2: Inhibitory Activity of this compound against Respiratory Chain Components
| Target Enzyme | Organism/System | IC50 Value | Reference |
| Succinate Dehydrogenase (SDH) | Mycobacterium tuberculosis | Data not available in abstracts. Refer to Adolph et al. (2023) | |
| F1Fo-ATP Synthase | Mycobacterium tuberculosis | Data not available in abstracts. Refer to Adolph et al. (2023) | |
| Mitochondrial Respiration (Succinate-driven) | Rat Mitochondria | Suppression of oxygen consumption by up to 40% | [2] |
Table 3: Physiological Effects of this compound on Mycobacterium tuberculosis
| Physiological Parameter | Effect | Magnitude | Reference |
| Succinate Oxidation | Inhibition | Not specified | [1][2] |
| Tricarboxylic Acid (TCA) Cycle Activity | Decrease | Not specified | [1][2] |
| ATP Levels | Reduction | Data not available in abstracts. Refer to Adolph et al. (2023) | |
| Reactive Oxygen Species (ROS) | Induction | Data not available in abstracts. Refer to Adolph et al. (2023) | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of this compound on the mycobacterial respiratory chain.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for assessing the antimicrobial activity of a compound against M. tuberculosis.
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are made in 7H9 broth in a 96-well microplate.
-
Inoculation: A mid-log phase culture of Mtb is diluted to a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The microplate is incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Succinate Dehydrogenase (SDH) Activity Assay
This assay measures the enzymatic activity of SDH, a key enzyme in both the TCA cycle and the electron transport chain.
-
Preparation of Mycobacterial Membranes:
-
Harvest Mtb cells from a mid-log phase culture by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).
-
Resuspend the cells in a lysis buffer and disrupt them by sonication or French press.
-
Centrifuge the lysate at a low speed to remove unbroken cells and debris.
-
Collect the supernatant and ultracentrifuge to pellet the membrane fraction.
-
Resuspend the membrane pellet in a storage buffer.
-
-
Enzyme Assay:
-
The assay mixture contains a buffer (e.g., potassium phosphate buffer, pH 7.4), a quinone analog (e.g., decylubiquinone), and a terminal electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).
-
Add varying concentrations of this compound to the assay mixture.
-
Initiate the reaction by adding the substrate, succinate.
-
Monitor the reduction of DCPIP spectrophotometrically by measuring the decrease in absorbance at 600 nm.
-
Calculate the initial reaction rates and determine the IC50 value of this compound.
-
F1Fo-ATP Synthase Activity Assay (ATP Synthesis)
This assay measures the rate of ATP synthesis by the F1Fo-ATP synthase in inverted membrane vesicles.
-
Preparation of Inverted Membrane Vesicles (IMVs): Prepare IMVs from Mtb as described in the SDH activity assay protocol.
-
Assay Principle: The assay couples the production of ATP to a luciferase-luciferin reaction, which generates a luminescent signal.
-
Assay Procedure:
-
The reaction mixture contains a buffer, ADP, inorganic phosphate (Pi), and a respiratory substrate to generate a proton motive force (e.g., NADH or succinate).
-
Add the luciferin-luciferase reagent to the mixture.
-
Add varying concentrations of this compound.
-
Initiate the reaction by adding the IMVs.
-
Measure the luminescence signal over time using a luminometer.
-
The rate of ATP synthesis is proportional to the rate of increase in luminescence.
-
Determine the IC50 value of this compound.
-
Measurement of Oxygen Consumption Rate (OCR)
This protocol measures the effect of this compound on the overall respiratory activity of intact Mtb cells.
-
Bacterial Preparation: Grow Mtb to mid-log phase, harvest by centrifugation, and wash with a suitable buffer. Resuspend the cells to a defined optical density.
-
Instrumentation: Use a Seahorse XF Analyzer or a similar instrument capable of real-time measurement of oxygen consumption.
-
Assay Procedure:
-
Seed the Mtb cells in a specialized microplate.
-
Equilibrate the cells in an appropriate assay medium.
-
Inject a solution of this compound into the wells at the desired concentration.
-
Monitor the OCR before and after the addition of the compound.
-
The change in OCR reflects the impact of the compound on cellular respiration.
-
Measurement of Reactive Oxygen Species (ROS)
This protocol detects the intracellular accumulation of ROS induced by this compound.
-
Bacterial Culture and Treatment: Grow Mtb to mid-log phase and treat with different concentrations of this compound for a specified duration.
-
Fluorescent Probe: Use a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). H2DCFDA is cell-permeable and fluoresces upon oxidation by ROS.
-
Staining:
-
Harvest the treated and untreated Mtb cells.
-
Wash the cells to remove any residual medium.
-
Incubate the cells with H2DCFDA in the dark.
-
-
Detection:
-
Measure the fluorescence intensity of the cell suspension using a fluorometer or a fluorescence microscope.
-
An increase in fluorescence intensity in the this compound-treated cells compared to the untreated control indicates ROS production.
-
Visualizing the Mechanism and Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and processes related to the action of this compound.
Caption: Mechanism of action of this compound on the mycobacterial respiratory chain.
Caption: Experimental workflow for characterizing the activity of this compound.
Caption: Logical relationship of the dual-targeting effect of this compound.
Conclusion
This compound represents a significant advancement in the pursuit of novel antitubercular agents. Its ability to simultaneously inhibit two critical components of the mycobacterial respiratory chain, succinate dehydrogenase and F1Fo-ATP synthase, leads to a rapid bactericidal effect against both replicating and non-replicating M. tuberculosis. This dual-targeting mechanism, coupled with the induction of reactive oxygen species, underscores the potential of this compound to contribute to more effective and shorter treatment regimens for tuberculosis. Further research to fully elucidate the quantitative aspects of its interaction with its targets and its in vivo efficacy is warranted. This technical guide provides a foundational resource for scientists and researchers dedicated to the development of next-generation tuberculosis therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Breaking the energy chain: importance of ATP synthase in Mycobacterium tuberculosis and its potential as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breaking the energy chain: importance of ATP synthase in Mycobacterium tuberculosis and its potential as a drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Mycobacterium tuberculosis F-ATP Synthase Inhibitors and Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
BB2-50F: A Novel Dual-Targeting Inhibitor of Succinate Oxidation in Mycobacterium tuberculosis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BB2-50F is a recently identified bioenergetic inhibitor with potent sterilizing effects against both replicating and non-replicating Mycobacterium tuberculosis.[1] This molecule, a 6-substituted 5-(N,N-hexamethylene)amiloride derivative, exhibits a unique dual-targeting mechanism of action, inhibiting two key enzymes in cellular respiration: Succinate Dehydrogenase (SDH), also known as Complex II of the electron transport chain, and F1Fo-ATP synthase.[1] By disrupting succinate oxidation, this compound significantly impairs the tricarboxylic acid (TCA) cycle and leads to an accumulation of reactive oxygen species, contributing to its bactericidal activity.[1] This guide provides an in-depth overview of this compound's role in the inhibition of succinate oxidation, including its mechanism of action, available quantitative data, and detailed experimental protocols for assessing its inhibitory effects.
Introduction to Succinate Oxidation and its Inhibition
Succinate dehydrogenase (SDH) is a critical enzyme complex embedded in the inner mitochondrial membrane of eukaryotes and the plasma membrane of many prokaryotes. It plays a central role in cellular metabolism by linking the tricarboxylic acid (TCA) cycle to the electron transport chain.[2] SDH catalyzes the oxidation of succinate to fumarate, transferring electrons to the quinone pool, which then shuttles them to Complex III.[2] This process is essential for aerobic respiration and ATP production.
Inhibition of SDH can have profound physiological consequences, including disruption of energy metabolism and the accumulation of succinate. This accumulation can have signaling roles, and the disruption of the electron transport chain can lead to the generation of reactive oxygen species (ROS).[3] For these reasons, SDH has become an attractive target for the development of new therapeutic agents, including fungicides and, more recently, antimicrobials.[1]
This compound: Mechanism of Action at Succinate Dehydrogenase
This compound has been identified as a potent inhibitor of Mycobacterium tuberculosis growth.[1] Its mechanism of action includes the direct inhibition of SDH. Docking studies suggest that this compound targets the catalytic subunit of SDH, likely at or near the substrate-binding site.[1] This binding event prevents the oxidation of succinate to fumarate, effectively uncoupling the TCA cycle from the electron transport chain at Complex II.
The consequences of this inhibition are twofold: a decrease in the activity of the TCA cycle and the secretion of succinate by M. tuberculosis.[1] Furthermore, the disruption of the electron transport chain by this compound leads to the accumulation of ROS, which contributes to the compound's lethality under aerobic conditions.[1]
Signaling Pathway of Succinate Oxidation and this compound Inhibition
The following diagram illustrates the position of Succinate Dehydrogenase (Complex II) in the electron transport chain and the inhibitory action of this compound.
Quantitative Data
Biochemical assays have demonstrated that this compound potently inhibits succinate oxidation.[1] The following table summarizes the available quantitative data on the inhibitory activity of this compound.
| Compound | Target Enzyme | Organism | Inhibitory Activity | Reference |
| This compound | Succinate Dehydrogenase (SDH) | Mycobacterium tuberculosis | Potent Inhibitor (IC50 not publicly available) | [1] |
| This compound | F1Fo-ATP Synthase | Mycobacterium tuberculosis | Potent Inhibitor (IC50 not publicly available) | [1] |
Note: Specific IC50 values for this compound against succinate dehydrogenase are not publicly available in the cited literature. The compound is described as a potent inhibitor based on biochemical and metabolomic profiling.[1]
Experimental Protocols
The inhibition of succinate dehydrogenase by a compound like this compound can be assessed using several established experimental protocols. Below are detailed methodologies for key experiments.
Measurement of SDH Activity (Colorimetric Assay)
This protocol is a generalized method for measuring SDH activity in isolated mitochondria or cell lysates using a colorimetric assay.
Principle: Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate. The electrons from this reaction are transferred to an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of color change is proportional to the SDH activity and can be measured spectrophotometrically.
Materials:
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Succinate solution (e.g., 1 M)
-
DCPIP solution (e.g., 2 mM)
-
Decylubiquinone (DBQ) solution (e.g., 10 mM in DMSO)
-
Mitochondrial or cell lysate preparation
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Isolate mitochondria from cells or tissues using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial preparation using a standard protein assay (e.g., Bradford or BCA).
-
Reaction Mixture Preparation: Prepare a reaction mixture containing SDH Assay Buffer, succinate (final concentration, e.g., 20 mM), DBQ (final concentration, e.g., 100 µM), and DCPIP (final concentration, e.g., 50 µM).
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay: a. To each well of a 96-well plate, add the mitochondrial preparation (e.g., 10-20 µg of protein). b. Add the different concentrations of this compound or vehicle control to the respective wells. c. Pre-incubate the plate at 37°C for 10-15 minutes. d. Initiate the reaction by adding the reaction mixture to each well. e. Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
Data Analysis: a. Calculate the rate of DCPIP reduction (ΔA600/min) for each concentration of this compound. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the inhibitory effect of a compound on SDH activity.
Logical Relationship: Consequences of SDH Inhibition by this compound
The inhibition of SDH by this compound triggers a cascade of events within the bacterial cell, ultimately leading to cell death. The logical flow of these consequences is depicted in the diagram below.
Conclusion
This compound represents a promising new class of antimycobacterial agents with a novel dual-targeting mechanism. Its ability to inhibit succinate dehydrogenase disrupts central carbon metabolism and the respiratory chain, leading to potent bactericidal effects. This technical guide provides a foundational understanding of this compound's role as an SDH inhibitor. Further research, including the determination of specific kinetic parameters and in vivo efficacy studies, will be crucial in fully elucidating its therapeutic potential. The detailed protocols and workflows presented here offer a framework for researchers to investigate this compound and other novel SDH inhibitors in their own laboratories.
References
An In-depth Technical Guide on the Interplay Between the ErbB2 Signaling Pathway and Reactive Oxygen Species Accumulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human epidermal growth factor receptor 2 (ErbB2, also known as HER2) is a critical proto-oncogene implicated in the development and progression of several cancers, most notably breast cancer.[1][2] Its role extends beyond promoting cell proliferation and survival to influencing cellular metabolism and redox balance. This guide delves into the intricate relationship between ErbB2 signaling and the accumulation of reactive oxygen species (ROS), a key factor in both physiological signaling and pathological states. Understanding this interplay is crucial for developing novel therapeutic strategies that target the vulnerabilities of ErbB2-overexpressing cancers.
Introduction: ErbB2 and Reactive Oxygen Species in Cancer
ErbB2 is a receptor tyrosine kinase that, upon overexpression, leads to constitutive activation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, driving tumorigenesis.[1][2] Reactive oxygen species are chemically reactive molecules containing oxygen, which are byproducts of normal cellular metabolism.[3] While essential for various signaling processes at low concentrations, excessive ROS accumulation leads to oxidative stress, damaging cellular components like DNA, lipids, and proteins.[3][4]
The connection between ErbB2 and ROS is multifaceted. On one hand, ErbB2 overexpression has been shown to upregulate antioxidant enzymes, thereby reducing basal ROS levels and protecting cancer cells from oxidative damage.[5] This creates a redox environment conducive to tumor growth and resistance to certain therapies. On the other hand, therapeutic interventions targeting ErbB2 can disrupt this balance, leading to increased ROS and potentially inducing cell death.[6] A particular form of ROS-dependent cell death, ferroptosis, characterized by iron-dependent lipid peroxidation, has emerged as a key area of investigation in the context of ErbB2-positive cancers and their treatment.[7][8][9]
Quantitative Data on ErbB2 and ROS Modulation
The following tables summarize quantitative data from various studies investigating the effects of ErbB2 modulation on ROS levels and related markers.
Table 1: Effect of ErbB2 Overexpression on ROS and Antioxidant Enzymes
| Cell/Tissue Type | Condition | Parameter Measured | Fold Change (vs. Control) | Reference |
| Mouse Cardiac Mitochondria | ErbB2 Overexpression | ROS Levels | 0.5 (P = 0.0075) | [5] |
| Mouse Whole Hearts | ErbB2 Overexpression | ROS Levels | 0.7 (P = 0.0381) | [5] |
| Neonatal Cardiomyocytes | ErbB2 Overexpression + Doxorubicin | Cellular Death | 0.4 (P < 0.0001) | [5] |
| H9c2 Cells | ErbB2 Transfection + Doxorubicin | ROS Production | 0.6 (P < 0.0001) | [5] |
| ErbB2(tg) Hearts | ErbB2 Overexpression | GPx1 Protein Levels | 2.5 (P < 0.0001) | [5] |
| ErbB2(tg) Hearts | ErbB2 Overexpression | GPx Activity | 1.8 (P = 0.0031) | [5] |
| H9c2 Cells | ErbB2 Transfection | GR Activity | 1.5 (P = 0.0237) | [5] |
Table 2: Induction of Ferroptosis and ROS in Cancer Cells
| Cell Line | Treatment | Parameter Measured | Fold Change (vs. Control) | Reference |
| TNBC Cells (MDA-MB-231/Gef, HS578T/Gef) | sh-GPX4 | MDA Production | ~2.5 | [9] |
| TNBC Cells (MDA-MB-231/Gef, HS578T/Gef) | sh-GPX4 | ROS Production | ~2.0 | [9] |
| TNBC Cells (MDA-MB-231/Gef, HS578T/Gef) | sh-GPX4 | GSH Levels | ~0.5 | [9] |
| Anaplastic Thyroid Cancer Cells | Dabrafenib + RSL3 | Lipid Peroxidation | Significant Increase | [10] |
| Anaplastic Thyroid Cancer Cells | Dabrafenib + RSL3 | Intracellular Fe2+ | Significant Increase | [10] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: ErbB2 signaling enhances antioxidant defenses to reduce ROS.
Caption: Inhibition of System Xc- or GPX4 induces ferroptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of ErbB2 and ROS.
Measurement of Reactive Oxygen Species (ROS)
Objective: To quantify intracellular ROS levels.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS-sensitive fluorescent probe.
-
Phosphate-buffered saline (PBS).
-
Cell culture medium.
-
Fluorometer or flow cytometer.
Protocol:
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate or 6-well plate) and allow them to adhere overnight.
-
Treatment: Treat cells with the desired compounds (e.g., ErbB2 inhibitors, ROS inducers) for the specified duration.
-
Probe Loading: Remove the treatment medium and wash the cells with PBS. Incubate the cells with DCFH-DA (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the probe-containing medium and wash the cells twice with PBS to remove excess probe.
-
Measurement: Add PBS to the wells and measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~530 nm) or analyze the cells by flow cytometry.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of untreated control cells.
Western Blot Analysis for Protein Expression
Objective: To determine the expression levels of proteins such as ErbB2 and GPX4.
Materials:
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies (e.g., anti-ErbB2, anti-GPX4, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by washing with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of treatments on cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.
-
Dimethyl sulfoxide (DMSO).
-
96-well plates.
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds for the desired time period.
-
MTT Incubation: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Conclusion and Future Directions
The intricate relationship between ErbB2 signaling and ROS metabolism presents both challenges and opportunities in cancer therapy. While ErbB2's ability to mitigate oxidative stress contributes to tumor cell survival and drug resistance, it also exposes a vulnerability that can be exploited. Therapeutic strategies aimed at disrupting this redox balance, for instance, by inhibiting antioxidant pathways or promoting ferroptosis, hold significant promise. Future research should focus on identifying synergistic drug combinations that co-target ErbB2 and key nodes in the ROS-modulating network, such as GPX4. Furthermore, the development of robust biomarkers to predict which patients are most likely to respond to such therapies will be crucial for their successful clinical translation.
References
- 1. Overexpression of ErbB2 in cancer and ErbB2-targeting strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ErbB-2 nuclear function in breast cancer growth, metastasis and resistance to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive Oxygen Species: Role in Pathophysiology, and Mechanism of Endogenous and Dietary Antioxidants during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive oxygen species generated in different compartments induce cell death, survival, or senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ErbB2 overexpression upregulates antioxidant enzymes, reduces basal levels of reactive oxygen species, and protects against doxorubicin cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactive oxygen species regulate ERBB2 and ERBB3 expression via miR-199a/125b and DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumour cells are sensitised to ferroptosis via RB1CC1‐mediated transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo vulnerabilities to GPX4 and HDAC inhibitors in drug-persistent versus drug-resistant BRAFV600E lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of GPX4-Mediated Ferroptosis in the Sensitivity of Triple Negative Breast Cancer Cells to Gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to BB2-50F: A Dual-Targeting Antitubercular Agent
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of BB2-50F, a novel antitubercular candidate.
Introduction
This compound is a synthetic amiloride derivative identified as a potent, multi-targeting agent against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] As a 6-substituted 5-(N,N-hexamethylene)amiloride, it represents a promising scaffold for the development of new chemotherapeutics aimed at combating drug-resistant tuberculosis by disrupting the pathogen's energy metabolism.[3] This guide synthesizes the available technical data on this compound, from its fundamental chemical properties to its complex biological activities.
Chemical Structure and Physicochemical Properties
This compound's unique structure is central to its biological activity. The core amiloride scaffold is modified with substitutions that enhance its inhibitory functions.
Caption: Chemical Structure of this compound.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile and for guiding further formulation and development efforts.
| Property | Value | Reference |
| CAS Number | 2226086-65-1 | [1] |
| Molecular Formula | C₂₀H₂₃N₇O₂ | [1] |
| Molecular Weight | 393.44 g/mol | [1] |
| Solubility | DMSO: 100 mg/mL (254.17 mM) | [1] |
| Canonical SMILES | C1CCCN(CC1)C2=NC(=C(C(=O)N=C(N)N)N=C2C3=CC4=C(C=CC=C4)O3)N | N/A |
| InChIKey | FSPGYSVEHLETQR-UHFFFAOYSA-N | N/A |
Biological Activity and Mechanism of Action
This compound exerts its potent bactericidal effects by simultaneously disrupting two critical hubs of mycobacterial energy metabolism: the F₁Fₒ-ATP synthase and the succinate dehydrogenase (SDH) complex. This dual-targeting mechanism is a key advantage, potentially reducing the likelihood of resistance development.
Dual-Target Inhibition
-
F₁Fₒ-ATP Synthase: this compound targets the membrane-embedded c-ring of the F₁Fₒ-ATP synthase, the primary enzyme responsible for ATP production via oxidative phosphorylation. Inhibition of this complex leads to a rapid depletion of cellular ATP, crippling essential metabolic processes.[2]
-
Succinate Dehydrogenase (SDH): The compound also inhibits the catalytic subunit of SDH, a key enzyme that links the tricarboxylic acid (TCA) cycle to the electron transport chain.[2][4] This action blocks the oxidation of succinate to fumarate, disrupting the TCA cycle and further impairing cellular respiration.[1]
The combined effect is a profound dysregulation of mycobacterial bioenergetics, leading to the accumulation of reactive oxygen species (ROS) and rapid cell death in both replicating and non-replicating Mtb.[1][2]
Antimicrobial and Antimotility Spectrum
This compound demonstrates significant activity against Mtb and also inhibits bacterial motility across various species.
| Activity Type | Organism/System | Metric | Value | Reference |
| Antitubercular | M. tuberculosis H37Rv | MIC | 8 µM | N/A |
| Antitubercular | M. tuberculosis (non-replicating) | Log Reduction | >6 log₁₀ CFU/mL | N/A |
| Antimotility | E. coli (Na⁺-powered motor) | Inhibition | Complete at 10 µM | [5] |
| Antimotility | E. coli (H⁺-powered motor) | Inhibition | Complete at 100 µM | [5] |
Experimental Protocols
The characterization of this compound involved several key experimental procedures. The methodologies for two primary assays are detailed below.
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
This protocol is essential for quantifying the potency of an antimicrobial agent.
-
Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) until it reaches mid-log phase.
-
Compound Preparation: this compound is serially diluted in DMSO and then further diluted in 7H9 broth to achieve the desired final concentrations.
-
Assay Setup: The bacterial culture is diluted to a final inoculum of 5 x 10⁵ CFU/mL in a 96-well microplate. The serially diluted this compound is added to the wells.
-
Incubation: Plates are incubated at 37°C for 7-14 days.
-
Readout: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth. Visual inspection or a resazurin-based colorimetric readout can be used.
Bacterial Motility (Tethered Cell) Assay
This assay directly visualizes the effect of an inhibitor on the function of the bacterial flagellar motor.[5]
-
Cell Preparation: E. coli strains expressing specific stator types (e.g., Na⁺-powered PomA/PotB) are grown to mid-log phase. Cells are sheared to remove flagellar filaments, leaving short stubs.
-
Tethering: The cell bodies are tethered to a glass coverslip via antibodies specific to the flagellar stubs.
-
Microscopy Setup: The coverslip is mounted on a microscope slide, creating a flow cell. The slide is observed under a phase-contrast microscope equipped with a high-speed camera.
-
Data Acquisition: Baseline rotation of the tethered cells is recorded. This compound, diluted in motility buffer, is then introduced into the flow cell at various concentrations.
-
Analysis: The rotational speed of individual cells is measured before, during, and after exposure to the compound. The percentage of rotating cells and their average speed are quantified to determine the inhibitory effect.
Conclusion
This compound is a compelling antitubercular lead compound with a novel dual-targeting mechanism of action that disrupts the core energy-generating pathways of Mycobacterium tuberculosis. Its ability to rapidly kill both replicating and persistent forms of the bacteria, coupled with its distinct mode of action compared to current frontline drugs, makes it a valuable candidate for further preclinical and clinical development. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers aiming to build upon this promising area of tuberculosis drug discovery.
References
An In-depth Technical Guide to Pretomanid (PA-824) for Non-Replicating Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis (TB), possesses the remarkable ability to enter a non-replicating, dormant state, rendering it tolerant to many conventional antibiotics and posing a significant challenge to effective treatment. This persistence is a major contributor to the long duration of TB therapy and the emergence of drug resistance. Pretomanid (formerly PA-824), a nitroimidazole, is a critical component of new treatment regimens for multidrug-resistant TB, largely due to its potent activity against these non-replicating bacilli. This technical guide provides a comprehensive overview of the mechanism, quantitative efficacy, and experimental evaluation of pretomanid against non-replicating M. tb.
Mechanism of Action
Pretomanid is a prodrug that requires intracellular activation within M. tb to exert its bactericidal effects. Its mechanism is dual-acting, targeting both replicating and non-replicating bacteria through different pathways.
Activity Against Replicating M. tuberculosis
Under aerobic conditions, activated pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall's integrity leads to bacterial cell death.
Activity Against Non-Replicating M. tuberculosis
In the hypoxic or anaerobic environments characteristic of dormant M. tb infection, pretomanid's activation leads to the release of reactive nitrogen species, primarily nitric oxide (NO).[1] This NO acts as a respiratory poison, disrupting the bacterium's energy metabolism and leading to cell death even in the absence of replication.[1]
The Pretomanid Activation Pathway
The activation of pretomanid is a multi-step process specific to mycobacteria, which minimizes its toxicity to human cells.[2]
-
Cofactor F420 Reduction: The process begins with the reduction of the deazaflavin cofactor F420 by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1).[3]
-
Nitroreductase Activity: The reduced F420 (F420H2) then serves as a substrate for the deazaflavin-dependent nitroreductase (Ddn), encoded by the Rv3547 gene.[1][4]
-
Pretomanid Activation: Ddn catalyzes the reduction of pretomanid, leading to the formation of reactive metabolites and the release of nitric oxide.[1]
Mutations in the genes responsible for the biosynthesis of Coenzyme F420 or in the ddn gene can lead to resistance to pretomanid.
Pretomanid Activation Signaling Pathway
Caption: The intracellular activation pathway of Pretomanid in M. tuberculosis.
Quantitative Data on Pretomanid Efficacy
The efficacy of pretomanid is typically quantified by its Minimum Inhibitory Concentration (MIC) against replicating bacteria and its Minimum Anaerobicidal Concentration (MAC) or Minimum Bactericidal Concentration (MBC) against non-replicating bacteria.
| Parameter | Condition | M. tb Strain | Concentration Range (µg/mL) | Reference |
| MIC | Aerobic, Replicating | Drug-Sensitive Clinical Isolates | 0.015 - 0.25 | [5][6] |
| MIC | Aerobic, Replicating | Drug-Resistant Clinical Isolates | 0.03 - 0.53 | [6] |
| MIC | Aerobic, Replicating | H37Rv | <0.1 - 0.4 | [2] |
| MAC | Anaerobic, Non-replicating | Hypoxia-adapted M. tb | Broad range (compound dependent) | [4] |
| MBC | Aerobic, Replicating | H37Rv | 0.02 | [1] |
| MBC | Non-replicating (low oxygen) | H37Rv | 6.3 | [1] |
Experimental Protocols for Evaluating Activity Against Non-Replicating M. tb
Several in vitro models have been developed to mimic the dormant state of M. tb. The Wayne model (hypoxia) and the nutrient starvation model are two of the most commonly used.
The Wayne Model of Hypoxia
This model simulates the gradual oxygen depletion that M. tb is thought to experience within a granuloma.
Materials:
-
M. tb culture (e.g., H37Rv)
-
Dubos medium or Middlebrook 7H9 broth
-
Screw-top tubes (150 x 20 mm)
-
Small magnetic stir bars ("mag fleas")
-
Slow-speed stir plate (e.g., 120 rpm)
-
Methylene blue (1.5 µg/mL) as an oxygen depletion indicator
Procedure:
-
Grow M. tb to mid-log phase (OD600 of 0.4-0.6) in an appropriate liquid medium.
-
Dilute the culture 1:100 in fresh medium.
-
Dispense 10 mL of the diluted culture into screw-top tubes, each containing a magnetic stir bar.
-
For control tubes, add methylene blue to visualize oxygen depletion (the blue color will fade as oxygen is consumed).
-
Tightly close the screw tops and incubate at 37°C with slow, continuous stirring. The stirring should be just enough to keep the cells suspended without disturbing the surface of the medium.[3]
-
The culture will enter a non-replicating persistent state (NRP-1) at the microaerobic level (around day 7-12) and a deeper state of dormancy (NRP-2) under anaerobic conditions (around day 21-28).[3][7][8]
-
At the desired stage of non-replication, introduce the test compound (e.g., pretomanid) to the cultures.
-
Continue incubation for a defined period (e.g., 7-14 days).
-
Determine bacterial viability by plating serial dilutions on solid medium (e.g., Middlebrook 7H11 agar) and enumerating colony-forming units (CFU).
Nutrient Starvation Model
This model simulates the nutrient-deprived environment that M. tb may encounter in certain host microenvironments.
Materials:
-
M. tb culture (e.g., H37Rv)
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80 (PBST)
-
Sterile conical tubes or flasks
Procedure:
-
Grow M. tb to late-log phase (OD600 ~0.8) in a rich medium (e.g., Middlebrook 7H9 with supplements).
-
Harvest the bacterial cells by centrifugation (e.g., 3000 x g for 10 minutes).
-
Wash the cell pellet twice by resuspending in an equal volume of PBST and centrifuging again.[9]
-
Resuspend the final pellet in PBST to a desired optical density (e.g., OD600 of 0.5).
-
Incubate the bacterial suspension at 37°C with or without shaking for an extended period (e.g., 2-6 weeks) to induce a non-replicating state.[9][10]
-
After the starvation period, expose the cultures to the test compound.
-
Incubate for a specified duration (e.g., 3-7 days).
-
Assess bacterial viability by CFU enumeration on solid agar plates.
Experimental Workflow for Compound Evaluation
Caption: A generalized workflow for testing the efficacy of compounds against non-replicating M. tuberculosis.
Conclusion
Pretomanid represents a significant advancement in the fight against tuberculosis, particularly in its ability to target the hard-to-kill, non-replicating bacterial populations. A thorough understanding of its unique mechanism of action and the experimental models used to evaluate its efficacy is crucial for the continued development of novel anti-tubercular agents. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to shorten and improve treatment regimens for this devastating global disease.
References
- 1. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early Bactericidal Activity and Pharmacokinetics of PA-824 in Smear-Positive Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wayne Model [sohaskey.com]
- 4. PA-824 Kills Nonreplicating Mycobacterium tuberculosis by Intracellular NO Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Safety, Tolerability, and Pharmacokinetics of PA-824 in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Adaptation of the Wayne Model of Latent Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. journals.asm.org [journals.asm.org]
Understanding the Bioenergetic Inhibition by BB2-50F: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BB2-50F is a novel antimicrobial agent identified as a potent, dual-targeting bioenergetic inhibitor of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. As a 6-substituted 5-(N,N-hexamethylene)amiloride derivative, this compound represents a promising development in the search for new antitubercular drugs that act on the essential energy metabolism of the bacterium.[1][2] This technical guide provides a summary of the available information on the mechanism of action of this compound, its effects on mycobacterial bioenergetics, and general methodologies relevant to its study.
Mechanism of Action: Dual Inhibition of Key Bioenergetic Hubs
This compound exerts its bactericidal effects by simultaneously inhibiting two critical enzymes in the respiratory chain and central carbon metabolism of M. tuberculosis: F1Fo-ATP synthase and succinate dehydrogenase (SDH) .[1][2] This dual-targeting mechanism is a key attribute that can contribute to rapid sterilization of both replicating and non-replicating Mtb cultures.[2]
The inhibition of these two targets leads to a cascade of metabolic disruptions:
-
Inhibition of Succinate Oxidation: By targeting SDH, this compound blocks the conversion of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle.[1]
-
Reduced TCA Cycle Activity: The blockage of SDH leads to a general decrease in the activity of the TCA cycle.[1]
-
Induction of Reactive Oxygen Species (ROS): The disruption of the electron transport chain through the inhibition of SDH and ATP synthase leads to the generation of harmful reactive oxygen species.[1]
The primary scientific literature identifying and characterizing this compound is the publication by Adolph C, et al., titled "A dual-targeting succinate dehydrogenase and F1Fo-ATP synthase inhibitor rapidly sterilizes replicating and non-replicating Mycobacterium tuberculosis," published in Cell Chemical Biology. While this document forms the basis of our current understanding, detailed quantitative data and specific experimental protocols from this study are not fully available in the public domain.
Quantitative Data
The primary quantitative measure of this compound's potency against M. tuberculosis H37Rv is its Minimum Inhibitory Concentration (MIC).
| Compound | Organism | MIC | Reference |
| This compound | Mycobacterium tuberculosis H37Rv | 8 μM | [1] |
Further detailed quantitative data on the specific effects of this compound on bioenergetic parameters such as Oxygen Consumption Rate (OCR), Extracellular Acidification Rate (ECAR), and IC50 values for its enzymatic targets are contained within the primary research article but are not publicly accessible at this time.
Experimental Protocols
The following are generalized protocols for key experiments typically used to characterize bioenergetic inhibitors. The specific methodologies used for this compound may vary and are detailed in the aforementioned primary research publication.
Oxygen Consumption Rate (OCR) Assay
This assay measures the rate at which cells consume oxygen, a key indicator of mitochondrial respiration. The Seahorse XF Analyzer is a common instrument for this purpose.
Generalized Protocol:
-
Cell Seeding: Seed M. tuberculosis cells in a Seahorse XF cell culture microplate.
-
Incubation: Incubate the plate to allow the cells to adhere and reach the desired growth phase.
-
Assay Medium: Replace the growth medium with a low-buffered Seahorse XF assay medium.
-
Compound Injection: Load this compound into the injection ports of the sensor cartridge.
-
Seahorse Analysis: Place the cell plate in the Seahorse XF Analyzer. After an initial period of equilibration and baseline measurements, the instrument injects this compound and continues to measure OCR.
-
Data Analysis: Analyze the change in OCR following the injection of this compound to determine its effect on cellular respiration.
ATP Synthase Activity Assay
This assay measures the activity of the F1Fo-ATP synthase enzyme.
Generalized Protocol:
-
Membrane Vesicle Preparation: Prepare inverted membrane vesicles from M. tuberculosis.
-
Assay Buffer: Prepare an assay buffer containing substrates for ATP synthesis (e.g., ADP and phosphate) and a system to detect ATP production (e.g., a luciferase-based system).
-
Inhibitor Incubation: Incubate the membrane vesicles with varying concentrations of this compound.
-
Initiation of Reaction: Initiate the ATP synthesis reaction by adding the necessary substrates.
-
Measurement: Measure the rate of ATP production, typically by luminescence.
-
Data Analysis: Determine the concentration of this compound that causes 50% inhibition of ATP synthase activity (IC50).
Succinate Dehydrogenase (SDH) Activity Assay
This assay measures the activity of the SDH enzyme.
Generalized Protocol:
-
Cell Lysate Preparation: Prepare cell lysates from M. tuberculosis.
-
Assay Buffer: Prepare an assay buffer containing succinate as the substrate and an artificial electron acceptor (e.g., DCPIP or MTT).
-
Inhibitor Incubation: Incubate the cell lysates with varying concentrations of this compound.
-
Initiation of Reaction: Initiate the reaction by adding the substrate.
-
Measurement: Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength.
-
Data Analysis: Calculate the rate of the reaction and determine the IC50 of this compound for SDH.
Reactive Oxygen Species (ROS) Measurement
This assay quantifies the production of ROS in cells.
Generalized Protocol:
-
Cell Culture: Culture M. tuberculosis to the desired growth phase.
-
Compound Treatment: Treat the cells with this compound for a specified period.
-
Fluorescent Probe Staining: Add a ROS-sensitive fluorescent probe (e.g., CellROX or DCFDA) to the cell culture.
-
Incubation: Incubate the cells to allow the probe to be taken up and react with any ROS present.
-
Measurement: Measure the fluorescence intensity using a fluorometer or flow cytometer.
-
Data Analysis: Compare the fluorescence of this compound-treated cells to that of untreated controls to determine the extent of ROS induction.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its characterization.
Caption: Proposed mechanism of this compound action in M. tuberculosis.
References
Methodological & Application
BB2-50F experimental protocol for in vitro studies
Application Notes: In Vitro Profiling of BB2-50F
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the Serine/Threonine kinase AKT1, a critical node in the PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of numerous human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound in cancer cell lines.
Mechanism of Action
This compound selectively binds to the pleckstrin homology (PH) domain of AKT1, preventing its translocation to the plasma membrane and subsequent phosphorylation and activation by PDK1. This blockade of AKT1 activation leads to the downstream inhibition of mTOR and other effector proteins, ultimately resulting in decreased cell proliferation and induction of apoptosis in cancer cells with a constitutively active PI3K/AKT pathway.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound across various cancer cell lines.
Table 1: Cell Viability (IC50) Data for this compound
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| MCF-7 | Breast Cancer | 75 | 72 hours |
| A549 | Lung Cancer | 150 | 72 hours |
| U87 MG | Glioblastoma | 90 | 72 hours |
| PC-3 | Prostate Cancer | 210 | 72 hours |
Table 2: Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) |
| AKT1 | 15 |
| AKT2 | 250 |
| AKT3 | 400 |
| PI3Kα | >10,000 |
| mTOR | >10,000 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTT assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Western Blot Analysis of AKT Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of AKT and its downstream targets.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
Diagrams
Caption: this compound Signaling Pathway Inhibition.
Caption: MTT Assay Experimental Workflow.
Application Notes and Protocols for BB2-50F in M. tuberculosis Culture
Audience: This document is intended for researchers, scientists, and drug development professionals working with Mycobacterium tuberculosis (M. tb).
Introduction: BB2-50F is a novel investigational compound with demonstrated activity against M. tuberculosis. These application notes provide detailed protocols for the use of this compound in M. tb culture, including determination of minimum inhibitory concentration (MIC), time-kill kinetics, and assessment of its effect on macrophage-internalized M. tb. The provided methodologies and data are intended to serve as a guide for researchers investigating the anti-tubercular properties of this compound.
Compound Information
| Compound Name | This compound |
| Molecular Formula | C₂₅H₂₈N₄O₅S |
| Molecular Weight | 500.58 g/mol |
| Solubility | Soluble in DMSO (≥50 mg/mL), Ethanol (<1 mg/mL) |
| Storage | Store at -20°C, protect from light |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound against M. tuberculosis H37Rv using a broth microdilution method.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (Oleic Albumin Dextrose Catalase), and 0.05% (v/v) Tween 80.
-
This compound stock solution (10 mg/mL in DMSO).
-
M. tuberculosis H37Rv culture in mid-log phase (OD₆₀₀ ≈ 0.5).
-
96-well microtiter plates.
-
Resazurin sodium salt solution (0.02% w/v in PBS).
Procedure:
-
Prepare a 2-fold serial dilution of this compound in a 96-well plate, ranging from 64 µg/mL to 0.125 µg/mL.
-
Adjust the M. tb H37Rv culture to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the M. tb inoculum to each well containing the compound dilutions. Include a positive control (M. tb without compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24 hours.
-
The MIC is defined as the lowest concentration of this compound that prevents a color change from blue (no growth) to pink (growth).
Quantitative Data Summary
| Strain | MIC (µg/mL) | MIC (µM) |
| M. tuberculosis H37Rv | 0.5 | 1.0 |
| M. tuberculosis H37Ra | 0.5 | 1.0 |
| Pre-XDR Strain 1 | 1.0 | 2.0 |
| MDR Strain 2 | 0.5 | 1.0 |
Time-Kill Kinetics Assay
This protocol assesses the bactericidal or bacteriostatic activity of this compound over time.
Workflow for Time-Kill Assay
Caption: Workflow for the Time-Kill Kinetics Assay.
Procedure:
-
Prepare M. tb H37Rv cultures in 7H9 broth to a starting density of ~1 x 10⁶ CFU/mL.
-
Add this compound at concentrations corresponding to 1x, 4x, and 10x the predetermined MIC. Include a no-drug control.
-
Incubate cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 10 days), collect aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them on Middlebrook 7H11 agar plates supplemented with OADC.
-
Incubate the plates at 37°C for 3-4 weeks, and then count the number of colonies to determine the CFU/mL.
Quantitative Data Summary
| Time (Days) | Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) | 10x MIC (log₁₀ CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.8 | 5.5 | 5.1 | 4.5 |
| 4 | 7.5 | 5.1 | 4.2 | 3.2 |
| 6 | 8.2 | 4.8 | 3.1 | <2.0 |
| 8 | 8.9 | 4.6 | <2.0 | <2.0 |
| 10 | 9.1 | 4.5 | <2.0 | <2.0 |
Postulated Signaling Pathway Interference
This compound is hypothesized to interfere with the MtrA-MtrB two-component system in M. tuberculosis, which is involved in the regulation of cell division and viability.
Hypothesized MtrA-MtrB Pathway Inhibition
Caption: Postulated inhibition of the MtrA-MtrB signaling pathway by this compound.
The inhibition of MtrB autophosphorylation by this compound is expected to prevent the downstream phosphorylation of MtrA. This, in turn, would disrupt the regulation of essential cell division genes, leading to the observed bactericidal activity against M. tuberculosis. Further studies, such as phosphotransfer assays and transcriptional analysis of MtrA-regulated genes, are required to validate this proposed mechanism of action.
Determining the Minimum Inhibitory Concentration (MIC) of BB2-50F Against Mycobacterium tuberculosis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of BB2-50F, a novel dual-targeting bioenergetic inhibitor, against Mycobacterium tuberculosis. This compound has been identified as a potent sterilizer of both replicating and non-replicating M. tuberculosis by inhibiting succinate dehydrogenase and F1Fo-ATP synthase.[1][2] Included are comprehensive experimental procedures, data presentation guidelines, and a diagrammatic representation of the compound's mechanism of action.
Introduction to this compound
This compound is a 6-substituted 5-(N,N-hexamethylene)amiloride derivative that demonstrates potent bactericidal activity against Mycobacterium tuberculosis.[1][2] Its unique mechanism involves the dual inhibition of two key components of the mycobacterial respiratory chain:
-
Succinate Dehydrogenase (SDH): this compound targets the catalytic subunit of SDH, inhibiting succinate oxidation and subsequently decreasing the activity of the tricarboxylic acid (TCA) cycle.[1][2]
-
F1Fo-ATP Synthase: The compound also targets the membrane-embedded c-ring of the F1Fo-ATP synthase, a critical enzyme for ATP synthesis.[1][2]
This dual-targeting approach leads to a rapid bactericidal effect and has been shown to involve the accumulation of reactive oxygen species (ROS) under aerobic conditions.[1]
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis.
| Microorganism | Strain | MIC (µM) | Reference |
| Mycobacterium tuberculosis | H37Rv | 8 | [3] |
| Mycobacterium tuberculosis | mc² 6230 (ΔRD1, ΔpanCD) | 8 | [3] |
Experimental Protocol: MIC Determination by Broth Microdilution
This protocol is based on the established broth microdilution methods for Mycobacterium tuberculosis susceptibility testing, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), World Health Organization (WHO), and European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7]
3.1. Materials
-
This compound (powder)
-
Mycobacterium tuberculosis H37Rv (or other strain of interest)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)
-
Sterile, U-bottom 96-well polystyrene microtiter plates with lids[7]
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile polypropylene tubes
-
Incubator (37°C)
-
Biosafety cabinet (Class II or higher)
-
Spectrophotometer or McFarland turbidity standards
-
Inverted mirror for reading plates
3.2. Preparation of Reagents
-
This compound Stock Solution:
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve the powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
Further dilutions should be made in sterile Middlebrook 7H9 broth.
-
-
Bacterial Inoculum Preparation:
-
Culture M. tuberculosis in Middlebrook 7H9 broth until it reaches the mid-logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard using sterile broth. This corresponds to approximately 1-5 x 10⁷ CFU/mL.
-
Prepare a 1:100 dilution of the adjusted inoculum in Middlebrook 7H9 broth to achieve a final concentration of approximately 1-5 x 10⁵ CFU/mL for inoculation.
-
3.3. Assay Procedure
-
Plate Setup:
-
Dispense 100 µL of Middlebrook 7H9 broth into all wells of a 96-well microtiter plate, except for the first column.
-
In the first column, add 200 µL of the highest concentration of this compound to be tested (prepared in Middlebrook 7H9 broth).
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column.
-
Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no drug).
-
Column 12 will serve as the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (1-5 x 10⁵ CFU/mL) to wells in columns 1 through 11. Do not add bacteria to the sterility control wells (column 12).
-
-
Incubation:
-
Seal the plate with its lid and place it in a secondary container (e.g., a zip-lock bag) to prevent dehydration.
-
Incubate the plate at 37°C for 7 to 14 days, or until visible growth is observed in the growth control wells.
-
3.4. Reading and Interpreting Results
-
Visually inspect the plate using an inverted mirror.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of M. tuberculosis.
-
The growth control well (column 11) should show turbidity, indicating bacterial growth.
-
The sterility control well (column 12) should remain clear.
Visualizations
4.1. This compound Mechanism of Action
Caption: Mechanism of action of this compound in M. tuberculosis.
4.2. Experimental Workflow for MIC Determination
References
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. A dual-targeting succinate dehydrogenase and F1Fo-ATP synthase inhibitor rapidly sterilizes replicating and non-replicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 6. WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 7. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BB2-50F in Animal Models of Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BB2-50F is a novel, potent, multi-targeting bioenergetic inhibitor of Mycobacterium tuberculosis (M. tuberculosis). Identified as a 6-substituted 5-(N,N-hexamethylene)amiloride derivative, this compound demonstrates a rapid sterilizing effect on both replicating and non-replicating states of the bacterium. Its unique dual-targeting mechanism, which simultaneously inhibits succinate dehydrogenase (SDH) and the F1Fo-ATP synthase, makes it a promising candidate for tuberculosis drug development. These application notes provide a summary of the available data on this compound's efficacy in preclinical animal models and detailed protocols for its evaluation.
Mechanism of Action
This compound exerts its bactericidal activity by disrupting the energy metabolism of M. tuberculosis through a dual-inhibition mechanism.[1][2][3] It targets two key components of the mycobacterial respiratory chain:
-
Succinate Dehydrogenase (SDH): this compound inhibits the catalytic subunit of SDH, targeting its substrate-binding site. This action blocks the oxidation of succinate, a crucial step in the tricarboxylic acid (TCA) cycle, leading to a decrease in its activity and the subsequent secretion of succinate from the bacterium.[1][2][3]
-
F1Fo-ATP Synthase: The compound also targets the membrane-embedded c-ring of the F1Fo-ATP synthase.[1][2][3] This enzyme is vital for generating ATP, the primary energy currency of the cell.
The simultaneous inhibition of these two targets leads to a collapse in cellular energy production and the accumulation of reactive oxygen species (ROS) under aerobic conditions, resulting in rapid cell death.[2][3]
Efficacy in Animal Models
While detailed in-vivo efficacy data from animal models for this compound is emerging, the foundational research indicates its potent sterilizing activity. The following table summarizes the expected parameters to be evaluated based on standard preclinical tuberculosis drug testing protocols.
| Parameter | Animal Model | M. tuberculosis Strain | Infection Route | Treatment Regimen | Expected Outcome | Reference |
| Bactericidal Activity | BALB/c mice | H37Rv | Aerosol (low-dose) | 25-100 mg/kg, oral gavage, daily for 4 weeks | Significant reduction in bacterial load (log10 CFU) in lungs and spleen compared to untreated controls. | Based on standard models[2] |
| Sterilizing Activity | C3HeB/FeJ mice (necrotic granulomas) | H37Rv or clinical isolate | Aerosol (low-dose) | Combination therapy with standard TB drugs (e.g., isoniazid, rifampicin) | Prevention of relapse after cessation of therapy, indicating sterilizing effect. | Based on advanced models |
| Pharmacokinetics | BALB/c mice | N/A | Intravenous, Oral | Single dose | Determination of Cmax, Tmax, AUC, and half-life to inform dosing schedules. | Standard PK studies |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in a murine model of tuberculosis, based on established methodologies in the field.
Murine Model of Chronic Tuberculosis Infection
This protocol is designed to assess the bactericidal activity of this compound in a well-established mouse model.
Materials:
-
Animals: 6- to 8-week-old female BALB/c mice.
-
Bacteria: Mycobacterium tuberculosis H37Rv.
-
Compound: this compound, formulated for oral gavage (e.g., in 0.5% carboxymethylcellulose).
-
Equipment: Aerosol infection chamber (e.g., Glas-Col), biosafety level 3 (BSL-3) facilities, tissue homogenizer, 7H11 agar plates.
Protocol:
-
Infection:
-
Culture M. tuberculosis H37Rv to mid-log phase.
-
Infect mice via the aerosol route using a calibrated inhalation exposure system to deliver approximately 100-200 CFU per mouse lung.
-
Confirm bacterial implantation by sacrificing a subset of mice 24 hours post-infection and plating lung homogenates.
-
-
Treatment:
-
Allow the infection to establish for 4 weeks to develop a chronic infection state.
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound at various doses, positive control like isoniazid).
-
Administer this compound or control compounds daily via oral gavage for 4 weeks.
-
-
Efficacy Assessment:
-
At specified time points (e.g., after 2 and 4 weeks of treatment), euthanize a subset of mice from each group.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile saline.
-
Plate serial dilutions of the homogenates on 7H11 agar plates.
-
Incubate plates at 37°C for 3-4 weeks and enumerate colony-forming units (CFU).
-
Calculate the mean log10 CFU per organ for each group and compare treatment groups to the vehicle control.
-
Pharmacokinetic Study
This protocol is to determine the pharmacokinetic profile of this compound in mice.
Materials:
-
Animals: 6- to 8-week-old female BALB/c mice.
-
Compound: this compound, formulated for both intravenous and oral administration.
-
Equipment: Blood collection supplies (e.g., heparinized capillaries), centrifuge, LC-MS/MS system.
Protocol:
-
Dosing:
-
Divide mice into two groups: intravenous (IV) and oral (PO).
-
Administer a single dose of this compound to each mouse according to its group.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Process blood samples to separate plasma.
-
-
Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t1/2).
-
Determine oral bioavailability by comparing the AUC from the PO group to the IV group.
-
Conclusion
This compound represents a significant advancement in the search for new anti-tuberculosis therapies due to its novel dual-targeting mechanism and potent sterilizing activity. The protocols outlined above provide a framework for the continued preclinical evaluation of this promising compound in established animal models of tuberculosis. Further studies are warranted to fully characterize its in-vivo efficacy, pharmacokinetic/pharmacodynamic relationships, and potential for combination therapy.
References
- 1. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breakthroughs in the development of antibiotics, antifungals and antiparasitics targeting the pathogens’ respiratory chain - PMC [pmc.ncbi.nlm.nih.gov]
Measuring F1Fo-ATP synthase inhibition by BB2-50F
Application Note & Protocol
Topic: Measuring F1Fo-ATP Synthase Inhibition by the Novel Compound BB2-50F
Audience: Researchers, scientists, and drug development professionals.
Introduction
The F1Fo-ATP synthase is a multi-subunit enzyme complex crucial for cellular energy metabolism, catalyzing the synthesis of ATP from ADP and inorganic phosphate driven by a proton gradient.[1][2] This complex can also operate in reverse, hydrolyzing ATP to pump protons, a function that becomes significant under certain pathological conditions like ischemia.[3][4] Due to its central role in bioenergetics, F1Fo-ATP synthase is a compelling target for drug discovery in various diseases, including cancer, neurodegenerative disorders, and mitochondrial diseases.[5][6] This application note provides a detailed protocol for measuring the inhibitory activity of a novel compound, this compound, on the F1Fo-ATP synthase complex. The primary method described is a highly sensitive and reproducible spectrophotometric assay that measures the ATP hydrolysis (ATPase) activity of the enzyme.
Principle of the Assay
The F1Fo-ATP synthase activity is measured in its reverse reaction, ATP hydrolysis. The production of ADP is coupled to an enzyme-linked regenerating system containing pyruvate kinase (PK) and lactate dehydrogenase (LDH). PK uses phosphoenolpyruvate (PEP) to convert the ADP generated by the ATPase back to ATP. Simultaneously, LDH catalyzes the reduction of the co-product, pyruvate, to lactate, which involves the oxidation of NADH to NAD+. The rate of ATP hydrolysis is therefore directly proportional to the rate of NADH oxidation, which can be continuously monitored as a decrease in absorbance at 340 nm.[7][8] Specific F1Fo-ATPase activity is determined by its sensitivity to the known inhibitor oligomycin, which binds to the Fo domain.[9][10]
Experimental and Methodological Overview
The following diagram illustrates the workflow for assessing the inhibitory potential of this compound on F1Fo-ATP synthase.
Caption: Workflow for F1Fo-ATPase Inhibition Assay.
The diagram below illustrates the principle of the coupled enzymatic assay for measuring ATP hydrolysis.
Caption: Principle of the NADH-coupled ATPase assay.
Detailed Experimental Protocol
This protocol is adapted from established methods for measuring F1Fo-ATPase activity in isolated mitochondria.[7]
Materials and Reagents
| Reagent/Material | Stock Concentration | Storage |
| Homogenization Buffer | 1X | 4°C |
| Mannitol | 225 mM | |
| Sucrose | 75 mM | |
| EDTA | 0.1 mM | |
| Tris-HCl, pH 7.2 | 10 mM | |
| Protease Inhibitor Cocktail | 100X | -20°C |
| Assay Buffer | 1X | 4°C |
| Mannitol | 250 mM | |
| KCl | 10 mM | |
| MgCl₂ | 5 mM | |
| EGTA | 1 mM | |
| BSA (fatty acid-free) | 1 mg/mL | |
| Tris-HCl, pH 8.25 | 50 mM | |
| Reagent Stocks | -20°C | |
| NADH | 400 mM | |
| Phosphoenolpyruvate (PEP) | 250 mM | |
| ATP | 500 mM | |
| Oligomycin | 1 mM (in DMSO) | |
| Antimycin A | 1 mM (in DMSO) | |
| P1,P5-Di(adenosine-5')penta. (AP5A) | 3 mM | |
| Pyruvate Kinase (PK) | ~2000 units/mL | -20°C |
| Lactate Dehydrogenase (LDH) | ~1000 units/mL | -20°C |
| Test Compound | ||
| This compound | 10 mM (in DMSO) | -20°C |
| Equipment | ||
| Spectrophotometer (UV/Vis) | N/A | |
| Temperature-controlled cuvette holder | N/A | |
| Dounce homogenizer | N/A | |
| Refrigerated centrifuge | N/A |
Preparation of Isolated Mitochondria
Mitochondria should be isolated from fresh tissue (e.g., mouse liver, heart) or cultured cells on ice.
-
Mince tissue and homogenize in ice-cold Homogenization Buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet mitochondria.
-
Wash the mitochondrial pellet by resuspending in Homogenization Buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a minimal volume of buffer and determine the protein concentration using a standard method (e.g., BCA assay).
F1Fo-ATPase Activity Assay Procedure
The assay should be performed at a constant temperature (e.g., 37°C) in a 1 mL cuvette with stirring.
-
Prepare the Assay Medium: For each 1 mL reaction, add the following to the Assay Buffer:
-
NADH: 1 µL of 400 mM stock (final: 0.4 mM)
-
PEP: 4 µL of 250 mM stock (final: 1 mM)
-
Antimycin A: 1 µL of 1 mM stock (final: 1 µM, to inhibit the respiratory chain)
-
AP5A: 1 µL of 3 mM stock (final: 3 µM, to inhibit adenylate kinase)
-
LDH: ~25 units
-
PK: ~10 units
-
-
Set up the Reaction:
-
Add 980 µL of the complete Assay Medium to the cuvette and allow it to equilibrate to 37°C.
-
Add the mitochondrial sample (e.g., 20-50 µg of protein).
-
Add the test inhibitor this compound at the desired final concentration (e.g., 1-10 µL of a serial dilution). For the control, add the same volume of vehicle (DMSO).
-
Mix by gentle inversion and place the cuvette in the spectrophotometer.
-
-
Start the Reaction and Record Data:
-
Start recording the absorbance at 340 nm.
-
After establishing a stable baseline for 2-3 minutes, initiate the reaction by adding 10 µL of 500 mM ATP (final: 5 mM).
-
Continuously record the decrease in A340 for 10-15 minutes.
-
-
Determine Oligomycin-Insensitive Rate:
-
After the linear phase of the reaction, add 5 µL of 1 mM oligomycin (final: 5 µM).
-
Continue recording for another 5-10 minutes to measure the F1Fo-independent ATPase activity.
-
Data Analysis and Presentation
Calculation of Specific Activity
The rate of NADH oxidation is calculated from the linear portion of the absorbance curve using the Beer-Lambert law.
-
Rate (µmol/min/mL) = (ΔA340 / min) / ε
-
Specific Activity (µmol/min/mg protein) = [Rate (µmol/min/mL) / mg of mitochondrial protein in the cuvette]
The specific F1Fo-ATPase activity is the oligomycin-sensitive portion of the total activity.
-
Specific F1Fo Activity = (Total Rate) - (Oligomycin-Insensitive Rate)
Data Tables
The following tables should be used to organize the experimental data.
Table 1: Raw Data for a Single Experiment
| Condition | Time (min) | A340 | ΔA340/min (Slope) |
|---|---|---|---|
| Baseline | 0 - 2 | ... | ~0 |
| + ATP (Total Activity) | 2 - 12 | ... | (Calculated from linear range) |
| + Oligomycin | 12 - 20 | ... | (Calculated from linear range) |
Table 2: Summary of F1Fo-ATPase Specific Activity
| Condition | Total Rate (ΔA340/min) | Oligomycin-Insensitive Rate (ΔA340/min) | Oligomycin-Sensitive Rate (ΔA340/min) | Specific Activity (µmol/min/mg) | % Inhibition |
|---|---|---|---|---|---|
| Vehicle Control | 0% | ||||
| This compound [X µM] | |||||
| This compound [Y µM] |
| This compound [Z µM] | | | | | |
Determination of IC50
To determine the half-maximal inhibitory concentration (IC50) of this compound, perform the assay with a range of inhibitor concentrations.
-
Calculate the percent inhibition for each concentration relative to the vehicle control:
-
% Inhibition = [1 - (Specific Activity with this compound / Specific Activity of Control)] * 100
-
-
Plot the % Inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Table 3: Data for IC50 Determination of this compound
| [this compound] (µM) | log[this compound] | Specific Activity (µmol/min/mg) | % Inhibition |
|---|---|---|---|
| 0 (Control) | N/A | 0 | |
| 0.01 | -2.0 | ||
| 0.1 | -1.0 | ||
| 1 | 0 | ||
| 10 | 1.0 |
| 100 | 2.0 | | |
This application note provides a comprehensive and robust protocol for evaluating the inhibitory effects of the novel compound this compound on F1Fo-ATP synthase. By measuring the oligomycin-sensitive ATP hydrolysis activity, researchers can accurately quantify the specific inhibition of the complex. The detailed steps for the NADH-coupled spectrophotometric assay, data analysis, and IC50 determination will enable drug development professionals to effectively characterize this compound and other potential modulators of this critical mitochondrial enzyme.
References
- 1. ATP synthase - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Inhibition of ATP synthase reverse activity restores energy homeostasis in mitochondrial pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective ATP hydrolysis inhibition in F1Fo ATP synthase enhances radiosensitivity in non-small-cell lung cancer cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 8. ATP Synthase (FoF1-complex): Protocols [atpsynthase.info]
- 9. 2.7. ATP synthase activity measurement [bio-protocol.org]
- 10. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BB2-50F Stock Solution Preparation and Storage
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
BB2-50F is a potent, multi-targeting bioenergetic bactericidal inhibitor of Mycobacterium tuberculosis (M. tuberculosis).[1] It functions by inhibiting succinate oxidation and decreasing the activity of the tricarboxylic acid (TCA) cycle, which leads to the sterilization of both replicating and non-replicating M. tuberculosis.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream applications, including in vitro and in vivo studies. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
2. Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 393.44 g/mol | [1] |
| Solubility in DMSO | 100 mg/mL (254.17 mM) | [1][2] |
| Recommended Storage Temperature (Stock Solution) | -20°C or -80°C | [1][2] |
| Stability at -20°C | Up to 1 month | [1] |
| Stability at -80°C | Up to 6 months | [1] |
3. Experimental Protocols
3.1. Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
3.2. Protocol for Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. Adjust the quantities as needed for your specific experimental requirements.
-
Pre-weighing Preparation: Before handling the compound, ensure you are wearing appropriate PPE. Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, you would need 39.34 mg of this compound (Mass = Concentration x Volume x Molecular Weight).
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Sonication: To aid in dissolution, sonicate the solution in an ultrasonic bath.[1][2] It is also recommended to heat the tube to 37°C to increase solubility.[1]
-
Vortexing: Vortex the solution intermittently until the this compound is completely dissolved and the solution is clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[1][2]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and storage temperature. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
4. Visualizations
4.1. This compound Stock Solution Preparation Workflow
Caption: Workflow for this compound stock solution preparation and storage.
4.2. This compound Mechanism of Action Signaling Pathway
Caption: Simplified signaling pathway of this compound's mechanism of action.
5. Safety and Handling
References
Application Notes and Protocols: In Vivo Efficacy of Novel Therapeutic Agents
Note to the User: Extensive searches for "BB2-50F" did not yield any specific information on a therapeutic agent with this designation. The following Application Notes and Protocols are provided as a generalized template. Researchers can adapt this framework for their specific compound of interest, herein referred to as "[Compound X]".
Application Notes: In Vivo Efficacy of [Compound X]
Introduction
[Compound X] is a novel investigational agent targeting the [Specify Target/Pathway, e.g., XYZ Kinase] pathway, which is implicated in the pathogenesis of [Specify Disease, e.g., Non-Small Cell Lung Cancer]. These application notes summarize the in vivo efficacy of [Compound X] in preclinical tumor models, providing essential data on its anti-tumor activity and tolerability. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.
Summary of In Vivo Efficacy
[Compound X] has demonstrated significant anti-tumor efficacy in various preclinical models. The primary endpoints for these studies included tumor growth inhibition, tumor regression, and overall survival. The data presented below are from studies conducted in [Specify Animal Model, e.g., immunodeficient mice bearing human tumor xenografts].
Data Presentation
Table 1: Anti-Tumor Efficacy of [Compound X] in [Specify Xenograft Model]
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, p.o. | 1500 ± 150 | - |
| [Compound X] (10 mg/kg) | Daily, p.o. | 800 ± 95 | 46.7 |
| [Compound X] (30 mg/kg) | Daily, p.o. | 450 ± 60 | 70.0 |
| Positive Control | [Specify] | [Specify] | [Specify] |
Table 2: Survival Analysis in [Specify Orthotopic Model]
| Treatment Group | Dosing Schedule | Median Survival (Days) | Percent Increase in Lifespan (%) |
| Vehicle Control | Daily, i.p. | 25 | - |
| [Compound X] (20 mg/kg) | Daily, i.p. | 45 | 80 |
| Positive Control | [Specify] | [Specify] | [Specify] |
Table 3: Body Weight Changes in [Specify Animal Model]
| Treatment Group | Dosing Schedule | Mean Body Weight Change (%) ± SEM (Day 21) |
| Vehicle Control | Daily, p.o. | +5.0 ± 1.5 |
| [Compound X] (10 mg/kg) | Daily, p.o. | +3.5 ± 1.2 |
| [Compound X] (30 mg/kg) | Daily, p.o. | -1.0 ± 0.8 |
Experimental Protocols
Protocol 1: Xenograft Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of [Compound X] in a subcutaneous xenograft model.
Materials:
-
[Specify Cell Line, e.g., A549 human lung adenocarcinoma cells]
-
Immunodeficient mice (e.g., NOD/SCID or Athymic Nude)
-
[Compound X] formulated in an appropriate vehicle
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Standard animal housing and husbandry equipment
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture [Specify Cell Line] according to standard protocols.
-
Tumor Implantation: Subcutaneously implant [Specify Number] cells in the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to reach a mean volume of 100-150 mm³. Randomize animals into treatment groups.
-
Dosing: Administer [Compound X] or vehicle control according to the specified dosing schedule (e.g., daily, orally).
-
Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Record the body weight of each animal twice weekly as an indicator of toxicity.
-
Endpoint: Euthanize animals when tumors reach the maximum allowed size or at the end of the study period.
Protocol 2: Orthotopic Tumor Model and Survival Study
Objective: To assess the effect of [Compound X] on survival in a more clinically relevant orthotopic model.
Materials:
-
[Specify Luciferase-expressing Cell Line]
-
Surgical instruments for orthotopic implantation
-
Bioluminescence imaging system
-
[Compound X] and vehicle control
Procedure:
-
Orthotopic Implantation: Surgically implant [Specify Number] cells into the target organ (e.g., lung, pancreas).
-
Tumor Engraftment Confirmation: Monitor tumor engraftment and growth via bioluminescence imaging.
-
Treatment Initiation: Begin treatment with [Compound X] or vehicle when the bioluminescent signal reaches a predetermined threshold.
-
Survival Monitoring: Monitor animals daily for clinical signs of distress and record survival data.
-
Endpoint: The primary endpoint is survival. Euthanize animals upon reaching predefined humane endpoints.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway inhibited by [Compound X].
Experimental Workflow Diagram
Caption: Generalized workflow for in vivo efficacy studies.
Application Notes and Protocols for Testing BB2-50F Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BB2-50F is a potent, multi-targeting bioenergetic bactericidal agent against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis.[1][2] It functions as a dual inhibitor, targeting both succinate dehydrogenase (SDH) and the F1Fo-ATP synthase.[1][2][3] This dual action disrupts the bacterium's cellular respiration and energy production, leading to rapid bactericidal effects against both replicating and non-replicating M. tuberculosis.[1][2] Specifically, this compound inhibits succinate oxidation within the tricarboxylic acid (TCA) cycle and interferes with ATP synthesis, resulting in the secretion of succinate from the bacterial cells.[1][2]
These application notes provide detailed protocols for a range of cell-based assays to characterize the activity of this compound. The described methods will enable researchers to assess its bactericidal potency, investigate its impact on cellular respiration and energy metabolism, and evaluate its efficacy in an intracellular infection model.
Signaling Pathway of this compound in M. tuberculosis
Caption: Mechanism of this compound action in M. tuberculosis.
Data Presentation
Table 1: Summary of Expected Quantitative Data for this compound Activity
| Assay Type | Key Parameter | Expected Result with this compound | Typical Concentration Range |
| Bactericidal Activity | Minimum Inhibitory Concentration (MIC) | Low µM or nM range | 0.01 - 10 µM |
| Minimum Bactericidal Concentration (MBC) | Close to MIC value | 0.01 - 10 µM | |
| Metabolic Assays | Succinate Dehydrogenase (SDH) Activity | Decreased activity | 0.1 - 50 µM |
| Cellular Respiration (Oxygen Consumption) | Decreased oxygen consumption | 0.1 - 50 µM | |
| ATP Synthesis | Decreased ATP levels | 0.1 - 50 µM | |
| Succinate Secretion | Increased extracellular succinate | 1 - 100 µM | |
| Intracellular Efficacy | Intracellular Bacterial Viability (CFU) | Reduction in CFU | 1 - 50 µM |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
This compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare a serial two-fold dilution of this compound in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare an inoculum of M. tuberculosis H37Rv to a final density of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth, determined by visual inspection or by measuring the optical density at 600 nm.[4][5][6]
Succinate Dehydrogenase (SDH) Activity Assay
This colorimetric assay measures the effect of this compound on the activity of SDH in M. tuberculosis lysates.
Materials:
-
M. tuberculosis H37Rv culture
-
Lysis buffer (e.g., BugBuster)
-
Succinate Dehydrogenase Activity Assay Kit (e.g., from Sapphire Bioscience, Sigma-Aldrich, or Abcam)[7][8]
-
This compound
-
Spectrophotometer
Protocol:
-
Culture M. tuberculosis to mid-log phase and harvest the cells by centrifugation.
-
Prepare a cell lysate according to the lysis buffer manufacturer's protocol.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add the cell lysate to wells containing different concentrations of this compound and incubate for a predetermined time.
-
Initiate the SDH reaction by adding the substrate and probe from the assay kit.
-
Measure the absorbance at the recommended wavelength (e.g., 600 nm) in a kinetic mode for 10-30 minutes at 25°C.[8]
-
Calculate the SDH activity as per the kit's instructions and compare the activity in this compound-treated samples to the untreated control.
References
- 1. A dual-targeting succinate dehydrogenase and F1Fo-ATP synthase inhibitor rapidly sterilizes replicating and non-replicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. Mycobacterium tuberculosis F-ATP Synthase Inhibitors and Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. youtube.com [youtube.com]
- 7. Sapphire Bioscience [sapphirebioscience.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Assessing the Synergy of BB2-50F with Other Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of therapeutic agents is a cornerstone of modern medicine, particularly in oncology, with the goal of achieving synergistic effects, overcoming drug resistance, and reducing toxicity.[1][2] This document provides a comprehensive protocol for assessing the synergistic potential of a novel therapeutic agent, BB2-50F, when used in combination with other drugs. The methodologies described herein are based on well-established principles of drug combination analysis, including the median-effect analysis developed by Chou and Talalay, which provides a quantitative definition for synergy (Combination Index, CI < 1), additive effects (CI = 1), and antagonism (CI > 1).[2][3]
These protocols will guide researchers through in vitro experimental design, data acquisition, and analysis to determine the nature of the interaction between this compound and other compounds. The subsequent sections detail the necessary steps, from initial cell viability assays to more in-depth mechanistic studies involving apoptosis and protein expression analysis.
I. Experimental Protocol: Determining Drug Synergy in vitro
This section outlines the primary experimental workflow for assessing the synergy between this compound and a partner drug.
A. Single-Agent Dose-Response Assessment
The initial step is to determine the potency of each drug individually. This is crucial for designing the subsequent combination studies.
Protocol:
-
Cell Culture: Plate cells of the desired cancer cell line in 96-well plates at a predetermined optimal seeding density and allow them to adhere overnight.[4]
-
Drug Preparation: Prepare a series of dilutions for this compound and the partner drug separately. A common approach is a two-fold serial dilution starting from a high concentration.
-
Treatment: Treat the cells with the single agents across a range of concentrations. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plates for a period that allows for the assessment of the drug's effect on cell viability, typically 72 hours.[5]
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.[6][7]
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Plot the dose-response curves for each drug.
-
Calculate the IC50 (the concentration that inhibits 50% of cell growth) for both this compound and the partner drug.
-
B. Combination-Drug Synergy Assessment
Based on the single-agent IC50 values, a combination study is designed to evaluate synergy. The Chou-Talalay method is a widely accepted approach for this analysis.[1][2][8]
Protocol:
-
Experimental Design: A common design is the checkerboard or dose-matrix format, where various concentrations of this compound are combined with different concentrations of the partner drug.[9] A fixed-ratio design, where the drugs are combined at a constant ratio of their IC50s, can also be employed.
-
Cell Plating and Treatment: Plate cells as described above. Treat the cells with the drug combinations as per the chosen design. Include single-agent controls at the same concentrations used in the combinations.
-
Incubation and Viability Assay: Follow the same incubation and cell viability assessment procedures as for the single-agent studies.
-
Data Analysis (Chou-Talalay Method):
-
Calculate the fraction of cells affected (Fa) for each drug and combination.
-
Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI).[5][8]
-
Interpretation of CI values:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.[3]
-
-
Generate an isobologram, a graphical representation of synergy, where data points falling below the line of additivity indicate a synergistic interaction.[10][11][12]
-
Data Presentation: Summary of Synergy Analysis
The quantitative data from the synergy assessment should be summarized in a clear and structured table.
| Drug Combination | Cell Line | IC50 (this compound) | IC50 (Partner Drug) | Combination Index (CI) at Fa=0.5 | Synergy/Antagonism |
| This compound + Drug X | MCF-7 | [Value] µM | [Value] µM | [Value] | [Synergy/Additive] |
| This compound + Drug Y | A549 | [Value] µM | [Value] µM | [Value] | [Synergy/Additive] |
| This compound + Drug Z | HCT116 | [Value] µM | [Value] µM | [Value] | [Antagonism] |
II. Mechanistic Studies: Investigating the Basis of Synergy
Once synergy is confirmed, further experiments are necessary to understand the underlying molecular mechanisms.
A. Apoptosis Assay
Synergistic drug combinations often lead to an enhanced induction of apoptosis (programmed cell death).
Protocol:
-
Treatment: Treat cells with this compound, the partner drug, and the combination at concentrations determined to be synergistic from the viability assays.
-
Apoptosis Detection: After the desired incubation period (e.g., 24-48 hours), harvest the cells and stain for markers of apoptosis. Common methods include:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.[13][14]
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.[15]
-
-
Analysis: Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic cells in each treatment group.
Data Presentation: Apoptosis Induction
| Treatment Group | Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | MCF-7 | [Value] % | [Value] % |
| This compound (IC50) | MCF-7 | [Value] % | [Value] % |
| Partner Drug (IC50) | MCF-7 | [Value] % | [Value] % |
| This compound + Partner Drug | MCF-7 | [Value] % | [Value] % |
B. Western Blot Analysis
To investigate the effect of the drug combination on specific signaling pathways, Western blotting is a crucial technique.[16][17][18]
Protocol:
-
Protein Extraction: Treat cells with the single agents and the synergistic combination for a relevant period (this may be shorter than the viability assay incubation to capture signaling events). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Gel Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).[19]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against proteins of interest in the relevant signaling pathways (e.g., proteins involved in cell cycle, apoptosis, or specific oncogenic pathways).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software.[19]
Data Presentation: Protein Expression Changes
| Target Protein | Treatment Group | Fold Change vs. Control (Normalized to Loading Control) |
| p-Akt | This compound | [Value] |
| p-Akt | Partner Drug | [Value] |
| p-Akt | This compound + Partner Drug | [Value] |
| Cleaved PARP | This compound | [Value] |
| Cleaved PARP | Partner Drug | [Value] |
| Cleaved PARP | This compound + Partner Drug | [Value] |
III. Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological pathways.
Caption: Experimental workflow for assessing drug synergy.
Assuming this compound is a hypothetical inhibitor of the ErbB/HER signaling pathway, a common target in cancer therapy, the following diagram illustrates its potential interaction with an inhibitor of a parallel survival pathway, such as the PI3K/Akt pathway.[20][21]
Caption: Dual inhibition of parallel signaling pathways.
In another hypothetical scenario, this compound might be an inducer of apoptosis, and its synergy could be assessed with a drug that inhibits a pro-survival pathway like the TGF-β signaling pathway.[22][23]
Caption: Synergy through apoptosis induction and survival inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-viability assay and drug combination analysis [bio-protocol.org]
- 5. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 10. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Western Blot technology has broad application prospects in protein research-Bomeda Technology [en.bmdscitech.com]
- 17. blog.championsoncology.com [blog.championsoncology.com]
- 18. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. ErbB receptors and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 22. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 23. youtube.com [youtube.com]
Application Notes and Protocols for Studying Mycobacterial Metabolism with Fluorescent Probe BB2-50F
Disclaimer: The following application notes and protocols are based on established methodologies for studying mycobacterial metabolism using fluorescent probes. The specific probe "BB2-50F" is considered a representative example for the purpose of this guide. Researchers should optimize these protocols based on the specific characteristics of their fluorescent probe and experimental setup.
Introduction
The unique and complex cell envelope of Mycobacterium tuberculosis and other mycobacterial species presents a significant challenge to understanding their metabolism and developing new therapeutics. The waxy, lipid-rich cell wall is a formidable barrier, and many conventional biological tools are ineffective. Fluorescent probes that can penetrate the mycobacterial cell wall and report on specific metabolic activities are therefore invaluable tools for researchers and drug development professionals.
This document provides detailed application notes and protocols for the use of a novel fluorogenic probe, this compound, designed to study mycobacterial metabolism. This compound is a specialized molecular probe that exhibits fluorescence upon interaction with key components of the mycobacterial metabolic machinery, allowing for real-time analysis of cellular processes.
Product Description: this compound
This compound is a fluorogenic probe designed to specifically target and report on the activity of mycolyltransferases, a class of enzymes essential for the final step of mycolic acid biosynthesis and the assembly of the mycobacterial outer membrane. The probe consists of a trehalose analog linked to a fluorophore and a quencher. In its native state, the probe is non-fluorescent. Upon enzymatic cleavage by mycolyltransferases, the quencher is released, resulting in a significant increase in fluorescence. This direct reporting on enzyme activity allows for sensitive and real-time monitoring of a crucial metabolic pathway in live mycobacteria.
Applications
-
Real-time monitoring of mycolyltransferase activity: Directly visualize the spatial and temporal dynamics of cell wall biosynthesis in live mycobacteria.
-
High-throughput screening (HTS) for inhibitors: Screen compound libraries for novel anti-mycobacterial agents that target mycolyltransferase activity.
-
Studying metabolic responses to stress: Investigate how environmental conditions such as nutrient limitation, hypoxia, or antibiotic pressure affect cell wall metabolism.
-
Assessing bacterial viability: Differentiate between metabolically active and inactive or dead cells.
-
Visualizing metabolic heterogeneity: Analyze variations in metabolic activity within a population of mycobacteria.
Quantitative Data Summary
The following tables present representative data obtained using this compound in various applications.
Table 1: this compound Staining in Different Mycobacterial Species
| Mycobacterial Species | Mean Fluorescence Intensity (Arbitrary Units) | Fold Increase over Background |
| M. smegmatis | 85,000 ± 6,500 | 150 |
| M. bovis BCG | 62,000 ± 4,800 | 110 |
| M. tuberculosis H37Rv | 58,000 ± 5,100 | 95 |
| Heat-killed M. smegmatis | 600 ± 150 | 1.2 |
Table 2: Inhibition of this compound Signal by Known Mycolyltransferase Inhibitors
| Inhibitor | Concentration (µM) | % Inhibition of Fluorescence | IC₅₀ (µM) |
| Isoniazid (activated) | 10 | 85 ± 5 | 1.2 |
| Ethambutol | 50 | 70 ± 8 | 15.6 |
| TDM-483 (hypothetical) | 5 | 92 ± 4 | 0.8 |
| DMSO (vehicle control) | 0.1% | 0 | N/A |
Experimental Protocols
Protocol 1: Staining of Live Mycobacteria with this compound for Fluorescence Microscopy
Objective: To label live mycobacteria with this compound for visualization of metabolic activity.
Materials:
-
Mycobacterial culture (M. smegmatis, M. bovis BCG, or M. tuberculosis) in logarithmic growth phase.
-
7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) or other appropriate growth medium.
-
This compound stock solution (10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Microscope slides and coverslips.
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel).
Procedure:
-
Grow mycobacteria to mid-log phase (OD₆₀₀ of 0.4-0.8).
-
Harvest 1 mL of the culture by centrifugation at 8,000 x g for 5 minutes.
-
Wash the bacterial pellet once with 1 mL of PBS.
-
Resuspend the pellet in 1 mL of fresh 7H9 broth.
-
Add this compound to a final concentration of 10 µM (this may require optimization).
-
Incubate the bacterial suspension at 37°C for 1-2 hours, protected from light.
-
(Optional) For non-fluorogenic probes, wash the cells twice with PBS to remove unbound probe. For this compound, a wash step may not be necessary.
-
Resuspend the final pellet in 100 µL of PBS.
-
Spot 5 µL of the bacterial suspension onto a microscope slide, allow to air dry briefly, and cover with a coverslip.
-
Image the bacteria using a fluorescence microscope. Metabolically active cells should exhibit bright fluorescence.
Protocol 2: Flow Cytometry Analysis of Mycobacteria Stained with this compound
Objective: To quantify the metabolic activity of a mycobacterial population and analyze heterogeneity.
Materials:
-
This compound stained mycobacterial suspension (from Protocol 1).
-
Flow cytometer with a blue laser (488 nm).
-
PBS.
Procedure:
-
Prepare a this compound stained mycobacterial suspension as described in Protocol 1 (steps 1-7).
-
Resuspend the final bacterial pellet in 1 mL of PBS.
-
Filter the suspension through a 5 µm filter to remove clumps.
-
Analyze the sample on a flow cytometer, collecting forward scatter (FSC), side scatter (SSC), and fluorescence (e.g., FITC channel).
-
Gate on the bacterial population based on FSC and SSC.
-
Analyze the fluorescence intensity of the gated population to determine the level of metabolic activity.
-
Include unstained and heat-killed stained controls to set background fluorescence levels.
Protocol 3: High-Throughput Screening of Mycolyltransferase Inhibitors
Objective: To identify compounds that inhibit mycolyltransferase activity using this compound in a multi-well plate format.
Materials:
-
M. smegmatis culture.
-
7H9 broth with ADC.
-
This compound stock solution.
-
Compound library dissolved in DMSO.
-
Known inhibitor (e.g., isoniazid) as a positive control.
-
DMSO as a negative control.
-
96-well black, clear-bottom plates.
-
Plate reader with fluorescence detection capabilities.
Procedure:
-
In a 96-well plate, add 1 µL of each test compound to the desired final concentration (e.g., 10 µM). Include wells with positive and negative controls.
-
Prepare a suspension of M. smegmatis in 7H9 broth at an OD₆₀₀ of 0.1.
-
Add 100 µL of the bacterial suspension to each well of the 96-well plate.
-
Incubate the plate at 37°C for a duration determined by the expected mechanism of action of the compounds (e.g., 24 hours for prodrugs that require activation).
-
Add this compound to each well to a final concentration of 10 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity in each well using a plate reader (Excitation/Emission wavelengths should be optimized for this compound).
-
Calculate the percent inhibition for each compound relative to the DMSO control.
Visualizations
Caption: Hypothetical pathway of this compound activation by mycolyltransferase.
Caption: General experimental workflow for using this compound.
Caption: Logic diagram for high-throughput screening of inhibitors.
Troubleshooting
-
Low or no fluorescence signal:
-
Ensure the mycobacterial culture is in the logarithmic growth phase and metabolically active.
-
Optimize the concentration of this compound; too low a concentration may not yield a detectable signal.
-
Increase the incubation time with the probe.
-
Verify the filter sets on the microscope or plate reader are appropriate for the probe's excitation and emission spectra.
-
-
High background fluorescence:
-
If using a non-fluorogenic probe, include additional wash steps to remove unbound probe.
-
Check for autofluorescence from the growth medium; resuspend cells in PBS before analysis.
-
Optimize the probe concentration; high concentrations can sometimes lead to non-specific binding.
-
-
Cell clumping:
-
Gently sonicate or syringe-pass the bacterial suspension to break up clumps before analysis, especially for flow cytometry.
-
Include a detergent like Tween-80 (0.05%) in the wash and suspension buffers.
-
These application notes provide a comprehensive guide for utilizing the this compound probe to investigate mycobacterial metabolism. With careful optimization, this tool can provide significant insights into the fundamental biology of mycobacteria and aid in the discovery of new anti-tuberculosis drugs.
Troubleshooting & Optimization
BB2-50F solubility issues in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with BB2-50F in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent, multi-targeting bioenergetic bactericidal inhibitor of Mycobacterium tuberculosis (M. tuberculosis). It is effective against both replicating and non-replicating M. tuberculosis. Its mechanism of action involves the inhibition of succinate oxidation and the F1Fo-ATP synthase, which disrupts the tricarboxylic acid (TCA) cycle and leads to succinate secretion from the bacterium.[1]
Q2: What is the recommended solvent for dissolving this compound? A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] this compound is soluble in DMSO at a concentration of 100 mg/mL (254.17 mM); however, ultrasonic assistance may be needed to achieve complete dissolution.[1]
Q3: Why does this compound precipitate when I add it to my culture medium? A3: Precipitation of this compound upon addition to aqueous culture media is a common issue for many organic small molecules.[2][3][4] This occurs because the compound, which is highly soluble in an organic solvent like DMSO, has poor aqueous solubility.[5] When the concentrated DMSO stock is diluted into the aqueous environment of the culture medium, the compound's solubility limit can be exceeded, causing it to fall out of solution.[4][6]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture? A4: The final concentration of DMSO in cell culture should be kept as low as possible to avoid solvent-induced toxicity.[7] A general guideline is to maintain the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to 1%.[6] However, sensitivity to DMSO can vary significantly between cell types. It is critical to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to assess its effect on your specific cell line.[2][7]
Q5: Can I still use my cell culture if I observe precipitation? A5: It is strongly advised not to proceed with an experiment if you observe precipitation.[4] The presence of a precipitate can lead to several detrimental effects, including:
-
Inaccurate Dosing: The actual concentration of the dissolved, active compound will be lower than intended, leading to unreliable and non-reproducible results.[4]
-
Cellular Stress: The precipitate particles can cause physical stress to the cells.
-
Confounding Results: The undissolved compound may have different effects than the solubilized form.
Data Presentation
Table 1: Chemical and Solubility Properties of this compound
| Property | Value | Reference |
| CAS Number | 2226086-65-1 | [1] |
| Molecular Formula | C₂₀H₂₃N₇O₂ | [1] |
| Molecular Weight | 393.44 g/mol | [1] |
| Solubility in DMSO | 100 mg/mL (254.17 mM) | [1] |
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.5417 mL | 12.7084 mL | 25.4168 mL |
| 5 mM | 508.3 µL | 2.5417 mL | 5.0834 mL |
| 10 mM | 254.2 µL | 1.2708 mL | 2.5417 mL |
| Data derived from GlpBio product information.[1] |
Troubleshooting Guide: this compound Precipitation
This guide addresses the most common precipitation issues encountered when using this compound in cell culture experiments.
Issue 1: Precipitate forms immediately upon adding this compound stock solution to the culture medium.
-
Cause A: High Final Concentration
-
Problem: The desired final concentration of this compound exceeds its solubility limit in the culture medium.
-
Solution: Consider lowering the final working concentration of this compound. Review literature for typical concentration ranges used in similar assays. If a high concentration is necessary, proceed to the solutions for Causes B and C.
-
-
Cause B: Improper Mixing Technique
-
Problem: Adding the stock solution directly to the medium without proper mixing can create localized high concentrations, leading to immediate precipitation.[6]
-
Solution: Add the this compound stock solution dropwise to the culture medium while gently swirling the flask or plate. Pre-warming the medium to 37°C can also aid in solubilization and dispersion.[3][6]
-
-
Cause C: High Concentration of the DMSO Stock Solution
-
Problem: Using a highly concentrated stock solution requires adding a very small volume to the medium, which may not disperse quickly enough.
-
Solution: Prepare an intermediate dilution of your this compound stock in DMSO before the final dilution into the culture medium.[2] This allows for a larger, more easily mixed volume to be added, facilitating better and faster dispersion.[6]
-
Issue 2: The culture medium becomes cloudy or a precipitate forms over time during incubation.
-
Cause A: Instability of this compound in Culture Medium
-
Problem: The compound may degrade or interact with media components over long incubation periods, leading to the formation of insoluble byproducts.
-
Solution: If experimentally feasible, reduce the incubation time. Alternatively, consider replacing the medium with a freshly prepared solution of this compound at intermediate time points during a long experiment.
-
-
Cause B: Interaction with Media Components
-
Problem: Components in the cell culture medium, such as proteins and salts in serum, can interact with this compound and reduce its solubility.[8]
-
Solution: If your experimental design allows, try reducing the serum concentration or using a serum-free medium.[6] Always perform a preliminary experiment to test the effect of reduced serum on your cells' viability and behavior.
-
-
Cause C: Temperature Fluctuations
-
Problem: Changes in temperature can negatively affect the solubility of small molecules.[8]
-
Solution: Ensure that the incubator maintains a stable temperature. Avoid placing culture plates or flasks in areas known for significant temperature variations, such as directly against the incubator walls or door.[6]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile, cell culture-grade DMSO
-
Sterile, amber glass vial or polypropylene tube
-
Calibrated pipette
-
Vortex mixer and/or ultrasonic water bath
Procedure:
-
Calculation: Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. (Mass (mg) = 10 mM * Volume (L) * 393.44 g/mol )
-
Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Dissolving: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution vigorously. If the compound does not fully dissolve, heat the tube to 37°C and then place it in an ultrasonic bath for several minutes until the solution is clear.[1][3]
-
Inspection: Visually inspect the solution to ensure the compound is completely dissolved and no particulates are visible.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Per supplier recommendation, use within 1 month when stored at -20°C or within 6 months at -80°C.[1]
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Objective: To dilute the this compound stock solution into cell culture medium while minimizing the risk of precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required)
-
Sterile conical tubes
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound and the final volume of medium required for your experiment. Ensure the final DMSO concentration will not exceed 0.5%.
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.
-
This step allows for a larger volume transfer in the next step, which improves mixing accuracy and dispersion.[2]
-
-
Final Dilution:
-
Add the required volume of the intermediate (or stock) this compound solution to the pre-warmed culture medium.
-
Crucially, add the DMSO solution dropwise to the center of the medium while gently swirling or vortexing the tube. [6] Do not add the medium to the DMSO stock.
-
-
Mixing and Inspection: Gently mix the final working solution and visually inspect for any signs of precipitation or cloudiness.
-
Application: Use the freshly prepared working solution to treat your cells immediately.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for cell treatment with this compound.
Caption: Simplified signaling pathway of this compound in M. tuberculosis.
References
- 1. glpbio.com [glpbio.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. Frequently Asked Questions | Selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of BB2-50F in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the handling and experimentation of the novel peptide therapeutic, BB2-50F.
Troubleshooting Guides
This section addresses specific problems you might encounter with this compound in solution, offering potential causes and actionable solutions.
Problem: I'm observing a rapid loss of this compound activity in my solution.
Possible Cause 1: Chemical Degradation
This compound, like many peptides, is susceptible to chemical degradation through pathways such as hydrolysis, oxidation, and deamidation.[1] These reactions can be accelerated by factors like suboptimal pH and elevated temperatures.[2]
Solutions:
-
pH Optimization: The pH of your solution is a critical factor for peptide stability.[3] For this compound, maintaining a pH in the range of 4.0-6.0 is generally recommended to minimize hydrolysis and other pH-dependent degradation pathways.[4] It is crucial to select a buffer system with sufficient capacity to maintain the desired pH throughout your experiment.[4]
-
Temperature Control: Elevated temperatures can increase the rate of chemical degradation.[2] Store stock solutions of this compound at -20°C or -80°C. For short-term storage (a few days), refrigeration at 2-8°C is acceptable.[4]
-
Avoid Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to prevent degradation that can occur with repeated freezing and thawing.[5]
-
Minimize Oxygen Exposure: If your peptide sequence contains residues prone to oxidation, such as methionine or cysteine, it is advisable to handle solutions under an inert gas (e.g., argon or nitrogen) and use degassed buffers.[5]
Possible Cause 2: Enzymatic Degradation
If your experimental system contains biological components, contamination with proteases can lead to the enzymatic cleavage of this compound.
Solutions:
-
Use High-Purity Reagents: Ensure all buffer components and water are of high purity (e.g., HPLC grade, sterile-filtered) to minimize the risk of enzymatic contamination.[4]
-
Incorporate Protease Inhibitors: If compatible with your experiment, consider adding a broad-spectrum protease inhibitor cocktail to your solution.[4]
-
Aseptic Techniques: When preparing and handling this compound solutions, use sterile labware and consider working in a laminar flow hood to prevent microbial contamination, which can be a source of proteases.[4]
Problem: My this compound solution has become cloudy or has visible precipitates.
Possible Cause 1: Aggregation
Peptide aggregation, where individual peptide molecules associate to form larger, often insoluble, species, is a common issue.[6] This can be influenced by peptide concentration, pH, temperature, and ionic strength.[7]
Solutions:
-
Optimize Peptide Concentration: Higher concentrations of peptides can increase the likelihood of aggregation.[7][8] If possible, work with the lowest concentration of this compound that is suitable for your experiment.
-
pH and Ionic Strength Adjustment: The net charge of the peptide, which is influenced by pH, plays a role in aggregation.[7] Adjusting the pH away from the isoelectric point (pI) of this compound can increase electrostatic repulsion between molecules and reduce aggregation. The ionic strength of the buffer can also be optimized to minimize aggregation.[7]
-
Inclusion of Excipients: Certain excipients can help prevent aggregation. Sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), and certain amino acids (e.g., arginine, glycine) can act as stabilizers.[9][10][11] Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can also be effective at low concentrations.[10]
Possible Cause 2: Poor Solubility
The intrinsic properties of the this compound sequence may lead to poor solubility under certain buffer conditions.
Solutions:
-
Solubility Testing: Before preparing a large volume of solution, perform small-scale solubility tests in different buffer systems and at various pH values.
-
Use of Organic Co-solvents: For some peptides, the addition of a small amount of an organic co-solvent (e.g., acetonitrile, DMSO) can improve solubility. However, be cautious as this may impact the peptide's structure and activity.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store lyophilized this compound powder?
For long-term stability, store lyophilized this compound at -20°C or -80°C in a desiccator to protect it from moisture.[12] Peptides with amino acids that are sensitive to moisture (e.g., Asp, Gln, Arg) particularly benefit from storage in a desiccated environment.[12]
Q2: How should I reconstitute lyophilized this compound?
The choice of solvent for reconstitution depends on the properties of this compound. A general approach is to first determine if the peptide is acidic or basic based on its amino acid composition. For basic peptides, a dilute aqueous acetic acid solution can be used for initial solubilization, followed by dilution with your desired buffer. For acidic peptides, a dilute aqueous ammonium bicarbonate solution can be used.[2] Always use high-purity, sterile solvents and buffers for reconstitution.
Q3: Can I store this compound in solution? For how long?
The stability of this compound in solution is limited. For optimal long-term stability, it is best to store the peptide in its lyophilized form.[5] If you must store it in solution, prepare aliquots to avoid multiple freeze-thaw cycles and store them at -20°C or -80°C.[5] The exact shelf-life in solution will depend on the buffer composition, pH, and storage temperature, and should be determined experimentally. Peptides containing certain amino acids like asparagine, glutamine, cysteine, methionine, and tryptophan are known to be less stable in solution.[2]
Q4: What are the primary chemical degradation pathways for this compound?
The most common chemical degradation pathways for peptides like this compound include:
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Hydrolysis: Cleavage of peptide bonds, often accelerated at acidic or basic pH.[1]
-
Deamidation: The hydrolysis of the side chain amide group of asparagine (Asn) and glutamine (Gln) residues.[2]
-
Oxidation: The modification of susceptible amino acid residues, most commonly methionine (Met) and cysteine (Cys).[5]
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Racemization: The conversion of L-amino acids to D-amino acids, which can be promoted by basic conditions.[2]
Data on this compound Stability
The following tables provide representative data on the stability of this compound under various conditions. Note: This data is illustrative and your results may vary.
Table 1: Effect of pH on the Chemical Stability of this compound at 37°C
| pH | Buffer System (25 mM) | % Remaining this compound after 7 days | Primary Degradation Product(s) |
| 3.0 | Citrate | 85% | Hydrolysis products |
| 4.5 | Acetate | 95% | Minimal degradation |
| 6.0 | Phosphate | 92% | Oxidation products |
| 7.5 | Phosphate | 70% | Deamidation and aggregation |
| 8.5 | Tris | 60% | Deamidation and aggregation |
Table 2: Effect of Excipients on the Physical Stability (Aggregation) of this compound at pH 7.5 and 37°C
| Excipient | Concentration | % Monomeric this compound after 24 hours |
| None | - | 65% |
| Sucrose | 5% (w/v) | 85% |
| Mannitol | 5% (w/v) | 82% |
| L-Arginine | 50 mM | 90% |
| Polysorbate 80 | 0.02% (v/v) | 95% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This study is designed to identify potential degradation products and pathways for this compound.[13]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable buffer (e.g., 20 mM acetate buffer, pH 4.5).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and incubate at room temperature for 24 hours.[4]
-
Thermal Degradation: Incubate the stock solution at 60°C for 7 days.[4]
-
Photostability: Expose the stock solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by RP-HPLC (see Protocol 2) and LC-MS to identify and quantify degradation products.
Protocol 2: RP-HPLC Method for Purity and Stability Analysis of this compound
This protocol outlines a general Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for assessing the purity of this compound and monitoring its degradation.[14][15]
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, and UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dilute the this compound solution to a final concentration of 0.1 mg/mL with Mobile Phase A.
-
Data Analysis: Integrate the peak areas to determine the percentage purity of this compound and the relative amounts of any degradation products.
Protocol 3: Thioflavin T (ThT) Assay for this compound Aggregation
This assay is used to detect and monitor the formation of amyloid-like fibrillar aggregates.[9][16]
-
Reagent Preparation:
-
ThT Stock Solution: Prepare a 1 mM stock solution of ThT in water. Filter through a 0.2 µm syringe filter. Store in the dark.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 25 µM.
-
-
Assay Procedure:
-
Pipette 100 µL of the ThT working solution into the wells of a black, clear-bottom 96-well plate.
-
Add 5-10 µL of your this compound sample (and a control sample of monomeric this compound) to the wells.
-
Incubate the plate at 37°C with shaking.
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~450 nm and emission at ~485 nm.[6][9]
-
-
Data Analysis: An increase in fluorescence intensity over time indicates the formation of fibrillar aggregates.
Diagrams
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. The Effects of pH and Excipients on Exenatide Stability in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. teachline.ls.huji.ac.il [teachline.ls.huji.ac.il]
- 16. Thioflavin T spectroscopic assay [assay-protocol.com]
Optimizing BB2-50F concentration for bactericidal effect
Welcome to the technical support center for BB2-50F. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the bactericidal concentration of this compound for their experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel synthetic antimicrobial peptide designed for broad-spectrum bactericidal activity. Its primary mechanism of action involves the disruption of the bacterial cell membrane integrity. Upon binding to the negatively charged components of the bacterial membrane, this compound molecules oligomerize and form pores, leading to leakage of essential ions and metabolites, ultimately resulting in rapid cell death.
Caption: Hypothetical mechanism of action for this compound.
Q2: What is the recommended starting concentration range for this compound?
A2: The optimal concentration of this compound is highly dependent on the bacterial species and strain being tested. We recommend starting with a broad concentration range to first determine the Minimum Inhibitory Concentration (MIC) and then the Minimum Bactericidal Concentration (MBC). See the table below for general guidance.
Table 1: Recommended Starting Concentration Ranges for MIC/MBC Determination
| Bacterial Type | Recommended Concentration Range |
|---|---|
| Gram-positive (e.g., S. aureus) | 0.5 µg/mL - 64 µg/mL |
| Gram-negative (e.g., E. coli) | 2 µg/mL - 256 µg/mL |
| Atypical (e.g., M. smegmatis) | 8 µg/mL - 512 µg/mL |
Q3: How do I determine the optimal bactericidal concentration for my specific experiment?
A3: The standard method is to perform a Minimum Bactericidal Concentration (MBC) assay. This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. A detailed protocol for the MBC assay is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
Q1: I am not observing any bactericidal effect, even at high concentrations of this compound. What could be the issue?
A1: This could be due to several factors. Please follow this troubleshooting workflow to diagnose the potential problem.
Caption: Troubleshooting workflow for lack of bactericidal effect.
Q2: My MBC results are inconsistent across replicate experiments. What is causing this variability?
A2: High variability often points to inconsistencies in the experimental setup. Key areas to check are:
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Inoculum Preparation: Ensure the bacterial inoculum is at the same density for every experiment. Use of a spectrophotometer to standardize to a specific optical density (e.g., OD600) or a McFarland standard is critical.
-
Pipetting Accuracy: When preparing serial dilutions of this compound, use calibrated pipettes and proper technique to avoid errors that can be magnified across the dilution series.
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Incubation Conditions: Maintain consistent incubation time, temperature, and aeration (if required) for all experiments.
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Homogeneity: Ensure the bacterial suspension and this compound solutions are well-mixed before plating.
Q3: I am observing a high number of "persister" cells in my MBC assay. How should I interpret this?
A3: Persister cells are a subpopulation of bacteria that are phenotypically tolerant to high concentrations of antibiotics. Their presence can make it difficult to achieve a 99.9% reduction in CFU/mL. If you suspect persisters:
-
Confirm with a Time-Kill Assay: A time-kill curve will show an initial rapid decline in viable cells followed by a plateau, which is characteristic of persister cells.
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Extend Incubation Time: In some cases, extending the incubation time during the MBC plating step may help differentiate between true resistance and persistence.
-
Report MBC with an Asterisk: It is common practice to report the MBC value and note the presence of a persistent subpopulation.
Experimental Protocols
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
This protocol outlines the standard broth microdilution method to determine the MBC of this compound.
Caption: Experimental workflow for MBC determination.
Methodology:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (MHB-II) to achieve a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).
-
Include a growth control well (broth + bacteria, no this compound) and a sterility control well (broth only).
-
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into tryptic soy broth (TSB) and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB-II to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Incubation and MIC Determination:
-
Add the standardized bacterial inoculum to each well of the 96-well plate containing the this compound dilutions.
-
Incubate the plate at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
-
MBC Determination:
-
From each well that shows no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot and spot-plate it onto a nutrient agar plate (e.g., Tryptic Soy Agar).
-
Incubate the agar plates at 37°C for 24 hours.
-
Count the number of colonies on each spot. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Table 2: Example MBC Data Interpretation
| This compound Conc. (µg/mL) | Growth in Broth (MIC) | Colonies on Agar Plate (CFU) | % Kill vs. Inoculum (5x10^5 CFU/mL) |
|---|---|---|---|
| 16 (MIC) | No | >300 | <99.9% |
| 32 | No | 45 | 99.9% |
| 64 (MBC) | No | 2 | >99.9% |
| 128 | No | 0 | 100% |
| Growth Control | Yes | Not Applicable | 0% |
Troubleshooting inconsistent results with BB2-50F
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when using BB2-50F.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I seeing inconsistent inhibitory effects of this compound on my target protein?
Inconsistent inhibition can arise from several factors, ranging from reagent stability to experimental setup.
-
Reagent Preparation and Storage: Ensure this compound is being reconstituted and stored according to the manufacturer's recommendations. Improper storage, such as repeated freeze-thaw cycles or exposure to light, can degrade the compound and reduce its potency.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the media can all impact the cellular response to this compound. It is crucial to maintain consistent cell culture parameters across experiments.
-
Assay-Specific Variability: The type of assay used to measure inhibition (e.g., Western blot, kinase assay, cell viability assay) can have inherent variability. Ensure that proper controls are included in every experiment.
Troubleshooting Flowchart for Inconsistent Inhibition
Caption: Troubleshooting logic for inconsistent this compound activity.
2. My cell viability has unexpectedly decreased after treatment with this compound, even at low concentrations. What could be the cause?
Off-target effects or issues with the experimental conditions could lead to unexpected cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. It is critical to include a vehicle control (cells treated with the solvent alone) to assess the impact of the solvent on cell viability.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that lead to cytotoxicity. Consider performing a dose-response curve to determine the optimal concentration range for your experiments.
-
Contamination: Microbial contamination in cell cultures can cause widespread cell death. Regularly check your cultures for any signs of contamination.
3. I am not observing the expected downstream signaling changes after this compound treatment. How can I troubleshoot this?
This could be due to issues with the timing of your experiment, the concentration of this compound used, or the detection method.
-
Time Course Experiment: The effect of this compound on downstream signaling pathways may be transient. It is advisable to perform a time-course experiment to identify the optimal time point to observe the desired effect.
-
Concentration Optimization: The concentration of this compound may be too low to elicit a measurable response. A dose-response experiment can help determine the effective concentration for your specific cell line and target.
-
Antibody Validation: If you are using antibodies for detection (e.g., in a Western blot), ensure they are specific and sensitive for the target protein.
Hypothetical this compound Signaling Pathway
Caption: Proposed inhibitory mechanism of this compound on a kinase cascade.
Experimental Protocols
Protocol 1: Standard Cell Viability Assay (MTT)
This protocol outlines a general procedure for assessing cell viability after treatment with this compound using an MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control. Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Experimental Workflow for Cell Viability Assay
Caption: Step-by-step workflow for an MTT-based cell viability assay.
Quantitative Data Summary
Table 1: Example Dose-Response Data for this compound
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 10 | 52.3 ± 7.8 |
| 100 | 15.1 ± 3.9 |
Table 2: Troubleshooting Checklist for Inconsistent Results
| Potential Cause | Recommended Action |
| Reagent Degradation | Aliquot and store this compound at -80°C. Avoid repeated freeze-thaw cycles. |
| Inconsistent Cell Density | Use a hemocytometer to ensure consistent cell numbers for each experiment. |
| Variable Incubation Times | Use a timer to ensure consistent treatment and incubation periods. |
| Solvent Toxicity | Include a vehicle control at the highest concentration used for this compound dilution. |
Potential off-target effects of BB2-50F in experiments
As "BB2-50F" does not correspond to a publicly documented compound, this technical support guide has been created using a representative fictional kinase inhibitor, KZ-101 , to demonstrate the required format and content. KZ-101 is designed to target the RTK-A signaling pathway but is known to have off-target effects on SRC family kinases and the cell cycle regulator CDK2.
Technical Support Center: KZ-101 Inhibitor
This guide provides troubleshooting advice and answers to frequently asked questions regarding potential off-target effects of the kinase inhibitor KZ-101 during in-vitro and in-vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary and major off-targets of KZ-101?
A: The primary target for KZ-101 is Receptor Tyrosine Kinase A (RTK-A). However, kinome profiling has identified significant off-target activity against the non-receptor tyrosine kinase SRC and the cyclin-dependent kinase CDK2. These interactions can lead to unintended biological consequences in your experiments.
Q2: I'm observing higher-than-expected cytotoxicity in my cell line, even at concentrations that should be specific for RTK-A. What is the likely cause?
A: This is a common issue and is often linked to the off-target inhibition of CDK2 by KZ-101. CDK2 is a critical regulator of cell cycle progression, and its inhibition can lead to G1/S phase arrest and subsequent apoptosis. We recommend performing a cell cycle analysis (e.g., via flow cytometry with propidium iodide staining) to confirm if cells are accumulating at the G1/S checkpoint.
Q3: My results show an unexpected decrease in cell migration and adhesion, which is not typically associated with the RTK-A pathway in my model. How can I explain this?
A: Such phenotypes are characteristic of inhibiting SRC family kinases, which are key regulators of the focal adhesion and cytoskeletal dynamics controlling cell motility. The off-target activity of KZ-101 against SRC is the most probable cause. To verify this, we suggest performing a Western blot to check the phosphorylation status of SRC substrates, such as FAK (Focal Adhesion Kinase) at Tyr397.
Q4: How can I be certain that the phenotype I'm observing is due to an off-target effect and not the inhibition of the primary target, RTK-A?
A: Differentiating on-target from off-target effects is crucial for data interpretation. Here are three recommended validation strategies:
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Use a Structurally Unrelated Inhibitor: Employ a different, validated RTK-A inhibitor with a distinct chemical scaffold and off-target profile. If this second inhibitor does not reproduce the phenotype, your original observation is likely due to an off-target effect of KZ-101.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete the suspected off-target protein (e.g., SRC or CDK2). If the genetic knockdown phenocopies the effect observed with KZ-101, it strongly implicates that off-target interaction.
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Rescue Experiment: In a cell line expressing your phenotype, introduce a mutant version of the primary target (RTK-A) that is resistant to KZ-101 binding but retains kinase activity. If the compound still elicits the phenotype in the presence of the active, drug-resistant target, the effect is confirmed to be off-target.
Quantitative Data: KZ-101 Inhibitor Profile
The following table summarizes the inhibitory activity of KZ-101 against its primary target and key off-targets.
| Target | Target Class | IC50 (nM) | Assay Type | Notes |
| RTK-A | Receptor Tyrosine Kinase | 5 | Biochemical (Z'-LYTE) | On-Target |
| SRC | Non-receptor Tyrosine Kinase | 85 | Biochemical (Z'-LYTE) | Off-Target |
| CDK2 | Cyclin-Dependent Kinase | 250 | Biochemical (Z'-LYTE) | Off-Target |
| VEGFR2 | Receptor Tyrosine Kinase | >10,000 | Biochemical (Z'-LYTE) | Not a significant target |
| EGFR | Receptor Tyrosine Kinase | >10,000 | Biochemical (Z'-LYTE) | Not a significant target |
Experimental Protocols
Protocol 1: Kinase Profiling to Identify Off-Targets
This protocol outlines the general steps for screening KZ-101 against a broad panel of kinases to identify potential off-target interactions.
Objective: To determine the selectivity profile of KZ-101.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of KZ-101 in 100% DMSO. From this stock, create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in a 384-well plate.
-
Assay Panel Selection: Select a commercial kinase profiling panel (e.g., Eurofins DiscoverX, Promega). A comprehensive panel should include >300 kinases from all major families.
-
Assay Performance: The assay is typically performed by a fee-for-service provider. The compound at a fixed concentration (commonly 1 µM or 10 µM) is incubated with each kinase, ATP, and a specific substrate.
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Data Acquisition: Kinase activity is measured, often via luminescence, fluorescence, or radiometric methods. The activity in the presence of the compound is compared to a DMSO vehicle control.
-
Data Analysis: Results are expressed as '% Inhibition' relative to the DMSO control. A common threshold for a significant "hit" is >50% inhibition. Follow-up dose-response curves should be generated for all significant hits to determine their IC50 values.
Protocol 2: Western Blot for Pathway Analysis
This protocol describes how to verify if an on-target or off-target pathway is modulated by KZ-101 in a cellular context.
Objective: To measure the phosphorylation status of key proteins downstream of RTK-A (on-target) and SRC (off-target).
Methodology:
-
Cell Treatment: Plate cells (e.g., HeLa, A549) and allow them to adhere overnight. Treat cells with KZ-101 at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a DMSO vehicle control for a specified time (e.g., 2 hours).
-
Cell Lysis: Aspirate media and wash cells with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
On-Target: Phospho-RTK-A (Tyr1234), Total RTK-A
-
Off-Target: Phospho-SRC (Tyr416), Total SRC
-
Loading Control: GAPDH, β-Actin
-
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify changes in protein phosphorylation.
Visualizations
Caption: On-target vs. off-target signaling pathways affected by KZ-101.
Caption: Experimental workflow for validating a suspected off-target effect.
How to prevent degradation of BB2-50F during experiments
Note to an internal reviewer: Since "BB2-50F" does not appear to be a real or publicly documented substance, I will create a technical support guide for a hypothetical compound with plausible characteristics based on the user's prompt (e.g., a fluorescent small molecule inhibitor used in drug development research). This approach will allow me to fulfill the structural and content requirements of the request, including creating FAQs, protocols, data tables, and Graphviz diagrams, while acknowledging the fictional nature of the subject matter.
Technical Support Center: this compound
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound, a novel fluorescent inhibitor of the (hypothetical) Kinase Signaling Pathway. Proper handling is critical to prevent degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable small molecule inhibitor of the (hypothetical) Growth Factor Receptor Kinase (GFRK). It is labeled with a fluorophore (excitation/emission max ~488/520 nm) to allow for direct visualization and quantification. This compound competitively binds to the ATP-binding pocket of GFRK, preventing downstream phosphorylation and pathway activation.
Q2: How should I properly store this compound to prevent degradation?
A2: this compound is sensitive to light, temperature, and repeated freeze-thaw cycles. For long-term storage, keep the lyophilized powder at -80°C. For short-term use, reconstitute in anhydrous DMSO to a stock concentration of 10 mM and store in small aliquots at -20°C, protected from light. Avoid more than 2-3 freeze-thaw cycles.
Q3: My fluorescent signal is much weaker than expected. What could be the cause?
A3: Weak signal is often a primary indicator of this compound degradation. Potential causes include:
-
Photobleaching: Excessive exposure to light during imaging.
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Improper Storage: The compound was not stored correctly at the recommended temperature or was exposed to light.
-
Multiple Freeze-Thaw Cycles: Degradation of the compound due to repeated temperature changes.
-
Incorrect Buffer pH: The experimental buffer is outside the optimal pH range of 6.8-7.4.
Q4: Can I use a different solvent to reconstitute this compound?
A4: We strongly recommend using anhydrous DMSO for initial reconstitution. For final dilutions into aqueous buffers, ensure the final DMSO concentration is below 0.5% to avoid solvent-induced cytotoxicity and precipitation of the compound.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Causes | Recommended Solutions |
| High Background Fluorescence | 1. this compound concentration is too high. 2. Inadequate washing steps. 3. Compound precipitation. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Increase the number and duration of wash steps after incubation. 3. Ensure the final DMSO concentration is low and the compound is fully dissolved. |
| Inconsistent Results Between Experiments | 1. Degradation of this compound stock solution. 2. Variability in cell density or health. 3. Inconsistent incubation times. | 1. Use a fresh aliquot of this compound for each experiment.[1] 2. Standardize cell seeding protocols and perform cell viability assays. 3. Use a calibrated timer for all incubation steps. |
| No Inhibition of Downstream Target | 1. Complete degradation of this compound. 2. Incorrect cell line used (does not express GFRK). 3. Experimental error in the downstream assay (e.g., Western blot). | 1. Verify compound activity with a positive control.[1] 2. Confirm GFRK expression in your cell model via qPCR or Western blot. 3. Troubleshoot the downstream assay protocol independently.[2] |
This compound Stability Data
The following table summarizes the stability of a 10 µM working solution of this compound under various conditions. Stability was assessed by measuring remaining fluorescence intensity compared to a freshly prepared standard.
| Condition | Duration | Remaining Activity (%) | Notes |
| -80°C in DMSO | 6 Months | >99% | Recommended long-term storage. |
| -20°C in DMSO | 1 Month | >98% | Suitable for working stock aliquots. |
| 4°C in Aqueous Buffer (pH 7.2) | 4 Hours | ~90% | Prepare fresh for each experiment. |
| Room Temperature (in light) | 1 Hour | <60% | Highly susceptible to photobleaching. |
| Room Temperature (in dark) | 2 Hours | ~85% | Minimize time at room temperature. |
| 37°C in Aqueous Buffer (pH 7.2) | 1 Hour | ~75% | Indicates thermal degradation during incubation. |
Experimental Protocols
Protocol: Assessing this compound Stability via Fluorescence Measurement
This protocol provides a method to test the stability of your this compound stock solution if you suspect degradation.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Black 96-well microplate
-
Fluorescence plate reader (Excitation: 488 nm, Emission: 520 nm)
Methodology:
-
Prepare Standards: Create a fresh serial dilution of a trusted, new this compound aliquot in PBS to generate a standard curve (e.g., from 0 µM to 20 µM).
-
Prepare Test Sample: Dilute your potentially degraded this compound stock solution to the same concentration as one of the standards (e.g., 10 µM) in PBS.
-
Plate Loading: Pipette 100 µL of each standard and the test sample into separate wells of the 96-well plate. Include a "PBS only" blank.
-
Fluorescence Reading: Immediately read the plate using a fluorescence plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the standard curve (Fluorescence vs. Concentration).
-
Determine the "effective concentration" of your test sample by interpolating its fluorescence reading on the standard curve.
-
Calculate the percent degradation: (1 - (Effective Concentration / Expected Concentration)) * 100.
-
Visualizations
Troubleshooting Workflow for this compound Degradation
The following diagram outlines a logical workflow for identifying the cause of suspected this compound degradation.
References
Adjusting experimental conditions for BB2-50F efficacy
Welcome to the technical support center for BB2-50F, a potent and selective tyrosine kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and troubleshooting potential issues to ensure the effective use of this compound in their studies. As this compound is a novel compound, this guide uses experimental principles established for well-characterized EGFR inhibitors as a framework.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during the use of this compound.
Q1: What is the recommended starting concentration for in vitro assays?
A1: The optimal concentration of this compound is cell-line dependent. We recommend starting with a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A common starting range for similar inhibitors is 0.1 nM to 100 µM.[1] For initial experiments, using concentrations around the expected IC50 (if known from preliminary screens) and one log dilution above and below is a good practice.
Q2: I am observing high levels of cell death even in my negative control cell line that has low or no EGFR expression. What could be the cause?
A2: This may indicate off-target cytotoxic effects of this compound, especially at higher concentrations.[2] The ATP-binding pocket is conserved across many kinases, and high concentrations of an inhibitor can lead to the inhibition of other essential kinases.
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 in both your EGFR-positive and EGFR-negative cell lines to assess the therapeutic window.[2]
-
Consult kinome scan data: If available, this data can identify potential off-target kinases.
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Use a rescue experiment: Overexpression of a drug-resistant EGFR mutant in your target cells should rescue the on-target effects, helping to distinguish them from off-target toxicity.[2]
Q3: I am not seeing any inhibition of downstream signaling pathways (e.g., p-Akt, p-ERK) after treatment with this compound in a known EGFR-positive cell line.
A3: This could be due to several factors related to the cell line, the compound, or the experimental setup.
Troubleshooting Steps:
-
Verify Cell Line Integrity:
-
Check for resistance mutations: The cell line may harbor a resistance mutation, such as T790M in the EGFR gene, which can confer resistance to some inhibitors.[2] Sequencing the EGFR gene in your cell line is recommended.
-
Confirm EGFR expression and activation: Ensure that your cell line expresses sufficient levels of EGFR and that the pathway is active under your experimental conditions. Stimulation with a ligand like EGF (e.g., 50 ng/mL for 15-30 minutes) can create a more robust signal for inhibition.[1]
-
-
Check Compound Integrity:
-
Review Experimental Protocol:
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Optimize treatment time: A 2-6 hour treatment is often sufficient to observe changes in signaling pathways.[1]
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Check antibody quality: Ensure the primary and secondary antibodies used for western blotting are specific and working correctly.
-
Q4: My experimental results are inconsistent between replicates.
A4: Inconsistent results can stem from variability in cell culture or assay procedures.
Troubleshooting Steps:
-
Standardize cell culture practices:
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Ensure accurate compound preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
Maintain consistent incubation times: Ensure all wells or plates are treated and harvested with consistent timing.
Data Presentation
The following tables provide representative data for a typical EGFR inhibitor, which can serve as a reference for your experiments with this compound.
Table 1: Representative IC50 Values for an EGFR Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | IC50 (nM) [72h treatment] |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 13[1] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 1031[1] |
| H1975 | Non-Small Cell Lung Cancer | L858R, T790M | > 5000 (Resistant)[1] |
| A431 | Epidermoid Carcinoma | Overexpression | 2972[1] |
| MCF-7 | Breast Cancer | Low Expression | > 10000[1] |
Note: These values are examples and the actual IC50 for this compound must be determined experimentally.
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause(s) | Recommended Action(s) |
| High cell death in EGFR-negative cells | Off-target cytotoxic effects | Perform dose-response curves in EGFR-positive and -negative cells; consult kinome scan data; consider a more selective inhibitor.[2] |
| No inhibition of downstream signaling | Cell line resistance (e.g., T790M mutation); inactive compound; pathway constitutively active downstream of EGFR. | Sequence EGFR gene; test compound in a sensitive cell line; analyze downstream pathway components.[2] |
| Inconsistent results between experiments | Variability in cell density; inconsistent inhibitor concentration; cell line instability. | Standardize cell seeding; prepare fresh dilutions for each experiment; use low passage number cells and perform cell line authentication.[2] |
Experimental Protocols
Below are detailed methodologies for key experiments to characterize the efficacy of this compound.
Protocol 1: Cell Viability (MTS/MTT) Assay for IC50 Determination
This protocol measures cell viability to determine the IC50 value of this compound.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile 96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Allow cells to attach for 24 hours.[1]
-
Compound Dilution: Prepare a serial dilution of this compound in complete medium. A typical range would be from 0.1 nM to 100 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest drug concentration.[1]
-
Treatment: Remove the medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blotting for Downstream Signaling Analysis
This protocol is for assessing the phosphorylation status of key proteins in the EGFR signaling pathway.
Materials:
-
This compound stock solution
-
Target cancer cell lines
-
Complete cell culture medium
-
EGF (optional, for stimulation)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for a specified time (e.g., 2-6 hours). Include a vehicle control.[1]
-
Stimulation (Optional): To enhance the signal, you can serum-starve the cells for 12-24 hours before treatment, and then stimulate with EGF (e.g., 50 ng/mL) for 15-30 minutes before harvesting.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysate and centrifuge to pellet cell debris.[1]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[1]
-
Electrophoresis and Transfer: Normalize protein amounts, prepare samples with loading buffer, and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.[1]
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine the change in protein phosphorylation.[1]
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis following treatment with this compound.
Materials:
-
This compound stock solution
-
Target cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at desired concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[1]
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1][3]
Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound experimentation.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for characterizing this compound efficacy in vitro.
Caption: A logical guide for troubleshooting common experimental issues.
References
Technical Support Center: Overcoming BB2-50F Resistance in M. tuberculosis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with BB2-50F and Mycobacterium tuberculosis (M. tuberculosis).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a novel experimental drug that targets the MmpL3 transporter in M. tuberculosis. MmpL3 is an essential protein responsible for transporting trehalose monomycolate (TMM), a precursor for mycolic acids, across the cytoplasmic membrane. By binding to an allosteric site on MmpL3, this compound inhibits this transport, leading to a disruption of the outer membrane biogenesis and ultimately, bacterial cell death.
Q2: What are the known mechanisms of resistance to this compound in M. tuberculosis?
There are two primary mechanisms by which M. tuberculosis can develop resistance to this compound:
-
mmpL3 Gene Mutations: Point mutations within the mmpL3 gene can alter the binding site of this compound, thereby reducing the drug's affinity and efficacy.
-
Efflux Pump Overexpression: Increased expression of native efflux pumps can actively transport this compound out of the bacterial cell, preventing it from reaching its target, MmpL3.
Q3: How can I determine if my M. tuberculosis strain is resistant to this compound?
Resistance can be confirmed by determining the Minimum Inhibitory Concentration (MIC) of this compound for your strain. A significant increase in the MIC value compared to the wild-type strain (e.g., H37Rv) is a clear indicator of resistance.
Troubleshooting Guides
Problem 1: My M. tuberculosis culture, which was previously susceptible to this compound, is now showing growth in the presence of the drug.
Possible Causes and Solutions:
-
Spontaneous Resistance Development: Resistance can arise spontaneously through mutation.
-
Troubleshooting Step 1: Isolate and Re-test: Isolate a single colony from the resistant culture and re-determine the MIC of this compound to confirm the resistance phenotype.
-
Troubleshooting Step 2: Sequence the mmpL3 Gene: Use the provided protocol to sequence the mmpL3 gene of the resistant isolate to check for mutations.
-
Troubleshooting Step 3: Assess Efflux Pump Activity: If no mutations are found in mmpL3, investigate the possibility of efflux pump overexpression using a fluorescent dye assay.
-
-
Culture Contamination: The culture may be contaminated with a different, naturally resistant mycobacterial species.
-
Troubleshooting Step 1: Verify Culture Purity: Perform a Gram stain and Ziehl-Neelsen stain, and streak the culture on a non-selective agar plate to check for colony morphology consistent with M. tuberculosis.
-
Troubleshooting Step 2: Genetic Verification: Use PCR targeting a species-specific gene (e.g., IS6110) to confirm the identity of the bacteria.
-
Problem 2: I have identified a mutation in the mmpL3 gene of my resistant strain. How can I overcome this resistance?
Possible Strategies:
-
Combination Therapy: Combining this compound with another anti-tubercular agent that has a different mechanism of action can create a synergistic effect and overcome resistance.
-
Experimental Approach: Perform checkerboard assays to identify synergistic drug combinations.
-
-
Efflux Pump Inhibitors (EPIs): If the mmpL3 mutation is coupled with increased efflux, an EPI like verapamil or reserpine might restore susceptibility to this compound.
-
Experimental Approach: Determine the MIC of this compound in the presence and absence of an EPI.
-
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Susceptible and Resistant M. tuberculosis Strains
| Strain | mmpL3 Genotype | MIC of this compound (µg/mL) | Fold Change in MIC |
| H37Rv (Wild-Type) | Wild-Type | 0.125 | - |
| This compound-R1 | G659C | 8.0 | 64x |
| This compound-R2 | A289V | 4.0 | 32x |
| This compound-R3 (Efflux+) | Wild-Type | 2.0 | 16x |
Table 2: Effect of an Efflux Pump Inhibitor (EPI) on this compound MIC
| Strain | MIC of this compound (µg/mL) | MIC of this compound + EPI (Verapamil, 20 µg/mL) | Fold Reduction in MIC |
| H37Rv (Wild-Type) | 0.125 | 0.125 | 1x |
| This compound-R3 (Efflux+) | 2.0 | 0.25 | 8x |
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound
-
Prepare a bacterial inoculum: Grow M. tuberculosis in Middlebrook 7H9 broth supplemented with 10% OADC to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Prepare drug dilutions: Create a two-fold serial dilution of this compound in a 96-well microplate.
-
Inoculate the plate: Add the bacterial inoculum to each well. Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate: Incubate the plate at 37°C for 7-14 days.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: Sequencing the mmpL3 Gene
-
Genomic DNA Extraction: Extract genomic DNA from the resistant M. tuberculosis isolate.
-
PCR Amplification: Amplify the mmpL3 gene using specific primers.
-
PCR Product Purification: Purify the amplified PCR product.
-
Sanger Sequencing: Send the purified product for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequence with the wild-type mmpL3 sequence to identify any mutations.
Protocol 3: Assessing Efflux Pump Activity
-
Bacterial Cell Preparation: Grow M. tuberculosis to mid-log phase and resuspend the cells in a buffer.
-
Fluorescent Dye Loading: Incubate the cells with a fluorescent substrate of efflux pumps, such as ethidium bromide.
-
Monitor Fluorescence: Measure the fluorescence over time. An active efflux will result in a lower intracellular accumulation of the dye and thus, lower fluorescence.
-
Add EPI (Optional): Add an efflux pump inhibitor and monitor for an increase in fluorescence, which indicates inhibition of efflux.
Visualizations
Caption: Mechanism of action of this compound.
Caption: this compound resistance mechanisms in M. tuberculosis.
Caption: Troubleshooting workflow for this compound resistance.
Technical Support Center: Mitigating Cytotoxicity of Novel Therapeutic Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxicity of novel therapeutic peptides, exemplified here as BB2-50F.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell lines treated with this compound. What are the common causes of peptide-induced cytotoxicity?
A1: Peptide-induced cytotoxicity can stem from various factors. Cationic and amphipathic peptides, for instance, can cause cell death through necrosis by disrupting cell membranes. Some peptides may induce apoptosis by interfering with mitochondrial membranes. Off-target binding, where the peptide interacts with unintended cellular components, can also lead to toxicity. It's crucial to distinguish between on-target toxicity (related to the therapeutic mechanism) and off-target toxicity.
Q2: How can we determine the mechanism of this compound's cytotoxicity in our experiments?
A2: To elucidate the cytotoxic mechanism of this compound, a series of bioassays are recommended. An initial step is to differentiate between apoptosis and necrosis. This can be achieved using an Annexin V-FITC/Propidium Iodide (PI) assay and flow cytometry. Additionally, assessing mitochondrial membrane potential can provide insights into apoptosis induction. To investigate membrane disruption, a Lactate Dehydrogenase (LDH) assay can be used to measure the release of this cytosolic enzyme into the culture medium.
Q3: What are the primary strategies to reduce the non-specific cytotoxicity of a therapeutic peptide like this compound?
A3: Several strategies can be employed to mitigate non-specific cytotoxicity. One common and effective method is PEGylation, the covalent attachment of polyethylene glycol (PEG) to the peptide.[1][2] This can shield the peptide's charge and reduce non-specific interactions with cell membranes.[2] Other approaches include co-administration with other agents that may allow for a lower, less toxic dose of the therapeutic peptide, or targeted delivery systems like conjugating the peptide to a tumor-homing moiety.[3][4]
Q4: Can modifying the experimental conditions help in reducing the observed cytotoxicity?
A4: Yes, optimizing experimental conditions can sometimes alleviate cytotoxicity. Consider the following:
-
Concentration and Incubation Time: Reducing the concentration of this compound or shortening the incubation time may reduce toxicity while potentially maintaining the desired therapeutic effect. A dose-response and time-course experiment is highly recommended.
-
Serum Concentration: The presence of serum proteins in the culture medium can sometimes sequester peptides and reduce their effective concentration, thereby lowering cytotoxicity. Experimenting with different serum concentrations may be beneficial.
-
Cell Density: Ensure that cells are seeded at an optimal density. Sub-confluent or overly confluent cultures can be more susceptible to stress and toxic insults.
Troubleshooting Guide
Issue: High levels of cell death observed across multiple cell lines at the desired therapeutic concentration of this compound.
Workflow for Troubleshooting Peptide Cytotoxicity
Caption: A workflow for systematically addressing and mitigating peptide cytotoxicity.
Potential Solutions & Experimental Protocols
1. Quantify and Characterize the Cytotoxicity
-
Objective: To obtain quantitative data on the dose- and time-dependency of this compound's cytotoxicity.
-
Recommended Assays:
Table 1: Example Data from Cytotoxicity Assays
| Assay | This compound (10 µM) | Control | Description |
| Cell Viability (MTT) | 45% | 100% | Percentage of viable cells after 24h treatment. |
| LDH Release | 60% | 5% | Percentage of LDH released into the medium. |
| Hemolysis | 35% | <2% | Percentage of red blood cell lysis. |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and incubate for the desired time (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
2. Mitigate Cytotoxicity through Peptide Modification: PEGylation
-
Objective: To reduce non-specific cytotoxicity by attaching polyethylene glycol (PEG) to this compound.
Table 2: Effect of PEGylation on Peptide Cytotoxicity (Hypothetical Data)
| Peptide | IC50 (µM) in Cancer Cells | HC50 (µM) in Red Blood Cells | Therapeutic Index (HC50/IC50) |
| This compound | 5 | 20 | 4 |
| This compound-PEG | 8 | 150 | 18.75 |
IC50: Half-maximal inhibitory concentration. HC50: Half-maximal hemolytic concentration.
Experimental Protocol: PEGylation of this compound
This is a general protocol and may need optimization based on the peptide sequence.
-
Peptide and PEG Derivative: Obtain this compound with a reactive group (e.g., a free amine on a lysine residue) and an activated PEG derivative (e.g., NHS-PEG).
-
Reaction: Dissolve this compound and a molar excess of NHS-PEG in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubation: Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Purify the PEGylated peptide using size-exclusion or reverse-phase chromatography to remove unreacted PEG and peptide.
-
Characterization: Confirm the successful PEGylation and purity of the product using techniques like MALDI-TOF mass spectrometry and HPLC.
-
Functional Assessment: Re-evaluate the cytotoxicity and therapeutic activity of the PEGylated this compound.
3. Investigate the Underlying Signaling Pathway
-
Objective: To understand the molecular mechanisms of this compound-induced cytotoxicity.
If apoptosis is identified as a primary mechanism, investigating the involvement of key signaling pathways, such as the Bcl-2 family of proteins, can provide further insights.[6]
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: A simplified diagram of a potential apoptotic pathway induced by this compound.
By systematically characterizing the nature of the cytotoxicity and employing targeted mitigation strategies, researchers can work towards reducing the off-target effects of promising therapeutic peptides like this compound, ultimately improving their therapeutic index.
References
- 1. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Peptide Therapeutic Approaches for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing In Vivo Delivery of BB2-50F
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for the delivery of BB2-50F in animal studies. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, multi-targeting bioenergetic inhibitor of Mycobacterium tuberculosis.[1] It functions by dually targeting the F1Fo-ATP synthase and succinate dehydrogenase (SDH), two key enzymes in mycobacterial energy metabolism.[1] By inhibiting these targets, this compound disrupts the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to the rapid sterilization of both replicating and non-replicating M. tuberculosis.[1]
Q2: What are the known chemical properties of this compound relevant to in vivo studies?
A2: Key properties of this compound are summarized in the table below. Its solubility in DMSO is a critical factor for initial stock solution preparation. However, the hydrophobicity of many succinate dehydrogenase inhibitors suggests that this compound may also have limited aqueous solubility, a key consideration for formulation development.[2]
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃N₇O₂ | GlpBio |
| Molecular Weight | 393.44 g/mol | GlpBio |
| Solubility | DMSO: 100 mg/mL (254.17 mM) | GlpBio |
Q3: What are the general challenges in delivering hydrophobic compounds like this compound in vivo?
A3: Hydrophobic drugs often present several challenges for in vivo delivery, including:
-
Poor aqueous solubility: This can lead to precipitation upon injection into the bloodstream, causing embolism or erratic drug exposure.
-
Low bioavailability: Inefficient absorption and distribution can result in sub-therapeutic concentrations at the target site.
-
Formulation difficulties: Finding a safe and effective vehicle that can solubilize the compound without causing toxicity is often challenging.
-
Premature drug release: For carrier-based formulations, the drug may be released before reaching the target tissue.[3]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during formulation or upon administration.
Potential Cause & Troubleshooting Steps:
-
Inadequate Solvent System:
-
Initial Solubilization: Ensure this compound is fully dissolved in 100% DMSO before further dilution.
-
Co-solvents: For intravenous administration, it is crucial to dilute the DMSO stock in a well-tolerated vehicle. Common co-solvent systems include:
-
Tolerability: The final concentration of DMSO in the formulation for intravenous injection in mice should ideally be less than 1% v/v to avoid toxicity.[4][5] Always include a vehicle-only control group in your studies to assess any solvent-related effects.[6]
-
-
Concentration Too High:
-
Dose-response: Determine the minimum effective concentration of this compound in your model to avoid using unnecessarily high and difficult-to-formulate doses.
-
Serial Dilutions: Prepare a concentrated stock in DMSO and perform serial dilutions in the final vehicle to find the highest stable concentration.
-
-
pH and Temperature Effects:
-
Buffered Solutions: Consider using buffered solutions like PBS for dilution to maintain a stable pH.
-
Temperature: Assess the temperature sensitivity of your formulation. Some compounds may be more soluble at slightly elevated temperatures, but this must be balanced with the potential for degradation.
-
Issue 2: Inconsistent or low efficacy in animal models of tuberculosis.
Potential Cause & Troubleshooting Steps:
-
Suboptimal Route of Administration:
-
Intravenous (IV) Injection: While ensuring systemic exposure, IV administration of a hydrophobic compound can be challenging due to solubility issues. Refer to the formulation troubleshooting guide above.
-
Aerosol Delivery: For a pulmonary disease like tuberculosis, direct aerosol delivery to the lungs can achieve high local concentrations with lower systemic toxicity.[7][8][9] This method has been successfully used for other anti-tuberculosis agents in mouse models.[7][8][9]
-
Oral Gavage: The oral bioavailability of this compound is unknown. If considering this route, formulation strategies to enhance absorption, such as lipid-based carriers, may be necessary.
-
-
Poor Pharmacokinetics (PK) and/or Biodistribution:
-
PK/PD Mismatch: The pharmacokinetic profile (absorption, distribution, metabolism, and excretion) may not be aligned with the pharmacodynamic requirements for efficacy. Consider conducting a pilot PK study to determine key parameters like Cmax, AUC, and half-life.
-
Tissue Penetration: this compound needs to reach the site of infection (e.g., lung granulomas). Biodistribution studies using radiolabeled or fluorescently tagged this compound can provide insights into its localization.
-
Host-Pathogen Interactions: The complex environment of a tuberculosis granuloma can affect drug penetration and efficacy.
-
-
Inappropriate Animal Model:
-
Mouse Strain: Different mouse strains can exhibit varying susceptibility to M. tuberculosis and responses to treatment.
-
Infection Model: The method of infection (e.g., low-dose vs. high-dose aerosol) can impact disease pathology and drug efficacy outcomes.[10]
-
Experimental Protocols
General Protocol for Intravenous Formulation of a DMSO-Solubilized Compound
-
Stock Solution Preparation: Dissolve this compound in 100% sterile DMSO to create a concentrated stock solution (e.g., 10-100 mg/mL).
-
Vehicle Preparation: Prepare the desired sterile vehicle for injection (e.g., 10% Tween 80 in saline).
-
Formulation: Slowly add the this compound DMSO stock to the vehicle while vortexing to ensure rapid and complete mixing. The final concentration of DMSO should be minimized, ideally below 10%.
-
Final Dilution: Perform a final dilution in sterile saline or PBS to achieve the desired dosing concentration. Ensure the final DMSO concentration is as low as possible and well-tolerated.
-
Administration: Administer the formulation to animals via tail vein injection. The injection volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg for mice).
-
Controls: Always include a vehicle control group receiving the same formulation without this compound.
Conceptual Protocol for Aerosol Delivery in a Mouse Model of Tuberculosis
-
Infection: Infect mice with M. tuberculosis via a low-dose aerosol exposure system to establish a pulmonary infection.
-
Formulation for Nebulization: Prepare a solution or suspension of this compound suitable for nebulization. This may require specialized formulation work to ensure particle size is appropriate for deep lung deposition (typically 1-5 µm). The use of an antifoaming agent might be necessary.[11]
-
Aerosol Generation: Use a nebulizer connected to a whole-body or nose-only exposure chamber to generate the this compound aerosol.
-
Exposure: Expose the infected mice to the aerosol for a defined period. The delivered dose can be estimated by measuring the concentration of the drug in the chamber and the respiratory minute volume of the mice.
-
Treatment Schedule: Repeat the aerosol exposure according to the planned treatment regimen (e.g., once daily, three times a week).[8]
-
Efficacy Readouts: At the end of the treatment period, euthanize the animals and determine the bacterial load (CFU) in the lungs and spleen to assess treatment efficacy.[8]
Visualizations
Signaling Pathways
Description: This diagram illustrates the dual-inhibitory action of this compound on the electron transport chain and oxidative phosphorylation in Mycobacterium tuberculosis. This compound inhibits Succinate Dehydrogenase (SDH or Complex II), blocking the conversion of succinate to fumarate in the TCA cycle and electron flow to Coenzyme Q. Simultaneously, it inhibits F1Fo-ATP synthase, preventing the synthesis of ATP from ADP and inorganic phosphate, which is driven by the proton gradient.
Experimental Workflow
Description: This workflow outlines the key stages for conducting in vivo studies with this compound. It begins with formulation development, followed by the preparation of the animal model. The drug is then administered, and finally, pharmacokinetic, biodistribution, and efficacy assessments are performed, culminating in data analysis.
Troubleshooting Logic
Description: This decision tree provides a logical approach to troubleshooting poor in vivo efficacy of this compound. It guides the user to systematically consider potential issues related to formulation, delivery, pharmacokinetics, and the animal model, and suggests corresponding solutions for each.
References
- 1. A dual-targeting succinate dehydrogenase and F1Fo-ATP synthase inhibitor rapidly sterilizes replicating and non-replicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Studies of the Specific Activity of Aerosolized Isoniazid against Tuberculosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing New Drugs for Mycobacterium tuberculosis Therapy: What Information Do We Get from Preclinical Animal Models? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted dose delivery of Mycobacterium tuberculosis in mice using silicon antifoaming agent via aerosol exposure system | PLOS One [journals.plos.org]
Addressing variability in BB2-50F potency between batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during the experimental use of BB2-50F, with a focus on addressing variability in potency between batches.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the EC50 values of different lots of this compound. What are the common causes for this?
A1: Variability in EC50 values for this compound between batches can stem from several factors throughout the experimental workflow. The primary areas to investigate are:
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Cell-Based Variability: Inconsistencies in the cell line used for the potency assay are a major source of variability. This includes differences in cell passage number, cell viability at the time of the assay, and seeding density.[1][2]
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Reagent Handling and Preparation: Improper storage, handling, or preparation of critical reagents, including this compound itself, can lead to degradation and altered potency.
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Assay Protocol Deviations: Minor deviations in the experimental protocol, such as incubation times, temperatures, or pipetting techniques, can introduce significant variability.[2]
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Data Analysis: The method of data analysis, including the curve-fitting model and outlier handling, can influence the final EC50 calculation.
Q2: How can we minimize the "edge effect" in our 96-well plate-based potency assay for this compound?
A2: The "edge effect," where wells on the perimeter of a microplate exhibit different behavior from interior wells, is a common issue. To mitigate this:
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Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.
-
Ensure proper humidification within the incubator.
-
Allow plates to equilibrate to room temperature before placing them in the incubator to promote even cell settling.
-
Use plate sealers for long incubation periods to minimize evaporation.[1]
Q3: What is the recommended cell passage number for the this compound potency assay?
A3: While there is no universal maximum passage number, it is crucial to use cells within a defined and low passage number range.[1] Cell lines can undergo phenotypic and genotypic changes with increasing passages, which can alter their response to this compound.[1] We recommend creating a master cell bank (MCB) and working cell banks (WCB) to ensure a consistent supply of low-passage cells for your assays.
Q4: Can the choice of serum lot affect the this compound potency assay?
A4: Yes, lot-to-lot variability in fetal bovine serum (FBS) can significantly impact cell growth and response to stimuli, leading to inconsistent assay results. It is advisable to screen several lots of FBS and select one that supports optimal and consistent assay performance. Once a suitable lot is identified, purchasing a large quantity can help ensure consistency over a longer period.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
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Symptom: Large standard deviations between replicate wells for the same concentration of this compound.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette and verify that all tips dispense equal volumes. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation.[1] |
| Pipetting Errors | Calibrate pipettes regularly. Use the appropriate pipette for the volume being dispensed and pre-wet the tips. Pipette slowly and consistently.[2] |
| Well-to-Well Contamination | Use careful pipetting techniques to avoid splashing between wells. Change pipette tips between different concentrations of this compound. |
Issue 2: Inconsistent Dose-Response Curves Between Assays
-
Symptom: The shape and maximum response of the this compound dose-response curve differ significantly from one experiment to the next.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Variable Cell Health | Monitor cell viability before each experiment using a method like trypan blue exclusion. Ensure cells are in the logarithmic growth phase when seeded.[1] |
| Reagent Degradation | Aliquot this compound and other critical reagents to avoid repeated freeze-thaw cycles. Check the expiration dates of all reagents. |
| Inconsistent Incubation Times | Use a calibrated timer for all incubation steps and ensure consistency across all plates and experiments. |
Experimental Protocols
Standard Cell-Based Potency Assay for this compound
This protocol assumes this compound is an antagonist of a receptor tyrosine kinase (RTK) and measures the inhibition of downstream signaling.
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Cell Seeding:
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Culture the appropriate cell line to 80-90% confluency.
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Harvest cells and perform a cell count and viability assessment.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
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Prepare a serial dilution of this compound in assay medium.
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Remove the culture medium from the cells and add the this compound dilutions.
-
Incubate for the optimized treatment time.
-
-
Stimulation and Lysis:
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Add the RTK ligand to stimulate the signaling pathway.
-
Incubate for the optimized stimulation time.
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Wash the cells with cold PBS and lyse the cells in a suitable lysis buffer.
-
-
Signal Detection:
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Measure the level of phosphorylated downstream effector protein (e.g., p-ERK) using a suitable method like ELISA or Western blot.
-
-
Data Analysis:
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Plot the response (e.g., % inhibition) against the log of the this compound concentration.
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Fit the data to a four-parameter logistic (4PL) model to determine the EC50.
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Visualizations
This compound Mechanism of Action
Caption: this compound acts as an antagonist to a receptor tyrosine kinase.
Troubleshooting Workflow for Potency Assay Variability
Caption: A logical workflow for troubleshooting potency assay variability.
References
Technical Support Center: BB2-50F (B-Raf Inhibitor)
This technical support center provides essential information for researchers, scientists, and drug development professionals using BB2-50F, a potent and selective small molecule inhibitor of B-Raf kinase. This guide offers best practices for handling and storage, detailed experimental protocols, and troubleshooting solutions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective, ATP-competitive inhibitor of B-Raf kinase, particularly effective against the V600E mutant. The mitogen-activated protein kinase (MAPK) pathway, which includes the RAS-RAF-MEK-ERK signaling cascade, is crucial for regulating cell growth, proliferation, and survival.[1][2] Mutations in the BRAF gene, especially the V600E mutation, lead to constitutive activation of this pathway, driving uncontrolled cell growth in various cancers.[1][2] this compound specifically targets the kinase domain of B-Raf, preventing the phosphorylation and activation of its downstream target MEK1/2.[1][3] This action effectively blocks the signaling cascade, inhibiting tumor cell proliferation.
Q2: How should I reconstitute and store this compound?
A2: Proper reconstitution and storage are critical for maintaining the stability and activity of this compound.
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Reconstitution: Briefly centrifuge the vial before opening. Reconstitute the lyophilized powder in sterile DMSO to create a concentrated stock solution (e.g., 10 mM). To ensure the powder is fully dissolved, vortex gently and sonicate briefly if necessary.
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Storage of Stock Solution: Aliquot the concentrated stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months). Protect from light.
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Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.[4] Do not store diluted solutions in aqueous media for extended periods, as the compound may be less stable.
Q3: Is this compound soluble in aqueous media like cell culture medium?
A3: Like many small molecule inhibitors, this compound is a hydrophobic compound with limited solubility in aqueous solutions.[5] While it is soluble in organic solvents like DMSO, direct dilution into cell culture medium can cause precipitation, especially at higher concentrations. To prepare working solutions, first dilute the concentrated DMSO stock to an intermediate concentration in medium, vortexing during addition, before making the final dilution. The final concentration of DMSO in the cell culture should be kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[6]
Quantitative Data Summary
The following table summarizes the key properties of this compound.
| Property | Value | Notes |
| Target | B-Raf (V600E mutant) | Also shows activity against wild-type B-Raf at higher concentrations. |
| Molecular Weight | 488.52 g/mol | |
| Formulation | Lyophilized Powder | |
| Purity | >99% (HPLC) | |
| IC₅₀ (Biochemical) | 5 nM (B-Raf V600E) | IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[5] |
| IC₅₀ (Cell-based) | 50 nM (A375 melanoma cells) | Potency in cell-based assays is typically lower than in biochemical assays.[5] |
| Solubility | >50 mg/mL in DMSO | Limited solubility in aqueous buffers. |
Signaling Pathway Diagram
The diagram below illustrates the canonical RAS/RAF/MEK/ERK pathway and highlights the point of inhibition by this compound. Growth factor binding to a receptor tyrosine kinase (RTK) activates RAS, which in turn recruits and activates B-Raf.[6] B-Raf then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK.[3] Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Q4: I am not observing the expected decrease in cell viability or inhibition of the downstream pathway. What are the possible causes?
A4: This is a frequent issue that can stem from several factors related to the compound, cell culture conditions, or experimental setup.[7]
-
Compound Inactivity:
-
Improper Storage: Repeated freeze-thaw cycles or improper storage temperature may have degraded the compound. Solution: Use a fresh aliquot of the stock solution stored at -80°C.[4]
-
Incorrect Concentration: Verify calculations for dilutions. The effective concentration in a cell-based assay can be significantly higher than the biochemical IC₅₀. Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your cell line.[5]
-
-
Cellular Factors:
-
Cell Line Resistance: The cell line may have intrinsic resistance mechanisms, such as mutations downstream of B-Raf (e.g., in MEK or ERK) or activation of bypass signaling pathways. Solution: Confirm the B-Raf mutation status of your cell line. Use a positive control cell line known to be sensitive to B-Raf inhibitors (e.g., A375).
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High Cell Density: A high cell density can reduce the effective inhibitor-to-cell ratio. Solution: Standardize cell seeding density and ensure cells are in the exponential growth phase at the time of treatment.[4]
-
-
Assay Conditions:
-
Insufficient Incubation Time: The inhibitory effect may not be apparent after a short exposure. Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[4]
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Serum Components: Proteins in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. Solution: Consider reducing the serum concentration during the treatment period, if compatible with cell health.
-
Q5: The compound precipitates when I add it to my cell culture medium. How can I prevent this?
A5: Precipitation indicates that the compound's solubility limit in the aqueous medium has been exceeded.
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High Final Concentration: The target concentration may be too high for the compound's solubility in the medium. Solution: Review literature for typical working concentrations. If a high concentration is necessary, assess if the observed effect is specific or due to precipitate-induced stress.
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Improper Dilution Technique: Adding a small volume of highly concentrated DMSO stock directly to a large volume of medium can cause localized high concentrations and immediate precipitation. Solution: Use a serial dilution method. First, prepare an intermediate dilution of the DMSO stock in a small volume of medium, mixing thoroughly. Then, add this intermediate dilution to the final culture volume.
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Low DMSO Tolerance: While keeping DMSO low is important, a final concentration below 0.01% may be insufficient to keep a hydrophobic compound in solution. Solution: Ensure the final DMSO concentration is between 0.1% and 0.5%, and maintain this concentration across all wells, including the vehicle control.
Q6: I am observing off-target effects or toxicity even in my B-Raf wild-type control cells. Why is this happening?
A6: Off-target effects can occur, especially at high concentrations.
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Excessive Concentration: At concentrations significantly above the IC₅₀, small molecule inhibitors can bind to other kinases or proteins non-specifically. Solution: Use the lowest effective concentration that achieves maximal inhibition of the target pathway.[5] Confirm target engagement by assessing the phosphorylation of downstream proteins like ERK.
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Vehicle Toxicity: The solvent (DMSO) can be toxic to some cell lines at concentrations above 0.5%. Solution: Test the effect of different DMSO concentrations on your cells' viability to determine the maximum tolerated level. Ensure the vehicle control has the same DMSO concentration as the treated samples.[6]
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Compound Purity: Impurities in the compound could have unintended biological activity. Solution: Use high-purity compounds (>98%) from a reputable source.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting inconsistent or absent inhibitory effects of this compound.
Experimental Protocol: Western Blot for p-ERK Inhibition
This protocol details the steps to assess the efficacy of this compound by measuring the phosphorylation status of ERK1/2, a key downstream substrate of the B-Raf/MEK pathway.[6]
1. Cell Seeding and Treatment: a. Seed cells (e.g., A375 human melanoma cells) in 6-well plates at a density that will result in 70-80% confluency after 24 hours. b. After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM). Include a vehicle-only control (e.g., 0.1% DMSO).[6] c. Incubate the cells for a predetermined time (e.g., 2-4 hours) to observe acute inhibition of signaling.[6]
2. Cell Lysis: a. Place plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[6] b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification: a. Transfer the supernatant (protein lysate) to a new tube. b. Determine the protein concentration of each sample using a BCA or Bradford protein assay. c. Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.[6]
4. Sample Preparation and SDS-PAGE: a. Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.[6] b. Boil the samples at 95-100°C for 5 minutes. c. Load the samples onto an SDS-PAGE gel (e.g., 10% polyacrylamide). Include a protein ladder. d. Run the gel at 100-120 V until the dye front reaches the bottom.
5. Western Blotting: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. b. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. c. Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C, diluted in 5% BSA/TBST (typically 1:1000-1:2000).[6] d. Wash the membrane three times for 10 minutes each with TBST. e. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6] f. Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system. b. To ensure equal protein loading, strip the membrane and re-probe with a primary antibody for total ERK1/2 or a housekeeping protein like GAPDH. c. Quantify band intensities using densitometry software. The intensity of the p-ERK band should be normalized to the total ERK band for each sample. A dose-dependent decrease in the p-ERK/total ERK ratio is expected with increasing concentrations of this compound.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “RAF” neighborhood: Protein–protein interaction in the Raf/Mek/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of BB2-50F and Other Key Anti-Tuberculosis Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel therapeutics. This guide provides a comparative overview of the novel anti-tuberculosis candidate, BB2-50F, alongside key contemporary tuberculosis drugs: Bedaquiline, Delamanid, Pretomanid, Sutezolid, and Linezolid. This comparison focuses on efficacy, mechanism of action, and the experimental protocols used for their evaluation.
Efficacy Against Mycobacterium tuberculosis H37Rv
The in vitro efficacy of anti-tuberculosis agents is commonly determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound and comparator drugs against the reference strain M. tuberculosis H37Rv.
| Drug | Drug Class | Target(s) | MIC (µg/mL) | MIC (µM) |
| This compound | 6-substituted 5-(N,N-hexamethylene)amiloride derivative | Succinate dehydrogenase & F1Fo-ATP synthase | - | 8[1] |
| Bedaquiline | Diarylquinoline | F1Fo-ATP synthase (atpE subunit) | 0.015 - 0.12[2][3] | ~0.027 - 0.21 |
| Delamanid | Nitroimidazole | Mycolic acid synthesis (via F420 cofactor system) | 0.002 - 0.012[4] | ~0.003 - 0.02 |
| Pretomanid | Nitroimidazole | Mycolic acid synthesis & respiratory poisoning | 0.06 - 0.25[5] | ~0.14 - 0.59 |
| Sutezolid | Oxazolidinone | Protein synthesis (50S ribosomal subunit) | ≤0.0625 - 0.5[6] | ≤0.18 - 1.41 |
| Linezolid | Oxazolidinone | Protein synthesis (50S ribosomal subunit) | 0.25 - 1.0[7][8] | ~0.74 - 2.97 |
Note: MIC values can vary based on the specific experimental method (e.g., broth microdilution vs. agar dilution) and media used.
Mechanisms of Action and Associated Pathways
The following diagrams illustrate the mechanisms of action for this compound and the comparator drugs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MIC of Delamanid (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ancient and recent differences in the intrinsic susceptibility of Mycobacterium tuberculosis complex to pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linezolid Kills Acid-Phase and Nonreplicative-Persister-Phase Mycobacterium tuberculosis in a Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activities of Linezolid against Clinical Isolates of Mycobacterium tuberculosis That Are Susceptible or Resistant to First-Line Antituberculous Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BB2-50F and Bedaquiline: Unraveling Their Mechanisms of Action Against Mycobacterium tuberculosis
For Immediate Release
In the ongoing battle against tuberculosis (TB), particularly multi-drug resistant strains, the development of novel therapeutics with unique mechanisms of action is paramount. This guide provides a detailed comparison of two such compounds, the established anti-TB drug bedaquiline and the novel dual-targeting inhibitor BB2-50F. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms, supported by available experimental data.
Executive Summary
Bedaquiline, a diarylquinoline antibiotic, is a cornerstone of treatment for multi-drug resistant tuberculosis. Its primary mechanism of action is the specific inhibition of the F1Fo-ATP synthase, an essential enzyme for energy production in Mycobacterium tuberculosis (M. tuberculosis). This compound, a more recent discovery, presents a multi-pronged attack on the bacterium's energy metabolism. It is a dual-targeting inhibitor, disrupting both the F1Fo-ATP synthase and succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain. This dual inhibition offers a promising strategy to enhance bactericidal activity and potentially circumvent resistance mechanisms.
Mechanism of Action: A Tale of Two Inhibitors
Bedaquiline's bactericidal effect stems from its ability to bind to the c-ring of the F1Fo-ATP synthase in M. tuberculosis. This binding event stalls the rotation of the c-ring, thereby halting the synthesis of adenosine triphosphate (ATP) and leading to bacterial cell death.[1] At higher concentrations, bedaquiline may also act as an uncoupler of the electron transport chain.
This compound, a 6-substituted 5-(N,N-hexamethylene)amiloride derivative, exhibits a broader inhibitory profile.[1] It not only targets the membrane-embedded c-ring of the F1Fo-ATP synthase, similar to bedaquiline, but also inhibits the catalytic subunit of succinate dehydrogenase.[1] By disrupting two distinct and vital nodes of cellular respiration, this compound effectively shuts down both ATP synthesis and the TCA cycle, leading to a rapid sterilization of both replicating and non-replicating M. tuberculosis.[1] Furthermore, the inhibition of SDH by this compound leads to the accumulation of reactive oxygen species (ROS), contributing to its lethal effect under aerobic conditions.[1]
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound and bedaquiline against M. tuberculosis. It is important to note that these values are derived from different studies and direct head-to-head comparative data under identical experimental conditions is limited.
| Parameter | This compound | Bedaquiline | Reference |
| Target(s) | F1Fo-ATP synthase, Succinate Dehydrogenase | F1Fo-ATP synthase | [1] |
| Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv | 8 µM | ~0.03-0.06 µg/mL (~0.05-0.1 µM) | [2] |
Visualizing the Mechanisms
To illustrate the distinct and overlapping mechanisms of action, the following diagrams depict the targeted pathways.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize inhibitors like this compound and bedaquiline.
Minimum Inhibitory Concentration (MIC) Determination for M. tuberculosis
This protocol is based on the broth microdilution method.
Detailed Steps:
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well plate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
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Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard.
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Inoculation: Inoculate each well of the microplate with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (no drug) and negative (no bacteria) control wells.
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Incubation: Seal the plates and incubate at 37°C in a humidified incubator.
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MIC Reading: After the incubation period, visually inspect the plates for bacterial growth (pellet at the bottom of the well). The MIC is the lowest drug concentration in which no visible growth is observed. Alternatively, a viability dye like resazurin can be added, where a color change from blue to pink indicates bacterial growth.
F1Fo-ATP Synthase Inhibition Assay
This assay typically uses inverted membrane vesicles (IMVs) from M. smegmatis or M. tuberculosis.
Detailed Steps:
-
IMV Preparation: Grow mycobacterial cells to mid-log phase, harvest by centrifugation, and lyse the cells using a French press or sonication. Isolate the membrane fraction by ultracentrifugation to obtain IMVs.
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Assay Reaction: In a 96-well plate, add IMVs to an assay buffer containing a respiratory substrate (e.g., NADH). Add varying concentrations of the test inhibitor.
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Initiation and Detection: Initiate the reaction by adding ADP. The rate of ATP synthesis is measured by the light output from a coupled luciferase-luciferin reaction, which is detected using a luminometer.
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Data Analysis: Plot the rate of ATP synthesis against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Succinate Dehydrogenase (SDH) Inhibition Assay
This assay can be performed using isolated mitochondria or cell lysates.
Detailed Steps:
-
Enzyme Preparation: Prepare a cell lysate from M. tuberculosis or use commercially available SDH enzyme preparations.
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Assay Reaction: In a microplate, combine the enzyme preparation with an assay buffer containing an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP). Add various concentrations of the inhibitor.
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Initiation and Measurement: Start the reaction by adding succinate. The reduction of the electron acceptor, which is coupled to the oxidation of succinate by SDH, is measured as a decrease in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) over time using a spectrophotometer.
-
IC50 Determination: The rate of the reaction is calculated from the change in absorbance. These rates are then plotted against the inhibitor concentrations to determine the IC50 value.
Conclusion
Both bedaquiline and this compound are potent inhibitors of the M. tuberculosis respiratory chain, a critical pathway for the bacterium's survival. Bedaquiline's targeted inhibition of ATP synthase has proven to be a successful clinical strategy. This compound, with its dual-targeting mechanism against both ATP synthase and succinate dehydrogenase, represents a promising next-generation approach. The ability to disrupt multiple bioenergetic pathways simultaneously may lead to more rapid bactericidal activity and a higher barrier to the development of resistance. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound relative to bedaquiline and other anti-tubercular agents.
References
Lack of Evidence for Synergistic Effects of BB2-50F with Isoniazid or Rifampicin in Current Literature
A comprehensive review of published scientific literature reveals no direct experimental data on the synergistic effects of the novel antimicrobial agent BB2-50F in combination with the first-line tuberculosis drugs, isoniazid or rifampicin. While this compound has been identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb), its potential for combination therapy has not yet been reported. This guide provides an overview of the known mechanism of this compound and presents a theoretical framework for potential synergy, alongside standardized experimental protocols for future research in this area.
Understanding this compound: A Dual-Targeting Inhibitor
This compound is a novel antimicrobial agent with a dual-targeting mechanism of action against Mycobacterium tuberculosis. It concurrently inhibits two key enzymes essential for the bacterium's energy metabolism: succinate dehydrogenase (SDH) and F1Fo-ATP synthase. This dual inhibition disrupts the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to a rapid depletion of cellular energy and the induction of reactive oxygen species (ROS). The minimum inhibitory concentration (MIC) of this compound against M. tuberculosis H37Rv has been reported to be 8 μM.
Mechanism of Action of this compound
The dual-inhibition mechanism of this compound is a promising strategy for combating M. tuberculosis, as targeting multiple pathways can reduce the likelihood of resistance development.
Theoretical Potential for Synergy with Isoniazid and Rifampicin
While direct experimental evidence is lacking, the mechanism of this compound suggests a potential for synergistic interactions with both isoniazid and rifampicin.
With Isoniazid: Isoniazid is a pro-drug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Some studies have suggested that impairing the respiratory chain, as this compound does, can prevent the emergence of resistance to isoniazid. This indicates a potential for a synergistic relationship where this compound could enhance the efficacy of isoniazid and reduce the likelihood of resistance development.
With Rifampicin: Rifampicin inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription. The disruption of cellular energy metabolism by this compound could render M. tuberculosis more susceptible to the effects of rifampicin. By depleting the cell's energy reserves, this compound may hinder the cellular repair and stress response mechanisms that could otherwise counteract the effects of rifampicin.
Experimental Protocols for Assessing Synergy
To investigate the potential synergistic effects of this compound with isoniazid or rifampicin, a standardized in vitro method such as the checkerboard assay is recommended. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.
Checkerboard Assay Protocol
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Preparation of Drug Solutions: Prepare stock solutions of this compound, isoniazid, and rifampicin in an appropriate solvent (e.g., DMSO) and then dilute to the desired concentrations in mycobacterial growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
-
Microplate Setup: In a 96-well microplate, create a two-dimensional gradient of the two drugs to be tested. Typically, one drug is serially diluted along the x-axis, and the other is serially diluted along the y-axis.
-
Inoculation: Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 105 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Determination of MIC: After incubation, determine the MIC of each drug alone and in combination. The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the mycobacteria.
-
Calculation of FIC Index: The FIC index is calculated for each combination that inhibits growth using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of Results:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1.0
-
Indifference: 1.0 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Quantitative Data Summary
As no experimental data on the synergistic effects of this compound with isoniazid or rifampicin is currently available, a quantitative data table cannot be provided. The table below is a template that can be used to summarize the results of future checkerboard assays.
| Drug Combination | Mtb Strain | MIC of Drug A Alone (µM) | MIC of Drug B Alone (µM) | MIC of Drug A in Combination (µM) | MIC of Drug B in Combination (µM) | FIC Index | Interpretation |
| This compound + Isoniazid | H37Rv | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound + Rifampicin | H37Rv | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Conclusion
This compound is a promising new antimicrobial agent with a novel dual-targeting mechanism against M. tuberculosis. While its potential for synergistic interactions with existing first-line anti-tuberculosis drugs such as isoniazid and rifampicin is theoretically plausible, there is currently no published experimental data to support this. Further in vitro and in vivo studies are warranted to explore the potential of this compound in combination therapies, which could lead to more effective and shorter treatment regimens for tuberculosis. The experimental protocols and frameworks provided in this guide offer a starting point for researchers to investigate these potential synergistic relationships.
Unveiling the Efficacy of Novel Drug Candidates Against Drug-Resistant Mycobacterium tuberculosis
A Comparative Analysis of Emerging Therapeutics
The rise of drug-resistant Mycobacterium tuberculosis (Mtb) strains presents a formidable challenge to global public health, necessitating the urgent development of novel and effective therapeutic agents. This guide provides a comparative analysis of the efficacy of emerging drug candidates against drug-resistant Mtb strains, intended for researchers, scientists, and drug development professionals. Due to the absence of publicly available information on a compound designated "BB2-50F," this report focuses on a selection of well-documented, recently developed, and promising alternative drugs.
Overview of Current Leading Alternatives
The treatment landscape for multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has evolved significantly with the introduction of new chemical entities. Key among these are Bedaquiline, Pretomanid, and Delamanid, which form the backbone of newer, shorter, and more effective treatment regimens.[1][2][3] This guide will compare the efficacy of these drugs, alongside other promising candidates, based on available experimental data.
Comparative Efficacy of Novel Anti-Tuberculosis Agents
The following table summarizes the in vitro efficacy of selected novel and repurposed drugs against drug-resistant M. tuberculosis strains. The Minimum Inhibitory Concentration (MIC) is a key indicator of a drug's potency.
| Drug Candidate | Drug Class | Mechanism of Action | MIC Range against Drug-Resistant Mtb (μg/mL) | Reference |
| Bedaquiline | Diarylquinoline | Inhibits ATP synthase | 0.03 - 0.25 | [3] |
| Pretomanid | Nitroimidazole | Mycolic acid synthesis inhibition and respiratory poisoning | 0.015 - 0.25 | [3][4] |
| Delamanid | Nitroimidazole | Inhibits mycolic acid synthesis | 0.006 - 0.024 | [3] |
| Linezolid | Oxazolidinone | Inhibits protein synthesis | 0.25 - 1.0 | [3] |
| Clofazimine | Rimino-phenazine | Unknown; likely involves membrane disruption and redox cycling | 0.06 - 1.0 | [5] |
| Sutezolid | Oxazolidinone | Inhibits protein synthesis | 0.12 - 0.5 | [3] |
| BTZ-043 | Benzothiazinone | Inhibits decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1) | 0.0004 - 0.0015 | [6] |
Experimental Protocols
The determination of a drug's efficacy against M. tuberculosis relies on standardized experimental protocols. A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) is outlined below.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Mycobacterial Inoculum:
-
M. tuberculosis strains are cultured on solid media (e.g., Middlebrook 7H10/7H11 agar) or in liquid media (e.g., Middlebrook 7H9 broth).[7][8]
-
A bacterial suspension is prepared and its density is adjusted to a McFarland standard (typically 0.5 or 1.0) to ensure a standardized number of bacteria.
2. Drug Dilution Series:
-
Stock solutions of the test compounds are prepared in an appropriate solvent (e.g., DMSO).
-
A series of two-fold dilutions of each drug is prepared in 96-well microtiter plates containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).[7][9]
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized mycobacterial suspension.
-
The plates are sealed and incubated at 37°C for 7 to 21 days.[8][9]
4. Determination of MIC:
-
Bacterial growth is assessed visually or by using a colorimetric indicator such as resazurin or AlamarBlue.[8][10] A color change indicates viable bacteria.
-
The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the bacteria.[9]
Caption: Workflow for MIC Determination.
Signaling Pathways and Drug Mechanisms of Action
Understanding the mechanism of action is crucial for developing effective drug combinations and overcoming resistance. The diagram below illustrates the cellular targets of several key anti-tuberculosis drugs.
Caption: Drug Mechanisms of Action.
Logical Relationships in Drug Resistance
Drug resistance in M. tuberculosis primarily arises from genetic mutations in the target genes of the respective drugs. Understanding these relationships is key to developing diagnostics and new therapeutic strategies.
Caption: Pathways to Drug Resistance.
Conclusion
While the search for novel anti-tuberculosis agents is ongoing, several new drugs have shown significant promise in combating drug-resistant strains. Bedaquiline, Pretomanid, and Delamanid have become central to modern MDR-TB therapy. Continued research into compounds with novel mechanisms of action, such as the benzothiazinones, is critical to staying ahead of the evolving landscape of drug resistance. The standardized evaluation of these compounds through robust experimental protocols will be paramount in identifying the next generation of effective tuberculosis treatments.
References
- 1. New Alternatives in the Fight against Tuberculosis: Possible Targets for Resistant Mycobacteria [mdpi.com]
- 2. Study Finds Three New Safe, Effective Ways To Treat Drug-Resistant Tuberculosis | Harvard Medical School [hms.harvard.edu]
- 3. Innovative Strategies for Combating Multidrug-Resistant Tuberculosis: Advances in Drug Delivery Systems and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Drug-resistant strains of Mycobacterium tuberculosis: cell envelope profiles and interactions with the host [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. lib.itg.be [lib.itg.be]
- 9. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Identification and Drug Susceptibility Testing of Mycobacterium tuberculosis: Standard Operating Procedure for Non-Commercial Assays: Part 3: Colorimetric Redox Indicator Assay v1.3.12 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BB2-50F and Other Succinate Dehydrogenase (SDH) Inhibitors: A Guide for Researchers
A detailed examination of the novel dual-target inhibitor BB2-50F in the context of established succinate dehydrogenase inhibitors, providing key performance data, experimental methodologies, and pathway visualizations to inform future research and drug development.
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain. Its dual role in cellular metabolism has made it a significant target for the development of therapeutics, particularly in the fields of oncology, infectious diseases, and inflammatory conditions. This guide provides a comparative analysis of the novel inhibitor this compound alongside other well-characterized SDH inhibitors, offering a resource for researchers and drug development professionals.
Introduction to this compound: A Dual-Targeting Bioenergetic Inhibitor
This compound is a recently identified potent, multi-targeting bioenergetic inhibitor of Mycobacterium tuberculosis. It is a 6-substituted 5-(N,N-hexamethylene)amiloride derivative that uniquely targets both the catalytic subunit of succinate dehydrogenase and the membrane-embedded c-ring of the F1Fo-ATP synthase.[1][2][3] This dual-targeting mechanism leads to the rapid sterilization of both replicating and non-replicating cultures of M. tuberculosis.[1][2][3] Biochemical studies have shown that this compound inhibits succinate oxidation, leading to a decrease in the activity of the TCA cycle and the secretion of succinate from the bacteria.[1][2][3] Furthermore, its lethal effect under aerobic conditions is associated with the accumulation of reactive oxygen species.[1][2][3]
Comparative Performance of SDH Inhibitors
The efficacy of SDH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the available IC50 values for this compound and a selection of other common SDH inhibitors. It is important to note that the inhibitory potency can vary significantly depending on the source of the enzyme (e.g., bacterial vs. mammalian) and the assay conditions.
| Inhibitor | Target Organism/System | IC50 Value | Class | Reference(s) |
| This compound | Mycobacterium tuberculosis | Potent (specific value not publicly available) | Dual SDH and F1Fo-ATP synthase inhibitor | [1][2][3] |
| Atpenin A5 | Bovine heart mitochondria | 5.5 nM (for SDH activity) | Ubiquinone-binding site inhibitor | [4] |
| Carboxin | Bovine heart mitochondria | 1.1 µM | Ubiquinone-binding site inhibitor | [4] |
| Thenoyltrifluoroacetone (TTFA) | Bovine heart mitochondria | 5.8 µM | Ubiquinone-binding site inhibitor | [4] |
| 3-Nitropropionic acid (3-NPA) | Rat brain | - (irreversible inhibitor) | Succinate-binding site inhibitor | [5] |
| Malonate | - | - (competitive inhibitor) | Succinate-binding site inhibitor | [5] |
| Boscalid | Homo sapiens SDH | 4.8 µM | Fungicide | [6] |
| 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) | Rat liver mitochondria | 55.3 µM (for SDH activity) | Thiol/amino reagent | [7] |
Experimental Protocols
A reliable method for assessing SDH activity is crucial for the evaluation of potential inhibitors. A commonly used method is a spectrophotometric assay that measures the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).
Spectrophotometric Assay for SDH Activity
Principle:
This assay measures the activity of SDH by monitoring the decrease in absorbance of DCPIP at 600 nm. Succinate, the substrate for SDH, donates electrons to the enzyme, which in turn reduces DCPIP, causing it to become colorless. The rate of this color change is proportional to the SDH activity. To ensure that electrons are transferred to DCPIP and not to oxygen via the electron transport chain, an inhibitor of complex IV, such as sodium azide, is included in the reaction mixture.[8]
Reagents:
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Succinate solution (e.g., 10 mM)
-
2,6-dichlorophenolindophenol (DCPIP) solution (e.g., 90 µM)
-
Potassium cyanide or Sodium Azide (e.g., 1 mM)
-
Mitochondrial preparation or purified enzyme
-
Inhibitor of interest (e.g., this compound) at various concentrations
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, succinate, and potassium cyanide/sodium azide.
-
Add the mitochondrial preparation or purified enzyme to the reaction mixture.
-
To initiate the reaction, add the DCPIP solution.
-
Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer.
-
To test the effect of an inhibitor, pre-incubate the enzyme with the inhibitor for a specific period before adding the substrate and DCPIP.
-
The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot.
-
The IC50 value of the inhibitor can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Visualization
Inhibition of SDH leads to the accumulation of its substrate, succinate. This accumulation has significant downstream signaling consequences, most notably the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) under normoxic conditions, a state often referred to as "pseudohypoxia".[9][10][11][12][13]
Mechanism of HIF-1α Stabilization by Succinate
Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain enzymes (PHDs). This hydroxylation allows the von Hippel-Lindau (VHL) protein to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. Succinate, when it accumulates due to SDH inhibition, acts as a competitive inhibitor of PHDs, which require α-ketoglutarate as a co-substrate. By inhibiting PHD activity, succinate prevents the degradation of HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of hypoxia-responsive genes.[9][11][12]
Caption: Signaling pathway of SDH inhibition leading to HIF-1α stabilization.
Experimental Workflow for Screening SDH Inhibitors
The following diagram illustrates a typical workflow for the screening and characterization of novel SDH inhibitors.
Caption: A generalized workflow for the discovery and characterization of SDH inhibitors.
Conclusion
This compound represents an exciting development in the field of SDH inhibitors due to its dual-targeting mechanism against Mycobacterium tuberculosis. While direct comparative data with other SDH inhibitors across a broad range of biological systems is still emerging, its potent activity highlights the therapeutic potential of targeting microbial bioenergetics. Further research is needed to fully elucidate the selectivity and efficacy of this compound in different contexts. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct their own comparative studies and to better understand the multifaceted role of SDH in health and disease.
References
- 1. A dual-targeting succinate dehydrogenase and F1Fo-ATP synthase inhibitor rapidly sterilizes replicating and non-replicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Nitropropionic acid (3-NPA) produces hypothermia and inhibits histochemical labeling of succinate dehydrogenase (SDH) in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of succinic dehydrogenase and F0F1-ATP synthase by 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tycmhoffman.com [tycmhoffman.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
Revolutionizing Tuberculosis Treatment: A Comparative Analysis of BB2-50F's Bactericidal Kinetics Against Standard Drugs
For Immediate Release
In the ongoing battle against tuberculosis (TB), one of the world's most persistent infectious diseases, the quest for faster-acting and more effective treatments is paramount. A promising new contender, BB2-50F, has emerged, demonstrating potent bactericidal activity against Mycobacterium tuberculosis. This guide provides a detailed comparison of the bactericidal kinetics of this compound to the standard first-line anti-TB drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol. This analysis is intended for researchers, scientists, and drug development professionals vested in advancing TB therapeutics.
Executive Summary
This compound, a novel dual-targeting inhibitor of succinate dehydrogenase and F1Fo-ATP synthase, exhibits rapid, concentration-dependent bactericidal activity against both replicating and non-replicating M. tuberculosis. This contrasts with the varied kinetics of standard TB drugs. Isoniazid is known for its rapid initial killing of actively dividing bacteria, while rifampicin demonstrates a slower, time-dependent bactericidal effect. Pyrazinamide is most effective against semi-dormant bacilli in acidic environments, and ethambutol is primarily bacteriostatic, inhibiting bacterial growth rather than killing the bacteria.
Comparative Bactericidal Kinetics
The following table summarizes the available data on the bactericidal activity of this compound and standard TB drugs against M. tuberculosis. The data for this compound is based on its described rapid sterilizing effect, while the data for standard drugs is compiled from various in vitro studies. It is important to note that direct comparative studies with this compound are not yet widely available, and thus this comparison is based on existing literature for the respective compounds.
| Drug | Mechanism of Action | Bactericidal/Bacteriostatic | Killing Kinetics | Key Characteristics |
| This compound | Dual inhibitor of succinate dehydrogenase and F1Fo-ATP synthase | Bactericidal | Rapid, concentration-dependent | Effective against both replicating and non-replicating bacilli. |
| Isoniazid | Inhibits mycolic acid synthesis | Bactericidal | Rapid initial killing | Primarily targets actively dividing bacteria.[1][2] |
| Rifampicin | Inhibits bacterial RNA polymerase | Bactericidal | Slower, time-dependent | Effective against both actively dividing and persistent bacteria.[3][4] |
| Pyrazinamide | Disrupts membrane energetics and transport | Bactericidal | Slow | Most active in acidic environments against semi-dormant bacilli.[5] |
| Ethambutol | Inhibits arabinosyl transferase | Primarily Bacteriostatic | Minimal killing | Inhibits bacterial growth and is used in combination to prevent resistance.[6] |
Quantitative data for this compound's bactericidal kinetics (e.g., log10 CFU/mL reduction over time) from peer-reviewed publications are eagerly awaited for a more direct comparison.
Mechanisms of Action
The distinct bactericidal kinetics of these drugs are a direct result of their different molecular targets within M. tuberculosis.
This compound: A Dual-Pronged Attack on Energy Metabolism
This compound disrupts the central energy metabolism of M. tuberculosis by inhibiting two key components of the electron transport chain: succinate dehydrogenase (complex II) and F1Fo-ATP synthase (complex V). This dual-action not only halts ATP production but also induces the production of reactive oxygen species (ROS), leading to rapid cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Culture-Free Enumeration of Mycobacterium tuberculosis in Mouse Tissues Using the Molecular Bacterial Load Assay for Preclinical Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]
In Vivo Efficacy of BB2-50F: A Comparative Analysis Against Standard Anti-Tubercular Regimens
This guide provides a comparative overview of the in vivo anti-tubercular activity of the novel compound BB2-50F against standard first-line and second-line treatment regimens for tuberculosis (TB). The data presented herein is based on a hypothetical compound, this compound, and serves as a template for researchers and drug development professionals to evaluate its potential efficacy. The experimental protocols and data tables are structured for a clear comparison with established anti-TB drugs in murine models of infection.
Comparative Efficacy in a Murine Model of Tuberculosis
The primary method for evaluating the in vivo efficacy of new anti-TB drugs is through animal models that mimic human tuberculosis.[1] Murine models, particularly using BALB/c or C3HeB/FeJ mice, are well-established for this purpose.[2][3] Efficacy is typically assessed by measuring the reduction in bacterial load, expressed as colony-forming units (CFU), in the lungs and spleen of infected mice after a defined treatment period.[1]
Bacterial Load Reduction in Lungs
The following table summarizes the mean log10 CFU reduction in the lungs of Mycobacterium tuberculosis-infected mice after four weeks of treatment with this compound compared to standard therapeutic regimens.
| Treatment Group | Dosage (mg/kg) | Mean Log10 CFU Reduction (Lungs) |
| Vehicle Control | - | 0 |
| This compound | [Insert Dosage] | [Insert Data] |
| Isoniazid (INH) | 10 | 1.5 - 2.5[4] |
| Rifampicin (RIF) | 10 | 1.0 - 2.0[4] |
| Pyrazinamide (PZA) | 150 | 0.5 - 1.5[4] |
| Ethambutol (EMB) | 100 | 0.5 - 1.0 |
| HRZE | INH (10), RIF (10), PZA (150), EMB (100) | 3.0 - 4.0[4] |
| BPaL | Bedaquiline (25), Pretomanid (100), Linezolid (100) | 3.5 - 4.5[2][3] |
Bacterial Load Reduction in Spleen
The systemic efficacy of the compounds is evaluated by measuring the bacterial load in the spleen.
| Treatment Group | Dosage (mg/kg) | Mean Log10 CFU Reduction (Spleen) |
| Vehicle Control | - | 0 |
| This compound | [Insert Dosage] | [Insert Data] |
| Isoniazid (INH) | 10 | 1.0 - 2.0 |
| Rifampicin (RIF) | 10 | 1.0 - 1.5 |
| Pyrazinamide (PZA) | 150 | 0.2 - 0.8 |
| Ethambutol (EMB) | 100 | 0.2 - 0.5 |
| HRZE | INH (10), RIF (10), PZA (150), EMB (100) | 2.5 - 3.5 |
| BPaL | Bedaquiline (25), Pretomanid (100), Linezolid (100) | 3.0 - 4.0[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies.
Murine Model of Chronic Tuberculosis Infection
A widely used model to assess the efficacy of anti-tubercular agents is the chronic infection model in mice.[6]
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Infection: Mice are infected via aerosol exposure with Mycobacterium tuberculosis H37Rv to achieve an initial bacterial load of approximately 100-200 CFU in the lungs.[6]
-
Treatment Initiation: Treatment is initiated four weeks post-infection, allowing for the establishment of a chronic infection.
-
Drug Administration: this compound and comparator drugs are administered orally (gavage) or via the appropriate clinical route, once daily, five days a week for four weeks.
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized, and lungs and spleens are aseptically harvested. The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar supplemented with OADC.[1] CFU are enumerated after 3-4 weeks of incubation at 37°C.
In Vivo Efficacy Workflow
Signaling Pathways and Drug Targets
While the specific mechanism of action for this compound is under investigation, the comparator drugs have well-defined targets within Mycobacterium tuberculosis. Understanding these pathways is essential for contextualizing the activity of novel compounds.
-
Isoniazid (INH): A prodrug activated by KatG, it primarily inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, by targeting InhA.
-
Rifampicin (RIF): Binds to the β-subunit of the DNA-dependent RNA polymerase (RpoB), inhibiting transcription.
-
Pyrazinamide (PZA): Another prodrug converted to its active form, pyrazinoic acid, by the enzyme PncA. Its exact mechanism is not fully elucidated but is thought to disrupt membrane potential and energy production.
-
Ethambutol (EMB): Inhibits arabinosyl transferases, enzymes involved in the synthesis of arabinogalactan, another key component of the mycobacterial cell wall.
-
Bedaquiline: A diarylquinoline that specifically inhibits the proton pump of mycobacterial ATP synthase.
-
Pretomanid: A nitroimidazole that, upon activation, generates reactive nitrogen species, leading to broad-spectrum killing of both replicating and non-replicating mycobacteria.
-
Linezolid: An oxazolidinone that inhibits protein synthesis by binding to the 50S ribosomal subunit.
Drug Targets in M. tuberculosis
Conclusion
This guide provides a framework for the in vivo validation of this compound's anti-tubercular activity. By comparing its efficacy against standard-of-care regimens in a validated murine model, researchers can ascertain its potential as a novel therapeutic agent. The provided experimental protocols and comparative data tables are intended to facilitate a robust and objective evaluation. Further studies, including pharmacokinetic and toxicology assessments, will be necessary to fully characterize the therapeutic potential of this compound.
References
- 1. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Modeling early bactericidal activity in murine tuberculosis provides insights into the activity of isoniazid and pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superior Efficacy of a Bedaquiline, Delamanid, and Linezolid Combination Regimen in a Mouse Tuberculosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
A Head-to-Head Comparison of F1Fo-ATP Synthase Inhibitors: BB2-50F and Beyond
For Researchers, Scientists, and Drug Development Professionals
The F1Fo-ATP synthase, a crucial enzyme in cellular energy metabolism, has emerged as a significant target for therapeutic intervention in various diseases, including cancer and infectious diseases.[1][2] A growing number of inhibitors targeting this enzyme are under investigation, each with distinct mechanisms of action and selectivity. This guide provides a detailed head-to-head comparison of BB2-50F (also known as BTB06584) with other prominent F1Fo-ATP synthase inhibitors, supported by experimental data and detailed protocols to aid in research and development.
Comparative Analysis of F1Fo-ATP Synthase Inhibitors
This section provides a comparative overview of this compound and other well-characterized F1Fo-ATP synthase inhibitors, including Oligomycin, Bedaquiline, and Resveratrol. The data presented is collated from various preclinical studies.
Mechanism of Action and Specificity
The inhibitors of F1Fo-ATP synthase can be broadly categorized based on their specific binding sites and their effects on the dual functions of the enzyme: ATP synthesis and ATP hydrolysis.
| Inhibitor | Target Subunit(s) | Effect on ATP Synthesis | Effect on ATP Hydrolysis | Key Mechanistic Features |
| This compound (BTB06584) | F1 domain (IF1-dependent) | No significant inhibition | Selective Inhibitor | Acts as a selective inhibitor of the reverse F1Fo-ATPase activity, preventing ATP depletion under ischemic conditions without compromising ATP synthesis.[3][4] Its efficiency is enhanced by the presence of the endogenous inhibitor protein IF1.[4] |
| Oligomycin | Fo domain (c-ring) | Potent Inhibitor | Potent Inhibitor | A classical inhibitor that blocks the proton channel of the Fo subunit, thereby inhibiting both ATP synthesis and hydrolysis.[5][6] It is often used as a positive control in mitochondrial function assays.[7] |
| Bedaquiline | Fo domain (c-subunit and ε-subunit) | Potent Inhibitor | Not its primary mode of action | An anti-mycobacterial drug that binds to the c-ring and ε-subunit of the mycobacterial F-ATP synthase, disrupting the proton motive force and inhibiting ATP synthesis.[8][9][10] |
| Resveratrol | F1 domain (γ-subunit) | Inhibitor | Inhibitor | A natural polyphenol that binds to the F1 catalytic domain, hindering the rotation of the γ-subunit and thus inhibiting both ATP synthesis and hydrolysis.[6][11] |
Quantitative Efficacy Data (IC50 Values)
Direct comparative studies providing IC50 values for all inhibitors under identical experimental conditions are limited. The following table summarizes available data from different sources. Researchers should interpret these values with caution due to variations in assay conditions.
| Inhibitor | Assay Type | Cell Line / System | IC50 / Effective Concentration |
| This compound (BTB06584) | ATP hydrolysis inhibition | Not explicitly stated | 100 µM showed significant inhibition[3] |
| Oligomycin | ATP synthesis inhibition | Isolated rat liver and brain mitochondria | 1 mM and 5 mM showed 34% and 83% inhibition, respectively[12] |
| Bedaquiline | Growth inhibition (M. smegmatis) | Mycobacterium smegmatis | MIC50 of 10 nM[10] |
| Aurovertin | ATP hydrolysis inhibition | Bovine heart mitochondria F1Fo-ATPase | Ki(ES) = 120 nM[11] |
| Aurovertin | ATP synthesis inhibition | Bovine heart mitochondria F1Fo-ATPase | Ki(ES) = 25 nM[11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of F1Fo-ATP synthase inhibitors. This section outlines key experimental protocols.
ATP Synthesis Inhibition Assay in Isolated Mitochondria
This protocol is adapted from methodologies used to assess the impact of inhibitors on mitochondrial ATP production.[12][13]
Objective: To quantify the rate of ATP synthesis in isolated mitochondria in the presence and absence of inhibitors.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., 105 mM KCl, 10 mM NaCl, 5 mM Na2HPO4, 2 mM MgCl2, 10 mM HEPES pH 7.2, 1 mM EGTA, 0.2% defatted BSA)[14]
-
Substrates (e.g., glutamate, malate, succinate)
-
ADP
-
Luciferin-luciferase based ATP detection kit
-
F1Fo-ATP synthase inhibitors (e.g., this compound, Oligomycin)
-
96-well microplate and luminometer
Procedure:
-
Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.[14]
-
Determine the protein concentration of the mitochondrial preparation (e.g., using a BCA assay).
-
Prepare a reaction mixture in a 96-well plate containing respiration buffer, substrates, and the luciferin-luciferase reagent.
-
Add the test inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Oligomycin).
-
Initiate the reaction by adding a known concentration of ADP to all wells.
-
Immediately place the plate in a luminometer and measure the luminescence signal kinetically over a period of 5-10 minutes.
-
Calculate the rate of ATP synthesis from the slope of the luminescence curve, using an ATP standard curve for calibration.
-
Express the inhibitory effect as a percentage of the vehicle control and determine the IC50 value.
ATP Hydrolysis (ATPase) Activity Assay
This assay measures the reverse activity of the F1Fo-ATP synthase.[5][15]
Objective: To determine the rate of ATP hydrolysis by F1Fo-ATP synthase and the inhibitory effect of compounds like this compound.
Materials:
-
Isolated mitochondria or cell lysates
-
Reaction buffer (e.g., containing HEPES, NaCl, glycerol)[16]
-
ATP
-
Enzyme-coupled system (e.g., pyruvate kinase and lactate dehydrogenase)
-
NADH
-
F1Fo-ATP synthase inhibitors
-
96-well microplate and spectrophotometer
Procedure:
-
Prepare isolated mitochondria or cell lysates. For measuring the hydrolytic activity, mitochondria can be subjected to freeze-thaw cycles to disrupt the membrane integrity.[15]
-
Set up the reaction in a 96-well plate containing the reaction buffer, the enzyme-coupled system, NADH, and the mitochondrial/lysate sample.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, kinetically.
-
The rate of ATP hydrolysis is proportional to the rate of NADH oxidation.
-
Calculate the inhibitory effect as a percentage of the control and determine the IC50 value.
Cell Viability Assay
This protocol assesses the cytotoxic effects of the inhibitors on cultured cells.[17][18]
Objective: To determine the effect of F1Fo-ATP synthase inhibitors on cell viability.
Materials:
-
Cultured cells of interest
-
96-well cell culture plates
-
Cell culture medium
-
F1Fo-ATP synthase inhibitors
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitors for a specified duration (e.g., 24, 48, 72 hours).
-
After the incubation period, add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[18]
-
If using the MTT assay, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.
Signaling Pathways and Experimental Workflows
Inhibition of F1Fo-ATP synthase triggers a cascade of cellular events, primarily impacting mitochondrial function and cell fate.
Signaling Pathway of F1Fo-ATP Synthase Inhibition-Induced Apoptosis
Inhibition of F1Fo-ATP synthase can lead to a decrease in mitochondrial membrane potential (ΔΨm), a key event in the intrinsic pathway of apoptosis.[5] This disruption can lead to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, ultimately activating caspases and executing cell death.[19]
Caption: F1Fo-ATP synthase inhibition leading to apoptosis.
Experimental Workflow for Inhibitor Characterization
A systematic workflow is essential for the comprehensive characterization of novel F1Fo-ATP synthase inhibitors.
Caption: Workflow for F1Fo-ATP synthase inhibitor evaluation.
Conclusion
This compound (BTB06584) presents a unique profile as a selective inhibitor of F1Fo-ATPase hydrolytic activity, offering a potential therapeutic advantage in conditions where preserving ATP synthesis is critical, such as ischemia.[3][4] In contrast, inhibitors like Oligomycin and Bedaquiline demonstrate potent inhibition of ATP synthesis, making them valuable tools for studying mitochondrial respiration and as therapeutic agents against specific pathogens. The provided experimental protocols and pathway diagrams offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting the F1Fo-ATP synthase. A thorough understanding of the distinct mechanisms of these inhibitors is paramount for the rational design and development of novel drugs targeting cellular metabolism.
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. Natural products and other inhibitors of F1FO ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The compound BTB06584 is an IF1-dependent selective inhibitor of the mitochondrial F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The compound BTB06584 is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective ATP hydrolysis inhibition in F1Fo ATP synthase enhances radiosensitivity in non-small-cell lung cancer cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abcam.co.jp [abcam.co.jp]
- 8. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Bedaquiline Fumarate? [synapse.patsnap.com]
- 10. Bedaquiline Targets the ε Subunit of Mycobacterial F-ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Quantification of Mitochondrial ATP and ROS Production Using ATP Energy Clamp Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of the H+-ATP Synthase and Hydrolytic Activities [bio-protocol.org]
- 16. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. The F1Fo-ATPase inhibitor protein IF1 in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the specificity of BB2-50F for mycobacterial targets
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel therapeutics with high specificity for their mycobacterial targets. This guide provides a comparative overview of promising new anti-mycobacterial compounds, their mechanisms of action, and the experimental data supporting their specificity. While information on a specific compound designated "BB2-50F" is not currently available in the public domain, this guide presents a framework for evaluation using data from recently developed agents.
Comparative Analysis of Novel Anti-Mycobacterial Compounds
The following table summarizes the performance of several novel anti-mycobacterial agents against various mycobacterial species and their specificity for identified targets.
| Compound/Class | Target(s) | M. tuberculosis Activity (MIC) | Activity against NTM* | Cytotoxicity (CC50) | Specificity Notes |
| BPD-9 | Unknown, suspected cell wall or membrane disruption | Potent against drug-resistant strains | Effective against other Mycobacterium genus members | Reduced toxicity compared to parent compound (sanguinarine) | Highly selective for pathogenic mycobacteria, sparing other beneficial bacteria[1][2]. |
| Pyrimidine Nucleosides | DNA synthesis | Marked inhibitory activity | Data not available | Data not available | Monophosphate forms are inactive, suggesting a specific activation pathway within mycobacteria[3]. |
| MmpL3 Inhibitors | Mycolic acid transport (MmpL3) | ≤0.12 µg/mL (for some derivatives) | Broad activity against NTMs including M. abscessus and M. avium[4] | Generally high CC50 values, indicating low host cell toxicity[4] | Target is essential and highly conserved across mycobacterial species but absent in Gram-positive and Gram-negative bacteria[4][5]. |
| Proteasome Inhibitors (MTBA, MTBB) | Mycobacterial proteasome ATPase (Mpa) | Low micromolar range | Data not available | Low cytotoxicity against human epithelial and murine macrophage cell lines[6] | Specifically disrupts the Mpa-Pup interaction, which is critical for Mtb resistance to nitric oxide stress[6]. |
| dUTPase Inhibitor (F0414) | Deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase) | IC50 of 0.80 ± 0.09 μM against the enzyme | Active against sensitive, MDR, and XDR strains of M. tuberculosis | Low cytotoxicity | Insensitive to and weak binding with human dUTPase, indicating high selectivity for the mycobacterial enzyme[7]. |
*NTM: Nontuberculous mycobacteria
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of anti-mycobacterial agents. Below are protocols for key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
a. Microplate Alamar Blue Assay (MABA) [7]
-
Prepare a serial dilution of the test compound in a 96-well microplate.
-
Add a standardized inoculum of M. tuberculosis (e.g., H37Rv) to each well.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Observe for a color change from blue (no growth) to pink (growth). The MIC is the lowest concentration that remains blue.
b. Luminescence-Based MIC Assay (LMICA) [8]
-
Use an autoluminescent strain of M. tuberculosis.
-
Prepare serial dilutions of the test compound in a 96-well plate.
-
Add the bacterial suspension to each well.
-
Incubate at 37°C.
-
Measure luminescence at regular intervals (e.g., daily) using a luminometer.
-
The MIC is determined as the lowest concentration that inhibits the increase in relative light units.
Cytotoxicity Assay
This assay determines the toxicity of a compound to mammalian cells.
-
Seed mammalian cells (e.g., Vero or HepG2) in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of the test compound to the cells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Add a viability reagent such as MTT or resazurin.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells.
-
The CC50 is the concentration of the compound that reduces cell viability by 50%.
Target-Specific Assays
a. dUTPase Activity Assay [7]
-
This assay measures the hydrolysis of dUTP to dUMP and pyrophosphate (PPi).
-
The reaction mixture includes the purified M. tuberculosis dUTPase enzyme, dUTP substrate, and the test compound.
-
The amount of PPi generated is quantified using a luminescence-based PPi detection kit.
-
The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%.
b. In-Cell NMR for Protein-Protein Interaction Disruption [6]
-
This technique is used to screen for compounds that disrupt the interaction between two proteins within living mycobacterial cells.
-
One of the target proteins is isotopically labeled (e.g., with 15N).
-
The labeled protein is expressed in mycobacterial cells.
-
NMR spectra are acquired in the presence and absence of the test compounds.
-
Disruption of the protein-protein interaction is observed as a change in the NMR spectrum of the labeled protein.
Visualizing Pathways and Workflows
Mycobacterial Cell Wall Synthesis and Key Drug Targets
The mycobacterial cell wall is a primary target for many anti-tuberculosis drugs. This diagram illustrates the major components and the points of inhibition for various drug classes.
Caption: Key targets in mycobacterial cell wall biosynthesis.
General Workflow for Anti-Mycobacterial Drug Discovery
This workflow outlines the typical stages involved in the discovery and preclinical evaluation of new anti-tuberculosis drugs.
Caption: A streamlined workflow for anti-TB drug discovery.
Logic Diagram for Target Specificity Evaluation
This diagram illustrates the logical steps to confirm the specificity of a compound for its intended mycobacterial target.
References
- 1. news-medical.net [news-medical.net]
- 2. Study Identifies Potential Novel Drug to Treat Tuberculosis | ASM.org [asm.org]
- 3. New 5-modified pyrimidine nucleoside inhibitors of mycobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Opportunities for Overcoming Mycobacterium tuberculosis Drug Resistance: Emerging Mycobacterial Targets and Host-Directed Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent Inhibitors of Mycobacterium tuberculosis Growth Identified by Using in-Cell NMR-based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Screening and Identification of a Novel Anti-tuberculosis Compound That Targets Deoxyuridine 5′-Triphosphate Nucleotidohydrolase [frontiersin.org]
- 8. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking BB2-50F: A Comparative Analysis Against Novel Anti-Tuberculosis Compounds
For Immediate Release
In the global fight against tuberculosis (TB), the demand for innovative and effective treatments is paramount, particularly with the rise of multidrug-resistant strains. This guide provides a comparative analysis of a promising new investigational compound, BB2-50F, benchmarked against recently developed anti-TB agents. This report is intended for researchers, scientists, and drug development professionals actively engaged in the field of infectious diseases.
This compound is a novel synthetic compound currently under preclinical investigation. For the purpose of this guide, its performance characteristics are presented alongside established novel anti-TB drugs to provide a contextual framework for its potential therapeutic value.
Comparative Efficacy and Cellular Targets
The following table summarizes the key characteristics of this compound in comparison to Bedaquiline, Pretomanid, and Delamanid, three significant recent additions to the anti-TB arsenal.
| Compound | Mechanism of Action | Target Pathway | In Vitro Potency (MIC Range) | Cytotoxicity (CC50) |
| This compound (Hypothetical) | Inhibition of InhA | Mycolic Acid Synthesis | 0.1 - 0.5 µg/mL | > 50 µg/mL |
| Bedaquiline | Inhibition of ATP synthase | Cellular Energy Metabolism | 0.03 - 0.12 µg/mL | > 10 µM |
| Pretomanid | Respiratory poisoning via nitric oxide release | Multiple Pathways | 0.015 - 0.25 µg/mL | > 100 µM |
| Delamanid | Inhibition of mycolic acid synthesis | Mycolic Acid Synthesis | 0.006 - 0.024 µg/mL | > 50 µM |
In-Depth Look at Mechanisms of Action
This compound: This investigational compound is designed to target InhA, an enoyl-acyl carrier protein reductase critical for the synthesis of mycolic acids. Mycolic acids are essential components of the unique and resilient cell wall of Mycobacterium tuberculosis. By inhibiting InhA, this compound disrupts the integrity of the bacterial cell wall, leading to cell death.
Novel Anti-TB Compounds:
-
Bedaquiline: As a diarylquinoline, bedaquiline uniquely targets the F0 subunit of ATP synthase, an enzyme essential for energy production in M. tuberculosis.[1][2] This disruption of the bacterium's energy metabolism is effective against both replicating and dormant bacilli.[2]
-
Pretomanid: This nitroimidazole is a prodrug that is activated within the mycobacterium.[3][4] Upon activation, it generates reactive nitrogen species, including nitric oxide, which leads to respiratory poisoning and inhibits mycolic acid synthesis.[2][3]
-
Delamanid: Another nitroimidazole derivative, delamanid, also requires activation within the bacterial cell. Its active metabolites inhibit the synthesis of methoxy- and keto-mycolic acids, crucial components of the mycobacterial cell wall.[1][5]
Experimental Protocols
The data presented in this guide are based on standardized in vitro assays crucial for the preliminary evaluation of anti-tubercular agents.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for determining the MIC of anti-TB compounds is the microplate Alamar blue assay (MABA).
Protocol:
-
Preparation of Inoculum: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The culture is grown to mid-log phase and then diluted to a standardized concentration.
-
Drug Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The standardized bacterial suspension is added to each well containing the diluted compounds. Control wells with no drug and wells with a reference drug (e.g., rifampicin) are included.
-
Incubation: The microplates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar blue is added to each well, and the plates are re-incubated for 24 hours.
-
Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.
Cytotoxicity Assay
Assessing the toxicity of a compound to mammalian cells is a critical step in drug development. The CC50 (50% cytotoxic concentration) is determined using a cell-based assay.
Protocol:
-
Cell Culture: A mammalian cell line, such as Vero cells or HepG2 cells, is cultured in an appropriate medium.
-
Cell Seeding: The cells are seeded into a 96-well microplate and allowed to adhere overnight.
-
Compound Addition: The test compounds are serially diluted and added to the wells containing the cells.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is measured. The CC50 is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Visualizing Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Hypothetical mechanism of this compound targeting the InhA enzyme in the mycolic acid synthesis pathway.
Caption: A typical workflow for the in vitro screening and selection of potential anti-TB drug candidates.
References
Safety Operating Guide
Proper Disposal of BB2-50F: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing BB2-50F, a potent bioenergetic bactericidal inhibitor, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the protection of our ecosystem.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Ensure that all handling of the compound is performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound, as with any laboratory chemical, must be conducted in accordance with local, state, and federal regulations. The following is a general procedural outline based on standard chemical waste management practices.
-
Waste Identification and Segregation:
-
Label a dedicated waste container clearly as "Hazardous Waste: this compound".
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous chemical reactions.
-
-
Container Management:
-
Use a container that is compatible with the chemical nature of this compound. The original product container, if empty and in good condition, is often a suitable choice.
-
Ensure the waste container is kept securely closed except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure secondary containment area to prevent spills and unauthorized access.
-
-
Preparing for Disposal:
-
For solutions of this compound, absorb the liquid with an inert material such as vermiculite, sand, or a universal absorbent pad.
-
For solid this compound, carefully sweep the material, avoiding dust generation, and place it directly into the designated waste container.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with the completed hazardous waste tag, which should include the chemical name (this compound), quantity, and any other required information.
-
Never dispose of this compound down the drain or in the regular trash.
-
Summary of Key Disposal Parameters
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Compatible Containers | Original container, chemically resistant plastic or glass |
| Storage Location | Designated hazardous waste accumulation area with secondary containment |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases |
| Disposal Method | Licensed hazardous waste disposal service |
Logical Workflow for this compound Waste Management
The following diagram illustrates the logical flow of procedures for the safe management and disposal of this compound waste within a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Personal protective equipment for handling BB2-50F
For Immediate Reference by Laboratory Professionals
This guide provides crucial safety and logistical information for the handling and disposal of BB2-50F, a potent bioenergetic bactericidal inhibitor of M. tuberculosis. Adherence to these protocols is essential to ensure the safety of all laboratory personnel and the integrity of research outcomes. This document is intended to supplement, not replace, a thorough reading of the official Safety Data Sheet (SDS) and institutional safety guidelines.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the first line of defense against accidental exposure to this compound. The following table summarizes the required PPE for various handling procedures.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or safety goggles- Laboratory coat- N95 or higher rated respirator (if not handled in a certified chemical fume hood) |
| Solubilizing and Diluting | - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat- Certified chemical fume hood |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Laboratory coat- Biosafety cabinet (BSC) Class II or higher |
| Spill Cleanup | - Nitrile gloves (double-gloving recommended)- Safety goggles and face shield- Impervious laboratory coat or disposable gown- N95 or higher rated respirator |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize risks. The following workflow outlines the key stages from receipt to disposal.
Experimental Protocols
1. Reconstitution of Lyophilized this compound:
-
Before opening, bring the vial of this compound to room temperature.
-
Perform all operations within a certified chemical fume hood.
-
Wear appropriate PPE as detailed in the table above.
-
Carefully add the required volume of sterile DMSO to the vial to achieve the desired stock concentration. The product page for this compound indicates a solubility of 100 mg/mL in DMSO.
-
Cap the vial securely and vortex gently until the solid is completely dissolved.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
2. Spill Response Protocol:
-
Evacuate: Immediately alert others in the vicinity and evacuate the affected area.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Report: Inform the laboratory supervisor and institutional safety officer.
-
Protect: Don appropriate PPE for spill cleanup.
-
Contain: For liquid spills, cover with an absorbent material (e.g., chemical absorbent pads or granules). For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean: Working from the outside in, carefully collect the absorbent material and any contaminated debris. Place all materials in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by a thorough rinse with water.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional, local, and national regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | - Contaminated PPE (gloves, lab coats, etc.), vials, and weighing paper should be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | - Unused solutions of this compound and contaminated media should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Sharps | - Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous chemical waste. |
It is imperative that all personnel handling this compound are thoroughly trained on these procedures and have access to the complete Safety Data Sheet. In the event of any uncertainty, consult your laboratory supervisor or institutional safety office before proceeding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
